1-(3-Aminopropyl)imidazole
Description
Properties
IUPAC Name |
3-imidazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWOCLBMVSZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063685 | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5036-48-6 | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5036-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005036486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-1-propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-Aminopropyl)imidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN37N4JU4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Aminopropyl)imidazole
This technical guide provides a comprehensive overview of a primary synthesis protocol for 1-(3-aminopropyl)imidazole, a valuable intermediate in pharmaceutical and materials science. The intended audience for this document includes researchers, scientists, and professionals in drug development and chemical manufacturing.
Overview of Synthesis Strategy
The most common and industrially scalable method for synthesizing this compound is a two-step process. This process begins with the cyanoethylation of imidazole (B134444) via a Michael addition reaction with acrylonitrile (B1666552), which forms the intermediate 3-(1H-imidazol-1-yl)propanenitrile. The subsequent step involves the catalytic hydrogenation of the nitrile group to yield the final primary amine product, this compound.[1] This method is advantageous due to the ready availability and low cost of the starting materials, mild reaction conditions, and high overall yield.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| CAS Number | 5036-48-6 |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 296 °C |
| Density | 1.049 g/mL at 25 °C |
| Refractive Index | n20/D 1.519 |
Detailed Experimental Protocols
The following section details the experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 3-(1H-Imidazol-1-yl)propanenitrile
This step involves the base-catalyzed Michael addition of imidazole to acrylonitrile.
Reaction: Imidazole + Acrylonitrile → 3-(1H-Imidazol-1-yl)propanenitrile
Experimental Procedure:
-
To a reaction vessel, add imidazole and acrylonitrile. The molar ratio of imidazole to acrylonitrile should be in the range of 1:1 to 1:2.[1]
-
The reaction can be carried out without a solvent or in a solvent such as ethanol.[2]
-
The mixture is stirred at a temperature between 30°C and 70°C. A preferred condition is stirring at 50°C for 5 hours.[1]
-
Upon completion of the reaction, as monitored by an appropriate method (e.g., TLC or GC), any excess acrylonitrile and solvent are removed by evaporation under reduced pressure.[2]
-
The resulting crude 3-(1H-imidazol-1-yl)propanenitrile can be purified by vacuum distillation.[2]
Quantitative Data for Step 1:
| Parameter | Value/Range |
| Imidazole:Acrylonitrile Molar Ratio | 1:1 to 1:2[1] |
| Reaction Temperature | 30-70 °C[1] |
| Preferred Temperature | 50 °C[1] |
| Reaction Time | 1-10 hours[1] |
| Preferred Reaction Time | 5 hours[1] |
| Yield | ~84%[2] |
Step 2: Synthesis of this compound
This step involves the catalytic hydrogenation of the nitrile intermediate.
Reaction: 3-(1H-Imidazol-1-yl)propanenitrile + H₂ → this compound
Experimental Procedure:
-
The 3-(1H-imidazol-1-yl)propanenitrile intermediate is dissolved in a suitable solvent, such as ethanol.
-
A hydrogenation catalyst is added to the mixture. Raney Nickel is a commonly used catalyst for this reduction.[1] The amount of catalyst can range from 1% to 10% of the mass of the nitrile intermediate, with 4% to 6% being a preferred range.[1]
-
The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere. The hydrogen pressure can range from 1 to 20 MPa, with a typical pressure being 10 MPa.[1]
-
The reaction mixture is heated to a temperature between 50°C and 200°C, with a preferred temperature of 125°C, and stirred for 2 to 10 hours (typically 5 hours).[1]
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is removed from the filtrate by distillation under normal pressure.
-
The final product, this compound, is purified by vacuum distillation, collecting the fraction at approximately 140°C/5mmHg.[1]
Quantitative Data for Step 2:
| Parameter | Value/Range |
| Catalyst | Raney Nickel[1] |
| Catalyst Loading | 1-10% (w/w of nitrile)[1] |
| Hydrogen Pressure | 1-20 MPa[1] |
| Preferred H₂ Pressure | 10 MPa[1] |
| Reaction Temperature | 50-200 °C[1] |
| Preferred Temperature | 125 °C[1] |
| Reaction Time | 2-10 hours[1] |
| Preferred Reaction Time | 5 hours[1] |
| Purification | Vacuum Distillation (140°C/5mmHg)[1] |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR | Spectral data available.[3][4] |
| ¹³C NMR | Spectral data available.[3] |
| FTIR | Peaks associated with N-H bending and stretching are observed at 1597 cm⁻¹ and 3358 cm⁻¹, respectively.[5] |
| Mass Spectrometry | Molecular Weight: 125.17 g/mol .[6] |
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
- 2. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(3-Aminopropyl)-imidazole(5036-48-6) 1H NMR [m.chemicalbook.com]
- 5. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
1-(3-Aminopropyl)imidazole chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1-(3-Aminopropyl)imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
This compound is a heterocyclic compound featuring an imidazole (B134444) ring substituted with an aminopropyl group. This structure imparts both basicity, from the primary amine and the imidazole nitrogen, and potential for hydrogen bonding, making it a versatile building block in chemical synthesis.
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 5036-48-6[1][2][3] |
| Molecular Formula | C₆H₁₁N₃[1][3][4] |
| Molecular Weight | 125.17 g/mol [1][2][4] |
| IUPAC Name | 3-(1H-imidazol-1-yl)propan-1-amine[5] |
| Synonyms | N-(3-Aminopropyl)imidazole, 1H-Imidazole-1-propanamine, 3-(1-Imidazolyl)-1-propylamine[1][3][6] |
| InChI | 1S/C6H11N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4,7H2[2][3] |
| InChIKey | KDHWOCLBMVSZPG-UHFFFAOYSA-N[1][2][3] |
| SMILES | NCCCn1ccnc1[2][7] |
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless liquid at room temperature.[4][8] It is miscible with water.[4]
Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Clear colorless liquid[4][8] |
| Melting Point | -68 °C[4][8] |
| Boiling Point | 296 °C[4][8] |
| Density | 1.049 g/mL at 25 °C[2][4] |
| Refractive Index (n20/D) | 1.519[2][4] |
| Flash Point | >110 °C (>230 °F)[4] |
| Water Solubility | Miscible[4] |
| pKa | 9.08 ± 0.10 (Predicted)[4] |
Spectroscopic Data Infrared (IR) and mass spectrometry data for this compound are available through the NIST Chemistry WebBook.[1][3]
Synthesis Protocols
A common industrial synthesis method involves a two-step process starting from imidazole and acrylonitrile (B1666552).[9]
Experimental Protocol: Two-Step Synthesis [9]
Step 1: Cyanoethylation of Imidazole
-
Reactants: Imidazole and acrylonitrile are used as the primary raw materials. The molar ratio of imidazole to acrylonitrile typically ranges from 1:1 to 1:5.[9]
-
Reaction Conditions: The reactants are stirred in a suitable solvent. The reaction is carried out at a temperature between 30°C and 70°C for 1 to 10 hours.[9]
-
Product: This step yields N-cyanoethyl imidazole.
Step 2: Hydrogenation of N-cyanoethyl imidazole
-
Catalyst: Raney nickel is used as the catalyst for the reduction.[9]
-
Reaction Conditions: The N-cyanoethyl imidazole intermediate is subjected to hydrogenation. The reaction is conducted under a hydrogen pressure of 1–20 MPa and a temperature of 50–200°C, with stirring for 2–10 hours.[9] A more specific condition mentioned is a hydrogen pressure of 10 MPa at 125°C for 5 hours.[9]
-
Final Product: The hydrogenation of the nitrile group yields the primary amine, resulting in the final product, this compound.
This method is noted for its use of readily available raw materials and mild reaction conditions.[9]
Caption: Synthesis workflow of this compound.
Biological and Chemical Applications
While the imidazole moiety is a core component of many biologically active molecules, including antifungal and anticancer agents, specific signaling pathway interactions for this compound itself are not extensively documented in the reviewed literature.[10][11][12] The primary applications of this compound are as a chemical intermediate and a functional monomer.
Key Applications:
-
Curing Agent: It serves as an excellent liquid imidazole curing agent for epoxy resins, offering high activity and a long pot life without crystallizing in cold conditions.[9]
-
Monomer for pH-Sensitive Polymers: this compound is utilized in the synthesis of pH-sensitive polyaspartamide derivatives and amphiphilic polymers.[2][4] These smart polymers have applications in drug delivery systems, where a change in pH (e.g., in endosomal compartments or tumor microenvironments) can trigger the release of a therapeutic cargo.
-
Intermediate in Organic Synthesis: It acts as a versatile building block for creating more complex molecules. For instance, it can be reacted with isocyanates to form urea (B33335) derivatives, as demonstrated in the synthesis of phenylurea propyl imidazole (PUPI), a thermal latent curing agent.[13]
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling.
Hazard Summary
| Hazard Class | Statement |
|---|---|
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[6] |
| Serious Eye Damage | Category 1: Causes serious eye damage.[6] |
| Aquatic Hazard | Harmful to aquatic organisms with long-lasting effects.[6][14] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation.[14]
-
Personal Protection:
-
Incompatible Materials: Avoid strong oxidizing agents.[6][14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[6]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician immediately.[14]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician immediately.[6][15]
References
- 1. This compound [webbook.nist.gov]
- 2. 1-(3-氨基丙基)咪唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]
- 5. A14169.30 [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound [stenutz.eu]
- 8. This compound, CAS No. 5036-48-6 - iChemical [ichemical.com]
- 9. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imp.kiev.ua [imp.kiev.ua]
- 12. longdom.org [longdom.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Versatile Role of 1-(3-Aminopropyl)imidazole in Modern Chemistry and Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1-(3-Aminopropyl)imidazole is a versatile bifunctional molecule incorporating both a primary amine and an imidazole (B134444) ring. This unique structure imparts a range of chemical properties that have made it a valuable building block and functional component in diverse fields, from polymer chemistry and materials science to medicinal chemistry and drug delivery. Its imidazole moiety offers a nucleophilic and basic nitrogen, a protonatable site for pH-sensitivity, and the ability to coordinate with metal ions. The primary amine provides a reactive handle for covalent modification and incorporation into larger molecular architectures. This guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role in the development of advanced materials and as a precursor for pharmacologically active agents.
Core Applications of this compound
The utility of this compound spans several key scientific domains. It is prominently used in the synthesis of pH-sensitive polymers for controlled drug release, as a highly effective curing agent for epoxy resins, a versatile ligand in catalysis, and as a foundational scaffold for the synthesis of novel therapeutic agents.
pH-Sensitive Polymers for Advanced Drug Delivery
A significant application of this compound is in the creation of "smart" polymers that respond to changes in pH.[1][2][3][4][5][6][7] The imidazole ring has a pKa in the range of 5.0-6.5, which is physiologically relevant.[8] At neutral or physiological pH (around 7.4), the imidazole is largely unprotonated and hydrophobic. In more acidic environments, such as those found in tumor microenvironments or within endosomes (pH ≤ 6.5), the imidazole ring becomes protonated, leading to a positive charge and increased hydrophilicity.[8] This transition can trigger conformational changes in the polymer, leading to the disassembly of nanoparticles and the release of an encapsulated drug.[8][9]
This pH-responsive behavior is exploited in the design of nanocarriers for targeted cancer therapy.[8] Anticancer drugs can be encapsulated within nanoparticles formulated from polymers grafted with this compound. These nanoparticles can circulate in the bloodstream at physiological pH and preferentially release their payload in the acidic vicinity of a tumor, enhancing therapeutic efficacy while minimizing systemic toxicity.[8]
A representative protocol for synthesizing a pH-sensitive dextran (B179266) derivative by grafting this compound is as follows:[10]
-
Modification of Dextran: Dextran is first modified to introduce carboxylic acid groups. This can be achieved by reacting dextran with succinic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The resulting carboxylated dextran (coohDCA) is then purified by dialysis and lyophilized.[10]
-
Activation of Carboxylic Acids: The coohDCA is dissolved in a suitable buffer (e.g., MES solution at pH 5.5). N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) are added to activate the carboxylic acid groups.[10]
-
Grafting of this compound: this compound is then added to the reaction mixture. The primary amine of this compound reacts with the activated carboxylic acids on the dextran backbone to form stable amide bonds.[10]
-
Purification: The final product, the dextran-grafted this compound (DCA/API), is purified by dialysis against deionized water to remove unreacted reagents and byproducts, followed by lyophilization.[10]
Diagram of pH-Sensitive Drug Delivery
Caption: Mechanism of drug release from a pH-sensitive nanocarrier.
Curing Agent for Epoxy Resins
This compound and its derivatives are employed as highly effective thermal latent curing agents for epoxy resins.[11][12][13] Latent curing agents are compounds that are inactive at room temperature but initiate the curing process upon heating. This property is highly desirable for one-component epoxy resin (OCER) systems, as it provides a long shelf-life and allows for controlled curing.[11]
The imidazole moiety acts as a catalyst for the anionic polymerization of the epoxy resin, while the amine group can also participate in the curing reaction.[5][12] To enhance its latency, this compound can be reacted with a molecule like phenyl isocyanate to form a blocked adduct, such as Phenylurea Propyl Imidazole (PUPI).[11][13] This adduct is stable at ambient temperatures but dissociates upon heating to release the active imidazole catalyst.
The performance of Phenylurea Propyl Imidazole (PUPI) as a thermal latent curing agent for Diglycidylether Bisphenol A (DGEBA) resin has been quantitatively evaluated.[11][13]
| Curing Temperature (°C) | Curing Time (min) | Conversion (%) |
| 140 | 1.95 | 99.3 |
| 120 | 5.17 | 97.6 |
| 100 | 15.50 | Incomplete |
| 80 | 38.65 | 85.0 (after 3h) |
Table 1: Curing performance of a DGEBA epoxy resin formulated with PUPI as a thermal latent curing agent.[11]
The following is a detailed protocol for the synthesis of PUPI:[11][13]
-
Materials: this compound, phenyl isocyanate, and dichloromethane (B109758) (DCM).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add phenyl isocyanate (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours.
-
The resulting product, PUPI, can be characterized by ¹H NMR and FTIR spectroscopy.[11][13]
-
Diagram of PUPI Synthesis
Caption: Reaction scheme for the synthesis of PUPI.
Building Block in Medicinal Chemistry
The imidazole ring is a common motif in many biologically active compounds and approved drugs.[7][14][15][16] this compound serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications.[9][14][17] Its ability to be readily modified at both the imidazole and amine functionalities allows for the creation of diverse chemical libraries for drug discovery.
Derivatives of this compound have been investigated for a range of pharmacological activities, including:
-
Antimicrobial Agents: It has been used to synthesize Schiff base ligands that, when complexed with silver(I), exhibit moderate antibacterial activity against strains such as S. aureus, MRSA, E. coli, and P. aeruginosa.[8]
-
Antihypertensive and Antifungal Agents: The compound is a known intermediate in the development of these classes of drugs.[9]
-
Neurological Disorder Therapeutics: Its structure is amenable to modification for targeting neurotransmitter systems.[9]
Diagram of this compound Applications
Caption: Overview of the main application areas for this compound.
Conclusion
This compound is a chemical entity of significant interest to researchers in both academic and industrial settings. Its unique combination of a reactive primary amine and a functional imidazole ring makes it a highly adaptable molecule. From creating sophisticated, environmentally responsive polymers for targeted drug delivery to enhancing the performance and processability of industrial materials like epoxy resins, its applications are both broad and impactful. As a readily available and versatile building block, this compound is poised to continue to play a crucial role in the development of new technologies and therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate its further exploration and application in research and development.
References
- 1. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
- 7. longdom.org [longdom.org]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 9. Phase transition behavior of novel pH-sensitive polyaspartamide derivatives grafted with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spm.com.cn [spm.com.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Page loading... [wap.guidechem.com]
- 13. 1-(3-氨基丙基)咪唑 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 16. imp.kiev.ua [imp.kiev.ua]
- 17. Research Portal [openresearch.surrey.ac.uk]
An In-Depth Technical Guide to 1-(3-Aminopropyl)imidazole (CAS: 5036-48-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Aminopropyl)imidazole, CAS number 5036-48-6. It covers its physicochemical properties, synthesis, and known applications, with a focus on its role in materials science and as a versatile chemical intermediate. This document also reviews the broader biological context of imidazole-containing compounds, while noting the absence of specific antimicrobial and signaling pathway data for this particular molecule in the current literature. Detailed experimental protocols for its synthesis and a key derivatization reaction are provided to support practical laboratory applications.
Introduction
This compound is a clear, colorless to light yellow liquid with the molecular formula C₆H₁₁N₃.[1][2] Its structure, featuring both a primary amine and an imidazole (B134444) ring, makes it a valuable bifunctional building block in organic synthesis and materials science. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural component in numerous biologically active molecules, including the amino acid histidine.[3] This has led to broad interest in imidazole derivatives for pharmaceutical development.[3] This guide aims to consolidate the available technical data on this compound to facilitate its use in research and development.
Physicochemical and Spectroscopic Data
The known physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | [4] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Melting Point | -68 °C | [1] |
| Boiling Point | 296 °C | [1] |
| Density | 1.049 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.5170-1.5210 | [2] |
| Flash Point | 154 °C (309.2 °F) | [4] |
| Water Solubility | Miscible | [1] |
| pKa | 9.08 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features/Notes | Reference(s) |
| ¹H NMR | Data available in various solvents (e.g., CDCl₃). | |
| ¹³C NMR | Data available. | [3] |
| IR Spectrum | Gas-phase spectrum available from NIST. | |
| Mass Spectrum (EI) | Mass spectrum available from NIST. |
Synthesis and Experimental Protocols
A common and efficient method for the synthesis of this compound involves a two-step process starting from imidazole and acrylonitrile (B1666552). This is followed by the catalytic hydrogenation of the resulting intermediate.
Synthesis of this compound
This protocol is based on a method described in the patent literature, which offers a high yield and uses readily available starting materials.
Workflow for the Synthesis of this compound
Caption: Two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of N-Cyanoethylimidazole
-
To a three-necked flask, add 6.80 g (0.1 mol) of imidazole, 50 mL of anhydrous ethanol, and 5.83 g (0.11 mol) of acrylonitrile.[4]
-
Raise the temperature to 50°C and stir the reaction mixture at this temperature for 5 hours.[4]
-
After the reaction is complete, remove the solvent and any unreacted acrylonitrile by distillation to obtain N-cyanoethylimidazole as a colorless liquid. The reported yield is approximately 95%.[4]
Step 2: Hydrogenation of N-Cyanoethylimidazole
-
In a three-necked flask, add 50 mL of anhydrous methanol and cool it to 0°C.[4]
-
Saturate the methanol with ammonia gas.[4]
-
Transfer the ammoniated methanol to a 100 mL high-pressure autoclave.[4]
-
Add 6.05 g of N-cyanoethylimidazole and 0.3 g of Raney nickel catalyst to the autoclave.[4]
-
Purge the autoclave with nitrogen gas to remove the air.[4]
-
Pressurize the autoclave with hydrogen gas to 10 MPa.[4]
-
Heat the reaction mixture to 125°C and stir for 5 hours.[4]
-
After the reaction, cool the autoclave, vent the hydrogen, and open it.[4]
-
Transfer the reaction mixture out and rinse the autoclave with 50 mL of methanol.[4]
-
Filter the combined solution to remove the Raney nickel catalyst.[4]
-
Distill off the solvent from the filtrate.[4]
-
Perform vacuum distillation on the residue, collecting the fraction at 140°C / 5 mmHg to obtain this compound. The reported yield is approximately 82% based on N-cyanoethylimidazole.[4]
Example of Application: Synthesis of Phenylurea Propyl Imidazole (PUPI)
This compound is used as a starting material for the synthesis of other valuable compounds. An example is the synthesis of Phenylurea Propyl Imidazole (PUPI), a thermal latent curing agent for epoxy resins.
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.75 g (0.029 mol) of this compound in 60 mL of dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C using an ice bath.
-
Add 3.57 g (0.029 mol) of phenyl isocyanate dropwise to the cooled solution.
-
Allow the solution to gradually warm to room temperature and stir for 24 hours.
-
The resulting product, PUPI, can then be isolated and characterized.
Applications
This compound is a versatile molecule with applications primarily in polymer chemistry and materials science.
-
Synthesis of pH-Sensitive Polymers: It has been used in the synthesis of pH-sensitive polyaspartamide derivatives and amphiphilic polymers. These polymers have potential applications in drug delivery systems, where a change in pH can trigger the release of a therapeutic agent.[4]
-
Epoxy Resin Curing Agent: The imidazole ring can act as a catalyst for the curing of epoxy resins. Derivatives of this compound, such as PUPI, have been investigated as thermal latent curing agents, which remain inactive at room temperature and initiate curing only upon heating.
-
Intermediate in Pharmaceutical Synthesis: As a bifunctional molecule, it serves as a building block for more complex molecules with potential therapeutic applications, including antihypertensive and antifungal agents.
-
Proton Exchange Membranes: It has been used to functionalize polymers like poly(vinyl chloride) to create high-temperature proton exchange membranes for fuel cell applications.
Biological Activity
The imidazole ring is a common motif in many biologically active compounds, and imidazole derivatives as a class have been shown to possess a wide range of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3]
However, a thorough review of the current scientific literature reveals a lack of specific quantitative data on the biological activity of this compound itself. While it is used as a precursor to synthesize compounds that are then tested for biological activity, the parent compound's own activity, such as its Minimum Inhibitory Concentration (MIC) against various microbial strains, is not well-documented in publicly available research. One study noted its use in synthesizing derivatives for antimicrobial testing, but did not report the MIC of this compound.[3] Another study mentioned its inhibitory activity against β-glucosidase in a dose-dependent manner, but did not provide a specific IC₅₀ or MIC value.
This represents a significant gap in the understanding of this molecule and suggests an opportunity for future research to explore its potential antimicrobial or other biological activities.
Involvement in Signaling Pathways
There is currently no direct evidence in the scientific literature to suggest that this compound is involved in specific signaling pathways such as the Wnt or HSF-1 pathways. Research into the effects of imidazole-containing compounds on these pathways has focused on more complex molecules.
Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Some small molecules, including some with heterocyclic cores, have been shown to modulate this pathway. However, no studies have specifically implicated this compound in this context.
HSF-1 Signaling Pathway: The Heat Shock Factor 1 (HSF-1) pathway is a key regulator of the cellular stress response. While some imidazole derivatives have been investigated for their effects on stress-related pathways, a direct link to this compound has not been established.
The potential for this molecule to interact with these or other signaling pathways remains an open area for investigation.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
Table 3: Hazard Information
| Hazard Class | GHS Codes | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302 | P264, P270, P301+P312+P330 |
| Skin Corrosion (Category 1B) | H314 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 |
| Serious Eye Damage (Category 1) | H314 | P280, P305+P351+P338+P310 |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | H412 | P273 |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Handle in a well-ventilated area or under a fume hood.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
-
Keep under an inert atmosphere.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties and established applications, particularly in polymer and materials science. Its synthesis is achievable through a high-yield, two-step process. While the broader class of imidazole derivatives exhibits a wide range of biological activities, there is a notable lack of specific data for this compound in the current literature regarding its antimicrobial properties and its potential role in cellular signaling pathways. This guide provides a solid foundation for researchers working with this compound and highlights areas where further investigation is warranted to fully elucidate its biological potential.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Core Mechanism of Action: A Technical Guide to 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Aminopropyl)imidazole is a versatile imidazole (B134444) derivative utilized across various scientific domains, from pharmaceutical synthesis to materials science. While its role as a synthetic building block is well-established, its intrinsic biological activity is less characterized. This technical guide consolidates the current understanding of the core mechanism of action of this compound, focusing on its direct molecular interactions and providing detailed experimental methodologies for its characterization. The primary identified mechanism is the reversible inhibition of the enzyme β-glucosidase. This document serves as a comprehensive resource for researchers investigating the biological effects of this compound and other imidazole-based compounds.
Introduction
Imidazole and its derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a vast array of biological activities, including antifungal, antibacterial, antihistaminic, and anticancer properties.[1][2][3] this compound, specifically, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and as a ligand in coordination chemistry.[4] Beyond its synthetic utility, recent evidence has pointed towards a direct pharmacological effect: the inhibition of β-glucosidase.[4] This guide provides an in-depth examination of this primary mechanism of action.
Core Mechanism of Action: β-Glucosidase Inhibition
The principal, experimentally demonstrated biological activity of this compound is its ability to act as a reversible inhibitor of β-glucosidase (EC 3.2.1.21).[4] β-Glucosidases are hydrolytic enzymes that catalyze the cleavage of β-glycosidic bonds in various glycosides, playing crucial roles in carbohydrate metabolism and cellular function.
The inhibition of β-glucosidase by this compound has been shown to be dose-dependent.[4] While the precise inhibition kinetics for this specific derivative have not been fully elucidated, the parent compound, imidazole, is known to inhibit β-glucosidase through a partial competitive mechanism.[5][6] In this model, the inhibitor can bind to the enzyme's active site, reducing the substrate's affinity without affecting the maximum rate of product formation.[6] It is plausible that this compound follows a similar inhibitory pattern.
Signaling Pathway and Molecular Interaction
The mechanism of action is a direct enzymatic inhibition rather than a complex signaling cascade. The imidazole moiety is proposed to interact with the active site of the β-glucosidase enzyme.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nano-ntp.com [nano-ntp.com]
- 6. Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(3-Aminopropyl)imidazole (CAS No. 5036-48-6), a versatile building block in pharmaceutical research and development. Due to its hazardous properties, a thorough understanding of its safe handling, storage, and emergency procedures is critical for all personnel. This document summarizes key safety data, outlines emergency protocols, and provides visual workflows to ensure a safe laboratory environment.
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of this compound is presented below. This data is essential for a comprehensive risk assessment prior to handling the substance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁N₃ | [1][2] |
| Molecular Weight | 125.17 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [2][3][4] |
| Boiling Point | 296 °C | [2][3] |
| Melting Point | -68 °C | [2][3] |
| Flash Point | 154 °C (309.2 °F) | [5] |
| Density | 1.049 g/mL at 25 °C | [1][2] |
| Solubility in Water | Miscible | [2][3] |
| Refractive Index | n20/D 1.519 | [1][2] |
Table 2: Toxicological Data for this compound
| Endpoint | Value | Species | Classification | Reference |
| Acute Oral Toxicity | Harmful if swallowed | - | Category 4 | [5][6][7] |
| Skin Corrosion/Irritation | Causes severe skin burns | - | Category 1B | [5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye damage | - | Category 1 | [5][6][7] |
| Aquatic Toxicity (Fish) | LC50: 320 - 460 mg/L (96 h) | Leuciscus idus (Ide) | - | [8] |
| Aquatic Toxicity (Invertebrates) | EC50: > 120 mg/L (48 h) | Daphnia magna (Water Flea) | - | [8] |
| Aquatic Toxicity (Algae) | EC50: 50.8 mg/L (72 h) | Desmodesmus subspicatus | - | [8] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Experimental Protocols for Safety Assessment
Skin Corrosion/Irritation Testing (Based on OECD Guideline 431 & 439)
In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test
-
Principle: This test assesses the potential of a chemical to cause skin corrosion by measuring its effect on a reconstructed human epidermis model. Cell viability is determined after exposure to the test chemical.
-
Methodology:
-
Prepare the RhE tissue cultures according to the manufacturer's instructions.
-
Apply a defined amount of this compound to the surface of the tissue.
-
Expose the tissue to the chemical for specific time points (e.g., 3 minutes, 1 hour).
-
After exposure, rinse the tissue to remove the chemical.
-
Assess cell viability using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan (B1609692) product by metabolically active cells.
-
Corrosive materials are identified by their ability to decrease cell viability below defined threshold levels.
-
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
-
Principle: Similar to the corrosion test, this method evaluates the potential of a chemical to cause skin irritation by measuring cell viability in an RhE model after a shorter exposure period.
-
Methodology:
-
Follow the same initial steps as the corrosion test.
-
The exposure time is typically shorter (e.g., 60 minutes).
-
After exposure and rinsing, the tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of inflammatory responses.
-
Cell viability is then assessed using the MTT assay.
-
A chemical is classified as an irritant if the mean cell viability is below a certain threshold (e.g., ≤ 50%).
-
Acute Oral Toxicity Assessment (Based on OECD Guideline 420)
Acute Oral Toxicity - Fixed Dose Procedure
-
Principle: This method is used to identify a dose that causes signs of toxicity but no mortality. It allows for classification into one of the GHS categories for acute oral toxicity.
-
Methodology:
-
Healthy, young adult rodents (typically rats) are used.
-
The test substance is administered in a single oral dose.
-
Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.
-
The study is conducted in a stepwise manner, starting with a dose expected to be non-lethal. Depending on the outcome, the dose for the next step is increased or decreased.
-
The GHS classification is determined based on the dose at which toxicity or mortality is observed. For Category 4 ("Harmful if swallowed"), the LD50 is in the range of 300 to 2000 mg/kg body weight.
-
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this chemical.
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[5][8]
-
Skin Protection:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5][8]
Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6][9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe vapors or mist.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][8]
-
Store under an inert atmosphere to prevent degradation.[5][8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention.[6][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.[6][8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][8]
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5][9]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, provide visual guidance for key safety and handling procedures.
Caption: Standard Laboratory Workflow for Handling this compound.
Caption: Logical Flow for Risk Assessment of this compound.
Caption: First Aid Response Flowchart for this compound Exposure.
Disclaimer
This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained on the specific hazards and safe handling procedures for this compound before commencing any work. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. nilu.com [nilu.com]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Skin Sensitization Induced by Four Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]
An In-Depth Technical Guide to the Solubility of 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(3-Aminopropyl)imidazole, a versatile molecule employed in various chemical syntheses, including the development of pH-sensitive polymers and as a curing agent. Understanding its solubility profile is critical for its effective use in reaction chemistry, formulation development, and purification processes.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound possesses a polar imidazole (B134444) ring and a primary amine group, capable of hydrogen bonding, as well as a non-polar three-carbon propyl chain. This amphiphilic nature dictates its solubility characteristics across a range of solvents.
Solubility Profile of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Miscible[1][2][3][4][5][6] | The primary amine and imidazole ring readily form hydrogen bonds with water molecules. |
| Methanol | Miscible (Predicted) | As a polar protic solvent, it is expected to be an excellent solvent due to hydrogen bonding. | |
| Ethanol | Miscible (Predicted) | Similar to methanol, ethanol's hydroxyl group can engage in hydrogen bonding. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Its use as a solvent in synthetic procedures indicates good solubility. |
| Acetone (B3395972) | Soluble (Predicted) | The polarity of acetone should allow for favorable dipole-dipole interactions. | |
| Ethyl Acetate | Moderately Soluble (Predicted) | Expected to be a moderate solvent; polarity is lower than ketones and alcohols. | |
| Non-Polar | Toluene (B28343) | Sparingly Soluble (Predicted) | The non-polar aromatic nature of toluene is less compatible with the polar functional groups of the molecule. |
| Hexane | Insoluble (Predicted) | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar parts of the molecule. |
Note: "Miscible" indicates that the substance dissolves in all proportions. "Predicted" solubility is based on chemical structure and the principle of "like dissolves like." Experimental verification is recommended for specific applications.
A calculated LogP (octanol-water partition coefficient) value of approximately -0.57 to 0.232 suggests a higher preference for the aqueous phase over a non-polar lipid phase, which aligns with its high water solubility.[7]
Factors Influencing Solubility
The solubility of this compound can be influenced by several factors, providing levers for control in experimental and manufacturing settings.
Caption: Key factors affecting the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent. This method is based on the isothermal shake-flask method, a reliable technique for solubility measurement.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with sealed caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated pH meter for aqueous solutions)
Experimental Workflow:
Caption: A typical workflow for the experimental determination of solubility.
Detailed Steps:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled bath for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe.
-
Immediately filter the aliquot through a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered sample to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated and calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution, taking into account all dilution factors. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
-
Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. This compound, CAS No. 5036-48-6 - iChemical [ichemical.com]
- 2. N-(3-Aminopropyl)-imidazole CAS#: 5036-48-6 [m.chemicalbook.com]
- 3. This compound CAS 5036-48-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. N-(3-Aminopropyl)imidazole, 98% 50 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 5. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]
- 6. products.basf.com [products.basf.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Spectroscopic data for 1-(3-Aminopropyl)imidazole (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Aminopropyl)imidazole, a versatile building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, presenting key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual representation of the analytical workflow are included to facilitate the replication and interpretation of these results.
Spectroscopic Data
The following sections summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.47 | s | 1H | H-2 (imidazole) |
| 7.07 | s | 1H | H-4 (imidazole) |
| 6.89 | s | 1H | H-5 (imidazole) |
| 3.96 | t | 2H | N-CH₂ (propyl) |
| 2.73 | t | 2H | CH₂-NH₂ (propyl) |
| 1.98 | p | 2H | CH₂-CH₂-CH₂ (propyl) |
| 1.45 | s | 2H | NH₂ |
s = singlet, t = triplet, p = pentet
¹³C NMR Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 137.1 | C-2 (imidazole) |
| 129.0 | C-4 (imidazole) |
| 118.8 | C-5 (imidazole) |
| 46.5 | N-CH₂ (propyl) |
| 41.6 | CH₂-NH₂ (propyl) |
| 34.0 | CH₂-CH₂-CH₂ (propyl) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound confirms the presence of its key structural features.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3288 | Strong, Broad | N-H stretch (amine) |
| 3110 | Medium | C-H stretch (imidazole) |
| 2935, 2870 | Medium | C-H stretch (aliphatic) |
| 1595 | Medium | N-H bend (amine) |
| 1508, 1458 | Medium | C=C and C=N stretch (imidazole ring) |
| 1080 | Strong | C-N stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 125 | 100 | [M]⁺ (Molecular Ion) |
| 95 | 40 | [M - CH₂NH₂]⁺ |
| 82 | 85 | [M - C₂H₅N]⁺ |
| 68 | 30 | Imidazole ring fragment |
| 54 | 25 | [C₃H₄N]⁺ |
| 41 | 35 | [C₃H₅]⁺ |
Experimental Protocols
The following protocols outline the methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.7 mL). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 200 ppm
FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation: A thin film of neat this compound liquid was placed between two sodium chloride (NaCl) plates.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean NaCl plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction: A small amount of the liquid sample was introduced into the ion source via a direct insertion probe.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-200
-
Scan Speed: 1 scan/s
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: A flowchart illustrating the workflow for the spectroscopic characterization of this compound.
In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 1-(3-Aminopropyl)imidazole. Due to the limited availability of direct TGA data for this specific compound in published literature, this guide synthesizes information from safety data sheets and studies on its derivatives to infer its thermal stability and decomposition profile. A detailed, representative experimental protocol for conducting TGA on this and similar compounds is also provided.
Introduction to this compound and its Thermal Properties
This compound is a versatile molecule featuring both a primary amine and an imidazole (B134444) ring, making it a valuable building block in the synthesis of various compounds, including ionic liquids and active pharmaceutical ingredients. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that may involve elevated temperatures.
Inferred Thermal Stability and Decomposition
Safety Data Sheets (SDS) indicate that this compound is stable under normal storage conditions.[1][2][3] Upon heating, it is expected to decompose, releasing hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
A study on Phenylurea Propyl Imidazole (PUPI), a derivative synthesized from this compound, provides significant insight into its thermal decomposition. The TGA of PUPI shows a two-step decomposition process. The second decomposition stage, occurring in the range of 330-500 °C , is attributed to the degradation of the this compound moiety.[4] This suggests that the thermal decomposition of neat this compound likely occurs within this temperature range.
Table 1: Physical Properties of this compound
| Property | Value |
| Boiling Point | 296 °C |
| Flash Point | >110 °C (>230 °F) |
| Melting Point | -68 °C |
Note: The boiling point indicates a relatively high thermal stability at atmospheric pressure.
Representative Experimental Protocol for TGA
The following is a detailed experimental protocol for performing thermogravimetric analysis on this compound or similar liquid amine compounds. This protocol is based on methodologies reported for related imidazole derivatives.[4]
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Materials:
-
This compound sample
-
Inert gas (e.g., high-purity nitrogen or argon)
-
Sample pans (e.g., alumina (B75360) or platinum)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Set the purge gas (e.g., nitrogen) to a constant flow rate, typically between 20 and 100 mL/min, to provide an inert atmosphere and remove decomposition products.[4]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample, typically between 5 and 15 mg, into a TGA sample pan.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Equilibrate the sample at a starting temperature, for example, 25 °C.
-
Program the instrument to heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from 25 °C to 600 °C.[4]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition, which is often calculated as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.
-
Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at different temperature intervals.
-
Visualizations
Experimental Workflow for TGA
Caption: Experimental workflow for thermogravimetric analysis.
Inferred Thermal Decomposition Pathway
Caption: Inferred thermal decomposition pathway for this compound.
Conclusion
While direct TGA data for this compound is scarce, a combination of safety data and analysis of its derivatives provides a strong indication of its thermal stability. The compound is expected to be stable up to approximately 330 °C, after which it undergoes significant decomposition. The provided experimental protocol offers a robust methodology for researchers and professionals to conduct their own thermogravimetric analysis to obtain precise data for their specific applications. The visualizations included in this guide serve to clarify the experimental process and the inferred chemical transformations during thermal degradation.
References
Methodological & Application
Application Notes and Protocols: 1-(3-Aminopropyl)imidazole as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1-(3-Aminopropyl)imidazole and its derivatives as effective curing agents for epoxy resins. This document is intended for professionals in research and development who require a thorough understanding of the curing process, from material preparation to the characterization of the final cured product.
Introduction
This compound is a versatile curing agent for epoxy resins, valued for its dual functionality. The primary amine group engages in addition reactions with epoxy groups, while the imidazole (B134444) ring can initiate anionic homopolymerization of the epoxy resin.[1][2] This dual mechanism can lead to a highly cross-linked network, resulting in cured materials with desirable thermal and mechanical properties. To control the reactivity and achieve a longer pot life, derivatives of this compound, such as Phenylurea Propyl Imidazole (PUPI), have been developed as thermal latent curing agents.[3][4] These agents remain inactive at ambient temperatures and initiate the curing process only upon heating.[3]
This document will focus on the application of a thermally latent derivative, Phenylurea Propyl Imidazole (PUPI), for which detailed experimental data is available, and will also provide general guidance on the use of imidazole-based curing agents.
Curing Mechanism
The curing of epoxy resins with this compound involves two primary reactions:
-
Amine Addition: The active hydrogen atoms on the primary amine group of this compound react with the epoxy groups of the resin through a nucleophilic addition mechanism. This reaction contributes to the initial chain extension and network formation.
-
Anionic Homopolymerization: The tertiary amine of the imidazole ring acts as a Lewis base catalyst, initiating the anionic ring-opening polymerization of the epoxy groups. This process is particularly effective at elevated temperatures and leads to a high degree of cross-linking.[1]
The combination of these mechanisms results in a densely cross-linked polymer network, imparting high thermal stability and mechanical strength to the cured epoxy.
Experimental Protocols
The following protocols are based on the use of Phenylurea Propyl Imidazole (PUPI), a derivative of this compound, with Diglycidylether of Bisphenol A (DGEBA) epoxy resin.[3][4] These can be adapted for use with unmodified this compound, though adjustments to the curing schedule will be necessary due to its higher reactivity at lower temperatures.
Synthesis of Phenylurea Propyl Imidazole (PUPI)[3][4]
This protocol describes the synthesis of a thermal latent curing agent from this compound and phenyl isocyanate.
Materials:
-
This compound (≥97%)
-
Phenyl isocyanate (≥99.8%)
-
Dichloromethane (DCM) (≥99.8%)
-
100 mL round-bottom flask
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Add this compound (3.75 g, 0.029 mol) and 60 mL of DCM to the round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add phenyl isocyanate (3.57 g, 0.029 mol) dropwise into the flask while stirring.
-
Allow the solution to gradually warm to room temperature.
-
Continue stirring for 24 hours.
-
The resulting product, PUPI, can be isolated and dried for further use.
Preparation of One-Component Epoxy Resin (OCER) Formulation[3][4]
Materials:
-
Phenylurea Propyl Imidazole (PUPI)
-
Diglycidylether of Bisphenol A (DGEBA) epoxy resin (EEW: 170.2 g/mol )
-
Homogenizer
-
Glass vial
Procedure:
-
Weigh PUPI (0.35 g) and DGEBA (5.0 g) into a glass vial. This corresponds to a 5 mol % concentration of PUPI in the mixture.
-
Mix the components using a homogenizer at 1000 rpm for 5 minutes at ambient temperature to achieve a uniform dispersion.
-
The resulting mixture is a one-component epoxy resin system that is stable for up to 3 days at room temperature.[3]
Curing Protocol
The prepared OCER can be cured using a thermal process. The following is a typical multi-step curing schedule for an imidazole-cured epoxy system, which can be adapted based on the specific application and desired properties.[5]
Procedure:
-
Pour the OCER mixture into a mold.
-
Pre-cure at a lower temperature (e.g., 60-80°C) for a specified time to increase viscosity and prevent voids.
-
Follow with a primary curing step at a higher temperature (e.g., 100-120°C).
-
Complete the cure with a post-curing step at an even higher temperature (e.g., 140°C) to ensure maximum cross-linking.
A specific curing schedule for a self-healing imidazole-cured epoxy is: 100°C for 2 hours, followed by 120°C for 4 hours, and finally 140°C for 5 hours.[5]
Characterization of Curing Behavior and Thermal Properties
Differential Scanning Calorimetry (DSC):
DSC is used to determine the curing characteristics, such as onset temperature, peak exothermic temperature, and degree of conversion.[3][4]
Experimental Parameters:
-
Heating Rate: Typically 2-10 °C/min.
-
Temperature Range: Ambient to 300 °C for dynamic scans.
-
Atmosphere: Nitrogen or air.
Procedure:
-
Place a small sample (5-10 mg) of the uncured OCER into an aluminum DSC pan.
-
Perform a dynamic scan by heating the sample at a constant rate to determine the overall curing profile.
-
For isothermal analysis, heat the sample to a specific temperature and hold for a set time to measure the extent of cure at that temperature.[3][4]
Quantitative Data
The following tables summarize the quantitative data obtained from the characterization of an epoxy resin system cured with PUPI.[3][4]
Table 1: Dynamic DSC Curing Characteristics of DGEBA with 5 mol % PUPI[3][4]
| Parameter | Value |
| Onset Temperature (°C) | 104 |
| Peak Temperature (°C) | 131 |
| Enthalpy of Curing (J/g) | 439.62 |
Table 2: Isothermal Curing of DGEBA with 5 mol % PUPI[3][4]
| Curing Temperature (°C) | Curing Time (min) | Conversion (%) |
| 80 | 38.65 | 85.0 |
| 100 | 15.50 | Incomplete |
| 120 | 5.17 | 97.6 |
| 140 | 1.95 | 99.3 |
Table 3: PUPI as an Accelerator for Dicyandiamide (DICY) Curing Agent[3][4]
| PUPI Concentration (mol %) | Onset Temperature (°C) | Peak Temperature (°C) |
| 0 (DICY only) | 173 | 204 |
| 1 | 111 | 155 |
| 5 | 97 | 135 |
| 10 | 72 | 122 |
Mechanical Properties
Signaling Pathways and Logical Relationships
The curing of epoxy resins with imidazole-based curing agents can be represented as a series of interconnected processes.
Conclusion
This compound and its derivatives are highly effective curing agents for epoxy resins, capable of producing materials with excellent thermal and mechanical properties. The use of modified, thermally latent versions like PUPI allows for the formulation of stable one-component systems with controlled curing profiles. The provided protocols and data serve as a valuable resource for researchers and scientists in the development of advanced epoxy-based materials. Further investigation into the mechanical properties of epoxy resins cured with unmodified this compound is recommended for a more complete understanding of its performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-(3-Aminopropyl)imidazole in High-Temperature Proton Exchange Membrane Synthesis
Abstract
1-(3-Aminopropyl)imidazole (APIm) has emerged as a promising functionalizing agent in the development of high-temperature proton exchange membranes (HT-PEMs) for fuel cell applications. Its unique structure, featuring both a primary amine and an imidazole (B134444) ring, allows for effective grafting onto various polymer backbones and subsequent doping with phosphoric acid (PA). This dual functionality facilitates the creation of robust and highly conductive membranes capable of operating under anhydrous or low-humidity conditions at elevated temperatures (above 100°C). This document provides detailed application notes and experimental protocols for the synthesis and characterization of APIm-functionalized PEMs, targeting researchers and scientists in materials science and energy-related fields.
Introduction
High-temperature proton exchange membrane fuel cells (HT-PEMFCs) offer significant advantages over their low-temperature counterparts, including improved CO tolerance, faster electrode kinetics, and simplified water and thermal management. The development of advanced membrane materials that exhibit high proton conductivity, excellent thermal and mechanical stability, and low fuel crossover at temperatures above 100°C is crucial for the commercialization of this technology. Functionalizing stable polymer backbones with proton-conducting moieties is a widely adopted strategy to achieve these goals.
This compound is a particularly effective functionalizing molecule. The primary amine group provides a reactive site for grafting onto polymers containing electrophilic sites, such as the chlorinated backbone of polyvinyl chloride (PVC), through a facile nucleophilic substitution reaction.[1][2] The imidazole group serves as an excellent proton solvent and carrier, especially when doped with phosphoric acid. The nitrogen atoms in the imidazole ring can form hydrogen bond networks with PA molecules, creating efficient pathways for proton transport via the Grotthuss and vehicle mechanisms.
This report details the synthesis of APIm-functionalized PVC and its blends with poly(ether ketone cardo) (PEK-C) to enhance mechanical properties.[3] It also provides protocols for membrane characterization, including phosphoric acid doping, proton conductivity measurement, and mechanical strength evaluation.
Data Presentation
The following tables summarize the key performance metrics of various this compound-based proton exchange membranes as reported in the literature.
Table 1: Properties of this compound Functionalized PVC Membranes
| Membrane Composition | PA Doping Level (%) | Tensile Strength (MPa) | Proton Conductivity (S/cm⁻¹) at 180°C | Reference |
| PVC-19%APIm/2.4PA | Not Specified | Not Specified | 0.26 | [2][4] |
Table 2: Properties of this compound Functionalized PVC/PEK-C Blend Membranes
| Membrane Composition | PA Doping Level (%) | Area Swelling (%) | Tensile Strength (MPa) | Proton Conductivity (S/cm⁻¹) at 180°C | Reference |
| PVC-APIm/10%PEK-C | 166 | 45 | 11.8 | 0.132 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Functionalized PVC (PVC-APIm)
This protocol describes the functionalization of polyvinyl chloride (PVC) with this compound (APIm) via a nucleophilic substitution reaction.
Materials:
-
Polyvinyl chloride (PVC)
-
This compound (APIm)
-
N,N-Dimethylacetamide (DMAc)
-
Petri dishes
-
Magnetic stirrer with heating
-
Drying oven
Procedure:
-
Dissolve a specific amount of PVC in DMAc at 80°C with magnetic stirring to form a homogeneous solution (e.g., 2.0 wt%).
-
Separately, dissolve the desired molar ratio of APIm in DMAc.
-
Add the APIm solution dropwise to the PVC solution while maintaining the temperature at 80°C and stirring.
-
Continue stirring the mixture for a specified reaction time (e.g., 2 hours) to ensure complete functionalization.
-
Pour the resulting solution into a flat Petri dish.
-
Dry the cast membrane in an electric heating oven at 70°C for 24 hours, followed by further drying at 80°C until the solvent has completely evaporated.
-
Peel the resulting PVC-APIm membrane from the dish, wash it thoroughly with demineralized water, and dry it at 100°C for 4 hours.
Protocol 2: Fabrication of PVC-APIm/PEK-C Blend Membranes
This protocol details the preparation of blend membranes of PVC-APIm and poly(ether ketone cardo) (PEK-C) to improve mechanical stability.
Materials:
-
PVC-APIm polymer (synthesized as per Protocol 1)
-
Poly(ether ketone cardo) (PEK-C)
-
N,N-Dimethylacetamide (DMAc)
-
Petri dishes
-
Magnetic stirrer with heating
-
Drying oven
Procedure:
-
Dissolve the synthesized PVC-APIm and a specific weight percentage of PEK-C (e.g., 10 wt%) in DMAc at 80°C with magnetic stirring to form a homogeneous blend solution.
-
Pour the solution into a flat Petri dish.
-
Dry the membrane in an electric heating oven at 70°C for 24 hours, followed by drying at 80°C until the solvent is completely evaporated.
-
Peel the membrane from the dish, wash it thoroughly with demineralized water, and dry it at 100°C for 4 hours. The resulting membrane is denoted as PVC-APIm/x%PEK-C, where x is the weight percentage of PEK-C.
Protocol 3: Phosphoric Acid Doping
This protocol describes the procedure for doping the prepared membranes with phosphoric acid to enhance proton conductivity.
Materials:
-
Prepared PVC-APIm or PVC-APIm/PEK-C membranes
-
Phosphoric acid (PA, 85 wt%)
-
Beaker or sealed container
-
Oven
Procedure:
-
Immerse the dried membrane samples in an 85 wt% phosphoric acid solution in a beaker or sealed container.
-
Place the container in an oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 72 hours) to ensure complete acid doping.
-
After doping, remove the membrane from the PA solution, gently blot the surface with filter paper to remove excess acid, and weigh it to determine the acid doping level.
-
The acid doping level (ADL) can be calculated using the following formula: ADL (%) = [(W_doped - W_dry) / W_dry] * 100 where W_doped is the weight of the acid-doped membrane and W_dry is the weight of the membrane before doping.
Protocol 4: Characterization of Membrane Properties
A. Proton Conductivity Measurement Proton conductivity is typically measured using a four-probe AC impedance spectroscopy method.
Equipment:
-
Electrochemical workstation with a frequency response analyzer
-
Four-probe conductivity cell
-
Temperature and humidity-controlled chamber
Procedure:
-
Cut the acid-doped membrane into a rectangular strip of known dimensions.
-
Place the membrane strip in the four-probe conductivity cell.
-
Position the cell inside a temperature-controlled chamber.
-
Measure the AC impedance spectrum over a frequency range (e.g., 1 Hz to 1 MHz) at various temperatures (e.g., from 120°C to 180°C) under anhydrous conditions.
-
The membrane resistance (R) is determined from the intercept of the impedance arc with the real axis in the Nyquist plot.
-
Calculate the proton conductivity (σ) using the following equation: σ = L / (R * A) where L is the distance between the inner two probes and A is the cross-sectional area of the membrane.
B. Mechanical Properties Evaluation The mechanical strength of the membranes is evaluated using a universal tensile testing machine.
Equipment:
-
Universal tensile testing machine
-
Dumbbell-shaped cutter
Procedure:
-
Cut the membrane samples into a dumbbell shape using a standard cutter.
-
Measure the thickness and width of the gauge section of the sample.
-
Mount the sample in the grips of the tensile testing machine.
-
Apply a uniaxial tensile load at a constant crosshead speed until the sample fractures.
-
Record the stress-strain curve to determine the tensile strength and elongation at break.
C. Water Uptake and Swelling Ratio This protocol determines the membrane's ability to absorb water and its dimensional stability.
Procedure:
-
Cut a piece of the dry membrane and measure its weight (W_dry) and dimensions (length and width).
-
Immerse the membrane in deionized water at a specific temperature for 24 hours to ensure complete hydration.
-
Remove the hydrated membrane, wipe off the surface water, and immediately measure its weight (W_wet) and dimensions.
-
Calculate the water uptake and area swelling ratio using the following formulas: Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100 Area Swelling (%) = [(A_wet - A_dry) / A_dry] * 100 where A_wet and A_dry are the areas of the wet and dry membranes, respectively.
Visualizations
References
- 1. Phosphoric Acid-Doped Ion-Pair Coordinated PEMs with Broad Relative Humidity Tolerance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and investigation of this compound functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. real.mtak.hu [real.mtak.hu]
Application Notes: 1-(3-Aminopropyl)imidazole as a Corrosion Inhibitor
Introduction
1-(3-Aminopropyl)imidazole is a heterocyclic organic compound belonging to the imidazole (B134444) derivative family. Such compounds are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic and neutral environments.[1][2] Their efficacy stems from the presence of heteroatoms (Nitrogen), aromatic π-electrons in the imidazole ring, and an amino functional group, which serve as active centers for adsorption onto metal surfaces.[2][3] This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby mitigating the corrosion rate.[3][4] These application notes provide a summary of performance data and detailed protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel and copper.
Mechanism of Action
The corrosion inhibition mechanism of this compound involves the adsorption of its molecules onto the metal surface, forming a protective barrier.[1] This adsorption can occur through two primary modes:
-
Chemisorption : The nitrogen atoms in the imidazole ring and the aminopropyl side chain possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron or copper), forming coordinate covalent bonds.[3]
-
Physisorption : In acidic solutions, the inhibitor molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the corrosive medium.
The planar imidazole ring facilitates strong adsorption through its π-electron system interacting with the metal surface. This synergistic process of chemisorption and physisorption leads to the formation of a stable, dense inhibitor film that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[5][6]
Caption: Corrosion inhibition mechanism of this compound.
Quantitative Performance Data
The inhibition efficiency of imidazole and its derivatives is influenced by the inhibitor concentration, the nature of the metal, the corrosive medium, and the temperature. The data below is compiled from studies on imidazole and related derivatives, providing an expected performance range for this compound.
Table 1: Inhibition Efficiency of Imidazole Derivatives on Steel
| Inhibitor System | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Technique | Reference |
| Imidazole | Carbon Steel Weldment | District Heating Water (Alkaline) | 500 ppm | 60 | 91.7 | Potentiodynamic Polarization | [5] |
| Imidazole Derivative (ID) | Q235 Carbon Steel | 3.5 wt.% NaCl (Acidic) | 600 ppm | Room Temp. | >73 (based on Icorr) | Potentiodynamic Polarization | [1] |
| Imidazole Derivative (2M-C) | Carbon Steel | 1 M HCl | 10⁻³ M | Room Temp. | 98.6 | Weight Loss, EIS, PDP | |
| Imidazo[1,2-a] pyridine (B92270) (IPCl3) | Mild Steel | 1 M HCl | 10⁻³ M | Room Temp. | 97.4 | Weight Loss, EIS, PDP | [3] |
| Ionic Liquid (IL1) | Carbon Steel | 1% NaCl | 80 ppm | 25 | >80 | EIS, Tafel |
Table 2: Inhibition Efficiency of Imidazole Derivatives on Copper
| Inhibitor System | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Technique | Reference |
| Imidazole (IM) + PASP | Copper | 3 wt% Aminosulfonic Acid | 1.0 g/L (50/50 ratio) | 30 | 95.4 | EIS, PDP | [7] |
| Imidazole Derivative (PDI) | Copper | 3.5 wt% NaCl | 4 g/L | Room Temp. | 95.93 | Potentiodynamic Polarization | [8] |
| Levamisole (LMS) | Copper | 0.5 M H₂SO₄ | 8 mM | Room Temp. | 99.03 | Electrochemical | [9] |
| 1H-benzimidazole | Copper | 1 M HNO₃ | 10⁻³ M | Room Temp. | ~80 | EIS, PDP | [10] |
| Imidazole | Copper | 1 M HNO₃ | Not Specified | Room Temp. | Effective Cathodic Inhibitor | Potentiodynamic Polarization | [11] |
Experimental Protocols
Protocol 1: Weight Loss (Gravimetric) Method
This protocol outlines the fundamental method for determining corrosion rate and inhibitor efficiency by measuring the mass loss of a metal coupon over time.[12][13]
1. Materials and Equipment
-
Metal coupons (e.g., mild steel, copper) of known dimensions.[14]
-
Abrasive papers (e.g., 400, 800, 1000, 1500 grit).[13]
-
Degreasing solvent (e.g., acetone (B3395972), ethanol).[14]
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl).
-
This compound.
-
Analytical balance (±0.1 mg accuracy).
-
Desiccator, oven.
-
Glass beakers and hooks.[14]
2. Procedure
-
Sample Preparation: a. Mechanically grind the surfaces of the metal coupons using successive grades of abrasive paper to achieve a smooth finish.[13] b. Measure the dimensions of each coupon to calculate the total surface area (A). c. Degrease the coupons by washing with detergent, rinsing with distilled water, then immersing in acetone or ethanol.[13][14] d. Dry the coupons in an oven at a moderate temperature (e.g., 40-60°C) for 10-20 minutes.[13][15] e. Store the prepared coupons in a desiccator until use. f. Weigh each coupon accurately using an analytical balance and record this initial weight (W₁).[13]
-
Inhibitor Solution Preparation: a. Prepare the corrosive solution (blank). b. Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Immersion Test: a. Completely immerse one coupon in each test solution (including the blank) using glass hooks.[14][15] b. Maintain the solutions at a constant temperature for a predetermined exposure time (e.g., 24, 48, 96 hours).[13][16]
-
Post-Immersion Cleaning: a. After the immersion period, carefully remove the coupons from the solutions. b. Remove corrosion products by washing with distilled water, gently brushing with a soft brush, and if necessary, using an appropriate cleaning solution (e.g., 12% HCl with an inhibitor like hexamine for steel).[13][15] c. Rinse the cleaned coupons with distilled water, then acetone, and dry them thoroughly.[13] d. Weigh each dried coupon and record the final weight (W₂).[13]
3. Data Analysis
-
Calculate Weight Loss (ΔW):
-
ΔW = W₁ - W₂
-
-
Calculate Corrosion Rate (CR) in g/(m²·h):
-
CR = ΔW / (A * t), where 't' is the exposure time in hours.[15]
-
-
Calculate Inhibition Efficiency (IE%):
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.[13]
-
Caption: Workflow for the Weight Loss (Gravimetric) corrosion test.
Protocol 2: Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed insights into corrosion kinetics and inhibitor mechanisms.[12][17]
1. Materials and Equipment
-
Potentiostat/Galvanostat with EIS capability.
-
Three-electrode electrochemical cell.[18]
-
Working Electrode (WE): Prepared metal sample (e.g., steel, copper).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[18]
-
Counter Electrode (CE): Platinum or graphite (B72142) rod/mesh.[18]
-
Corrosive solutions (blank and with various inhibitor concentrations).
2. Procedure
-
Electrode Preparation: a. Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. b. Polish the exposed surface to a mirror finish, then clean and dry as described in the weight loss protocol.
-
Experimental Setup: a. Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution. b. Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady Open Circuit Potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements at the OCP.[19] b. Apply a small amplitude AC voltage signal (e.g., 10-50 mV).[19] c. Scan over a wide frequency range (e.g., 100 kHz to 10 mHz).[19] d. Record the impedance data (Nyquist and Bode plots).
-
Potentiodynamic Polarization (PDP): a. Immediately after EIS, perform the PDP measurement. b. Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).[18] c. Use a slow scan rate (e.g., 0.5-1 mV/s). d. Record the resulting current density as a function of potential (Tafel plot).
3. Data Analysis
-
EIS Data: a. Model the Nyquist plot using an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs) and charge transfer resistance (Rct).[19] b. A higher Rct value indicates better corrosion resistance. c. Calculate Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
PDP Data: a. Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the polarization curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[20] b. A lower icorr value indicates a lower corrosion rate. c. Calculate Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities with and without the inhibitor, respectively.[5] d. Analyze the shift in Ecorr and the changes in Tafel slopes (βa, βc) to classify the inhibitor as anodic, cathodic, or mixed-type.[6]
Caption: Workflow for Electrochemical corrosion testing (EIS & PDP).
Protocol 3: Quantum Chemical Analysis
Quantum chemical calculations using Density Functional Theory (DFT) are employed to correlate the molecular structure of the inhibitor with its observed performance.[21][22]
1. Software and Methodology
-
Computational chemistry software (e.g., Gaussian, Spartan).[21]
-
DFT method (e.g., B3LYP functional).
-
Basis set (e.g., 6-311G(d,p) or 6-31G++(d,p)).[23]
2. Procedure
-
Molecular Modeling: a. Construct the 3D molecular structure of this compound.
-
Geometry Optimization: a. Perform a full geometry optimization of the molecule in a simulated environment (e.g., gas phase or aqueous phase) to find its lowest energy conformation.[23]
-
Parameter Calculation: a. From the optimized structure, calculate key quantum chemical parameters.[21][22]
- E_HOMO: Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. Higher values suggest better inhibition.
- E_LUMO: Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons.
- Energy Gap (ΔE): ΔE = E_LUMO - E_HOMO. A smaller energy gap indicates higher reactivity and potentially better inhibition efficiency.[22]
- Dipole Moment (μ): Relates to the polarity of the molecule and can influence the adsorption process.
- Other parameters: Electronegativity (χ), Global Hardness (η), and Fraction of Electrons Transferred (ΔN).[23]
3. Data Interpretation
-
Correlate the calculated parameters with the experimentally determined inhibition efficiencies. For example, a series of inhibitor derivatives with higher E_HOMO values and lower ΔE values would be predicted to be more effective inhibitors, a hypothesis that can be verified experimentally.[22][24]
Caption: Workflow for Quantum Chemical Analysis of corrosion inhibitors.
References
- 1. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adsorption and performance assessment of some imine derivatives as mild steel corrosion inhibitors in 1.0 M HCl solution by chemical, electrochemical and computational methods [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. infinitalab.com [infinitalab.com]
- 13. iicbe.org [iicbe.org]
- 14. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 17. biologic.net [biologic.net]
- 18. researchgate.net [researchgate.net]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. dlsu.edu.ph [dlsu.edu.ph]
- 22. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. mdpi.com [mdpi.com]
- 24. sylzyhg.com [sylzyhg.com]
Application Notes and Protocols: 1-(3-Aminopropyl)imidazole for CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminopropyl)imidazole is a promising sorbent for carbon dioxide (CO₂) capture applications. Its bifunctional nature, containing both a primary amine and an imidazole (B134444) ring, allows for efficient CO₂ absorption through multiple interaction mechanisms. The primary amine group can react with CO₂ to form carbamates, a common mechanism in amine scrubbing processes. Additionally, the imidazole moiety can participate in CO₂ capture, potentially enhancing the overall capacity and influencing the absorption/desorption kinetics. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound and related compounds for CO₂ capture.
The versatility of this compound allows for its use in both liquid-phase absorption systems and as a functional group for modifying solid adsorbents. When tethered to solid supports like silica (B1680970), the resulting materials exhibit the potential for high CO₂ adsorption capacities and good thermal stability.
Data Presentation
The following tables summarize quantitative data for various imidazole-based CO₂ capture systems.
Table 1: CO₂ Absorption Capacity of Imidazole-Based Solvents
| Sorbent System | Temperature (°C) | Pressure (kPa) | CO₂ Absorption Capacity (mol CO₂/mol sorbent) | CO₂ Absorption Capacity (mol CO₂/kg solvent) | Reference |
| 2-ethyl-4-methylimidazole (aqueous solution) | N/A | N/A | 0.88 | N/A | [1] |
| 3 M 2,4,5-MeIm + 1 M PZ | 40 | 10 | N/A | 3.19 | |
| 3 M 2,4,5-MeIm + 1 M MAPA | 40 | 10 | N/A | 3.53 | [2] |
| 2 M 2,4,5-MeIm + 1 M PZ | 40 | 10 | N/A | 2.25 | [2] |
| 1 M 2,4,5-MeIm + 1 M PZ | 40 | 10 | N/A | 1.10 | [2] |
| [TMG][IM] Ionic Liquid | 30 | Atmospheric | 1.01 | N/A | |
| [P4442][Im] Ionic Liquid | 60 | 20 | 0.90 | N/A | [3] |
Table 2: Performance of Amine-Functionalized Solid Sorbents
| Sorbent | CO₂ Concentration | Temperature (°C) | CO₂ Adsorption Capacity (mmol/g) | Reference |
| SBA-15-39.5% TEPA-22% Im | 15 vol% | 50 | 4.27 | [4] |
| Wet-grafted 150A silica gel (triamine) | 415 ppm (air) | 25 | 1.098 (wet), 0.773 (dry) | [5] |
| TEPA-functionalized hyper-cross-linked resin (30 wt%) | 10 vol% | 25 | 3.11 | [6] |
| 2-ethyl-4-methylimidazole on carbon nanotube paper | Ambient | 0-35 | 0.14 - 1.75 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized Silica Gel
This protocol describes the covalent grafting of this compound onto a mesoporous silica support.
Materials:
-
Mesoporous silica gel (e.g., SBA-15 or large-pore silica gel)
-
This compound
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen gas
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Activation of Silica Support:
-
Place 5.0 g of mesoporous silica gel in a round-bottom flask.
-
Heat the silica at 120 °C under vacuum for 12 hours to remove physisorbed water.
-
Allow the silica to cool to room temperature under a nitrogen atmosphere.
-
-
Grafting Reaction:
-
Add 100 mL of anhydrous toluene to the flask containing the activated silica.
-
Add a desired amount of this compound (e.g., a 1:1 molar ratio of silanol (B1196071) groups on the silica surface to the amine).
-
For wet grafting, which can enhance amine loading, add a controlled amount of deionized water (e.g., 0.15 mL per 0.5 g of silica) to the toluene and stir for 2 hours before adding the aminopropylimidazole.[5]
-
Stir the suspension at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 24 hours under a nitrogen atmosphere with constant stirring.[5]
-
-
Washing and Drying:
-
Cool the reaction mixture to room temperature.
-
Filter the functionalized silica using a Büchner funnel and wash thoroughly with toluene to remove any unreacted amine.
-
Subsequently, wash with methanol to remove any remaining impurities.
-
Dry the resulting solid material in a vacuum oven at 80 °C for 12 hours.
-
-
Characterization:
-
The successful grafting can be confirmed by Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA) to determine amine loading, and nitrogen adsorption-desorption analysis to characterize the changes in surface area and pore volume.
-
Protocol 2: CO₂ Absorption/Desorption Measurement in a Bubbling Reactor
This protocol details the procedure for evaluating the CO₂ capture performance of aqueous this compound solutions.
Materials:
-
Aqueous solution of this compound (e.g., 30 wt%)
-
CO₂ gas cylinder (pure or mixed gas)
-
Nitrogen gas cylinder
-
Jacketed glass bubbling reactor
-
Constant temperature water bath
-
Gas flow meters
-
Gas analyzer (to measure outlet CO₂ concentration)
-
Condenser to prevent solvent loss
-
Magnetic stirrer
Procedure:
Absorption:
-
Setup Assembly:
-
Assemble the bubbling reactor, connecting the gas inlet to the gas flow meters and the outlet to the gas analyzer.
-
Place a known volume of the this compound solution into the reactor.
-
Circulate water from the constant temperature bath through the reactor jacket to maintain the desired absorption temperature (e.g., 40 °C).[2]
-
Connect a condenser to the gas outlet to trap any evaporated solvent.
-
-
Absorption Measurement:
-
Start stirring the solution at a constant rate.
-
Introduce a controlled flow of CO₂ gas (or a CO₂/N₂ mixture) through the solution via the gas bubbler.
-
Continuously monitor the CO₂ concentration at the reactor outlet using the gas analyzer.
-
The absorption is complete when the outlet CO₂ concentration equals the inlet concentration (saturation).
-
The amount of CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.
-
Desorption:
-
Setup Adjustment:
-
After saturation, stop the CO₂ flow.
-
Increase the temperature of the water bath to the desired desorption temperature (e.g., 80-100 °C).[2]
-
-
Desorption Measurement:
-
Introduce a flow of inert gas (N₂) through the CO₂-rich solution to strip the released CO₂.
-
Monitor the CO₂ concentration in the outlet gas stream.
-
Desorption is considered complete when the CO₂ concentration in the outlet stream returns to baseline.
-
The amount of CO₂ desorbed can be calculated similarly to the absorption measurement.
-
-
Cyclic Capacity Calculation:
-
The cyclic capacity is the difference between the amount of CO₂ absorbed at the lower temperature and the amount remaining in the solution after desorption at the higher temperature.
-
Mandatory Visualizations
Caption: CO₂ capture and regeneration mechanism involving primary amines and imidazole.
Caption: Experimental workflow for synthesis and evaluation of solid sorbents.
Caption: Factors influencing CO₂ capture performance.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Development and characterization of amine-functionalized hyper-cross-linked resin for CO2 capture - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Polymers with 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with 1-(3-Aminopropyl)imidazole (API) is a rapidly advancing field with significant implications for drug delivery, gene therapy, and biomaterials science. The unique properties of the imidazole (B134444) group, particularly its pH-sensitivity and ability to participate in biological interactions, make it a valuable moiety for creating "smart" polymers that can respond to specific physiological environments.[1] The primary amine of API provides a convenient handle for conjugation to a variety of polymer backbones.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of API-functionalized polymers. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and polymer chemistry.
Key Applications
Polymers functionalized with this compound have demonstrated utility in a range of biomedical applications, primarily due to the pH-responsive nature of the imidazole ring (pKa ≈ 6.0-7.0). This allows for the design of systems that can selectively release their payload in the slightly acidic environments characteristic of tumor tissues or endosomal compartments.[2][3]
-
pH-Sensitive Drug Delivery: The protonation of the imidazole ring in acidic environments can trigger conformational changes in the polymer, leading to the disassembly of nanoparticles and the release of encapsulated drugs.[1]
-
Gene Delivery: Imidazole-containing polymers are effective non-viral vectors for gene delivery. The "proton sponge" effect, where the buffering capacity of the imidazole groups leads to endosomal rupture, facilitates the release of genetic material into the cytoplasm.[4][5]
-
Biomaterials and Coatings: The adhesive and cross-linking properties of API-functionalized polymers make them suitable for creating biocompatible coatings and hydrogels.[6]
Experimental Protocols
Protocol 1: Synthesis of Polyaspartamide Functionalized with this compound
This protocol describes the synthesis of a pH-sensitive polyaspartamide derivative by grafting this compound onto a polysuccinimide (PSI) backbone.[7][8]
Materials:
-
Polysuccinimide (PSI)
-
This compound (API)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Dialysis tubing (MWCO 3.5 kDa)
-
Magnetic stirrer and hotplate
-
Standard glassware
Procedure:
-
Dissolution of PSI: Dissolve PSI (e.g., 1.0 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stir bar. Stir until the polymer is completely dissolved.
-
Addition of API: To the stirred PSI solution, add a predetermined amount of this compound. The molar ratio of API to the succinimide (B58015) repeating units of PSI will determine the degree of substitution. For example, a 1:1 molar ratio can be used for a high degree of functionalization.
-
Reaction: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitation: Precipitate the functionalized polymer by slowly adding the reaction mixture to an excess of diethyl ether (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted API and residual DMF.
-
Dialysis: Dissolve the crude polymer in deionized water and dialyze against deionized water for 48 hours using a dialysis membrane, changing the water every 6-8 hours to remove any remaining impurities.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final product as a white, fluffy solid.
-
Characterization: Characterize the polymer by ¹H NMR and FTIR spectroscopy to confirm the successful grafting of API and to determine the degree of substitution.
Protocol 2: Formulation of API-Functionalized Polymer Nanoparticles for Drug Delivery
This protocol outlines the preparation of drug-loaded nanoparticles from a pre-synthesized API-functionalized polymer using a nanoprecipitation method.[9]
Materials:
-
API-functionalized polymer (e.g., from Protocol 1)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Magnetic stirrer
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Polymer and Drug Dissolution: Dissolve the API-functionalized polymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in DMSO (e.g., 2 mL).
-
Nanoprecipitation: Add the polymer-drug solution dropwise to a larger volume of deionized water (e.g., 10 mL) under vigorous stirring. The rapid solvent exchange will cause the polymer to self-assemble into nanoparticles, encapsulating the drug.
-
Stirring: Continue stirring for 2-4 hours to allow for the evaporation of DMSO and the stabilization of the nanoparticles.
-
Purification: Dialyze the nanoparticle suspension against deionized water for 24 hours to remove free drug and any remaining DMSO.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The drug loading content and encapsulation efficiency can be determined using UV-Vis spectroscopy or HPLC after disrupting the nanoparticles with a suitable solvent.
Protocol 3: In Vitro Gene Transfection using API-Functionalized Polymers
This protocol describes the general procedure for transfecting mammalian cells with plasmid DNA using an API-functionalized polymer as a non-viral vector.[10][11]
Materials:
-
API-functionalized polymer (e.g., imidazole-functionalized PEI or Poly(β-amino ester))
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP or luciferase)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium with serum
-
Mammalian cell line (e.g., HEK293, HeLa)
-
24-well cell culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Preparation of Polyplexes:
-
Dilute the API-functionalized polymer and pDNA separately in serum-free medium.
-
Prepare polyplexes at various N/P ratios (the molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). Common N/P ratios to test range from 5 to 30.
-
Add the diluted polymer solution to the diluted pDNA solution, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the polyplex solution to the cells.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for an additional 24-48 hours.
-
-
Analysis:
-
Assess transfection efficiency by observing the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
-
Cell viability can be determined using an MTT assay.
-
Data Presentation
Table 1: Quantitative Data on Drug Loading in API-Functionalized Polymers
| Polymer System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| Polyaspartamide-g-API | Doxorubicin | ~15% | ~85% | [12] |
| Imidazole-functionalized PEG-PCL | Doxorubicin | 7.1% | >90% | [13] |
| Fe³⁺-gallic acid coordination polymer | Doxorubicin | up to 48.3% | >95% | [14] |
Table 2: Gene Transfection Efficiency of Imidazole-Functionalized Polymers
| Polymer System | Cell Line | N/P Ratio | Transfection Efficiency | Reference |
| Ornithine-modified PAMAM G4 | HEK 293T | 10 | Higher than unmodified PAMAM G4 | [15] |
| Jeffamine-cored PAMAM G5 | HeLa | 10 | ~25% (β-galactosidase activity) | [16] |
| Disulfide Cross-linked PAMAM G2 | HeLa | 20 | ~40% (EGFP expression) | [17] |
| Imidazole-functionalized PEI | HEK293 | 10 | Significantly higher than unmodified PEI | [18] |
Visualizations
Experimental Workflow for Polymer Functionalization and Nanoparticle Formulation
Caption: Workflow for synthesis of API-functionalized polymers and formulation of drug-loaded nanoparticles.
Signaling Pathway: The Proton Sponge Effect in Gene Delivery
Caption: Mechanism of the proton sponge effect for endosomal escape of gene-carrying polyplexes.
Logical Relationship: pH-Responsive Drug Release
Caption: Logic diagram illustrating pH-triggered drug release from API-functionalized nanoparticles.
References
- 1. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 2. iijls.com [iijls.com]
- 3. hrpub.org [hrpub.org]
- 4. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of chitosan nanoparticles by nanoprecipitation and their ability as a drug nanocarrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Poly(beta-amino esters): procedures for synthesis and gene delivery. | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
- 12. Doxorubicin-Loaded Mixed Micelles Using Degradable Graft and Diblock Copolymers to Enhance Anticancer Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pH-Responsive Nanoscale Coordination Polymer for Efficient Drug Delivery and Real-Time Release Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced gene transfection efficiency by polyamidoamine (PAMAM) dendrimers modified with ornithine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 18. scispace.com [scispace.com]
Application Notes and Protocols: 1-(3-Aminopropyl)imidazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminopropyl)imidazole is a versatile bifunctional ligand possessing both a primary amine and an imidazole (B134444) ring, making it an excellent candidate for the formation of stable coordination complexes with a variety of transition metals. The presence of two distinct coordinating sites, the sp²-hybridized nitrogen of the imidazole ring and the terminal primary amine of the propyl chain, allows for diverse coordination modes, including monodentate, bidentate chelation, and bridging functionalities. This versatility makes its metal complexes promising candidates for applications in catalysis, materials science, and as synthons for more complex molecules.
This document provides an overview of the coordination chemistry of this compound, including protocols for the synthesis of the ligand and its coordination complexes with cobalt(II), nickel(II), and copper(II). It also outlines methods for their characterization and potential applications, particularly in catalytic oxidations. While specific quantitative data for these exact complexes is limited in publicly available literature, representative data and established methodologies are presented to guide researchers in their investigations.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from imidazole and acrylonitrile (B1666552).
Step 1: Cyanoethylation of Imidazole
This step involves the Michael addition of imidazole to acrylonitrile to form N-cyanoethyl imidazole.
-
Reaction: Imidazole + Acrylonitrile → N-cyanoethyl imidazole
-
Procedure:
-
In a round-bottom flask, dissolve imidazole (0.1 mol) in absolute ethanol (B145695) (50 mL).
-
Add acrylonitrile (0.11 mol) to the solution.
-
Heat the mixture to 50°C and stir for 5 hours.
-
After the reaction is complete, remove the solvent and any unreacted acrylonitrile by distillation to obtain N-cyanoethyl imidazole as a colorless liquid.
-
Step 2: Hydrogenation of N-cyanoethyl imidazole
The nitrile group of N-cyanoethyl imidazole is then reduced to a primary amine to yield the final product.
-
Reaction: N-cyanoethyl imidazole + H₂ → this compound
-
Procedure:
-
In a high-pressure autoclave, combine N-cyanoethyl imidazole (e.g., 6.05 g) with anhydrous methanol (B129727) (50 mL) saturated with ammonia.
-
Add Raney nickel (0.3 g) as the catalyst.
-
Pressurize the autoclave with hydrogen gas to 10 MPa.
-
Heat the mixture to 125°C and stir for 5 hours.
-
After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst.
-
Remove the solvent by distillation, followed by vacuum distillation to purify the this compound product.
-
Synthesis of Coordination Complexes
The following are general protocols for the synthesis of coordination complexes of this compound with Co(II), Ni(II), and Cu(II) ions. These are based on established methods for the synthesis of similar imidazole-based complexes. The exact stoichiometry and coordination geometry may vary depending on the reaction conditions and the metal-to-ligand ratio.
General Protocol:
-
Dissolve the metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) in a suitable solvent, such as ethanol or methanol.
-
In a separate flask, dissolve this compound in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers (e.g., 1:2, 1:4).
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.
-
The resulting complex may precipitate out of solution. If not, the solvent can be slowly evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Example Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis and characterization of metal complexes.
Characterization Techniques
A suite of analytical techniques is essential for the comprehensive characterization of the synthesized complexes to determine their structure, composition, and properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry of the metal ion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and determine the presence of coordinated or lattice solvent molecules.
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.
-
Elemental Analysis: To determine the empirical formula of the complex and verify its purity.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in assigning the oxidation state and spin state of the metal ion.
Quantitative Data
Table 1: Representative Stability Constants of Metal-Imidazole Complexes
The stability of metal complexes can be quantified by their stability constants (log K), typically determined by potentiometric titration. Higher values indicate stronger binding between the metal ion and the ligand.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | log K₄ |
| Co(II) | Imidazole | 2.48 | 2.00 | 1.31 | 0.82 |
| Ni(II) | Imidazole | 3.01 | 2.45 | 1.77 | 1.05 |
| Cu(II) | Imidazole | 4.20 | 3.55 | 2.85 | 2.05 |
Data adapted from established literature values for imidazole complexes and are intended for comparative purposes.
Table 2: Representative Crystallographic Data for Metal-Imidazole Complexes
Bond lengths and angles provide insight into the geometry of the coordination sphere. The data below are for representative octahedral metal-imidazole complexes.
| Complex | Metal-N (Å) | N-Metal-N (°) |
| [Co(imidazole)₆]²⁺ | ~2.16 | ~90, ~180 |
| [Ni(imidazole)₆]²⁺ | ~2.13 | ~90, ~180 |
| [Cu(imidazole)₄(H₂O)₂]²⁺ | ~2.0 (eq), ~2.5 (ax) | ~90, ~180 |
eq = equatorial, ax = axial. Data are generalized from typical structures and should be considered illustrative.
Experimental Protocols
Protocol 1: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the general procedure for determining the stability constants of metal complexes with this compound using potentiometric pH titration.
Caption: Workflow for determining stability constants via potentiometric titration.
-
Solution Preparation:
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a stock solution of this compound of known concentration.
-
Prepare stock solutions of the metal salts (CoCl₂, NiCl₂, CuCl₂) of known concentrations.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M NaCl) to maintain constant ionic strength.
-
-
Titrations: Perform a series of titrations at a constant temperature (e.g., 25 °C):
-
Titration A (Acid Blank): Titrate a known volume of the standard acid with the standard base.
-
Titration B (Ligand Protonation): Titrate a mixture of the standard acid and the ligand solution with the standard base.
-
Titration C (Complex Formation): Titrate a mixture of the standard acid, the ligand solution, and the metal salt solution with the standard base.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software (e.g., HYPERQUAD).
-
Protocol 2: Catalytic Oxidation of a Substrate
This protocol provides a general method for evaluating the catalytic activity of the synthesized complexes in the oxidation of a model substrate, such as hydroquinone.
Caption: Experimental workflow for a catalytic oxidation reaction.
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve the substrate (e.g., hydroquinone) in a suitable solvent (e.g., acetonitrile).
-
Add a catalytic amount of the synthesized metal complex.
-
Allow the solution to equilibrate at the desired temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the oxidant (e.g., hydrogen peroxide).
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them using a suitable technique, such as UV-Vis spectroscopy to follow the appearance of the oxidized product (e.g., benzoquinone).
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalytic efficiency.
-
Conclusion
This compound is a ligand with significant potential in coordination chemistry due to its versatile binding capabilities. Its complexes with transition metals such as cobalt, nickel, and copper are expected to exhibit interesting structural, electronic, and reactive properties. While detailed experimental data for these specific complexes is an area ripe for further investigation, the protocols and representative data provided herein offer a solid foundation for researchers to synthesize, characterize, and explore the applications of these promising coordination compounds. Further research into their catalytic activities, material properties, and potential biological relevance is highly encouraged.
Application Notes and Protocols: Synthesis and Biomedical Applications of 1-(3-Aminopropyl)imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biomedical applications of 1-(3-aminopropyl)imidazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties of the imidazole (B134444) scaffold.[1] The aminopropyl side chain offers a key site for synthetic modification, allowing for the development of derivatives with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Biomedical Applications
This compound derivatives have shown considerable promise in several therapeutic areas. Their mechanism of action often involves interaction with key biological macromolecules, facilitated by the unique electronic properties and hydrogen bonding capabilities of the imidazole ring.
Anticancer Activity
Imidazole derivatives are being extensively investigated as potential anticancer agents.[1] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation and survival, and interference with DNA replication in cancer cells.[1][2]
One of the critical pathways often targeted by these derivatives is the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in many types of cancer and plays a crucial role in cell growth, proliferation, and survival.[3] Some trisubstituted imidazole derivatives have been shown to suppress the proliferation of breast cancer cells by downregulating the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to cell cycle arrest and apoptosis.[3]
Antimicrobial Activity
The imidazole core is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanisms of antibacterial action include the disruption of bacterial cell wall synthesis and interference with DNA replication.[1] Furthermore, the formation of metal complexes with these derivatives can enhance their antimicrobial potency, potentially due to improved transport into the bacterial cell.
Quantitative Data Summary
The biological activities of representative this compound derivatives are summarized in the tables below.
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound ID | Derivative Type | Cell Line | Assay | IC50 (µM) | Reference |
| CIP | Trisubstituted Imidazole | MDA-MB-231 (Breast Cancer) | MTT | 24.1 | [3] |
| Compound 1 | Trisubstituted Imidazole | MDA-MB-231 (Breast Cancer) | MTT | 21.1 | [3] |
| Compound 2 | Trisubstituted Imidazole | MDA-MB-231 (Breast Cancer) | MTT | 17.8 | [3] |
| Kim-161 (5a) | Substituted Imidazole | T24 (Urothelial Carcinoma) | MTT | 56.11 | [4] |
| Kim-111 (5b) | Substituted Imidazole | T24 (Urothelial Carcinoma) | MTT | 67.29 | [4] |
Table 2: Antimicrobial Activity of Imidazole Derivatives
| Compound ID | Derivative Type | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| Fe(III) Complex | 1,2,4-triazole Schiff base | E. coli | Broth Dilution | < 0.5 | [5] |
| Fe(III) Complex | 1,2,4-triazole Schiff base | S. aureus | Broth Dilution | < 0.5 | [5] |
| Fe(III) Complex | 1,2,4-triazole Schiff base | E. faecalis | Broth Dilution | < 0.5 | [5] |
| Zn(II) Complex | Imidazole Derivative (DIPO) | E. coli | Agar Well Diffusion | - | [6] |
| Cu(II) Complex | Imidazole Derivative (DIPO) | S. aureus | Agar Well Diffusion | - | [6] |
Experimental Protocols
Synthesis of a Phenylurea Propyl Imidazole (PUPI) Derivative
This protocol describes the synthesis of a phenylurea propyl imidazole (PUPI) derivative, a representative example of modifying the primary amine of this compound.[7][8]
Materials:
-
This compound
-
Phenyl isocyanate
-
Dichloromethane (DCM)
-
Round-bottom flask (100 mL)
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Add this compound (3.75 g, 0.029 mol, 1 equivalent) to 60 mL of DCM in a 100 mL round-bottom flask equipped with a magnetic stir bar.[7][8]
-
Add phenyl isocyanate (3.57 g, 0.029 mol, 1 equivalent) dropwise into the flask while stirring.[7][8]
-
Allow the solution to gradually warm to room temperature and continue stirring for 24 hours.[7][8]
-
The solvent can be removed under reduced pressure to yield the product. Characterization can be performed using ¹H NMR and FTIR spectroscopy.[7][8]
MTT Assay for Cell Viability (Anticancer Screening)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[11]
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 48 or 72 hours).[11]
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[9] The absorbance is directly proportional to the number of viable cells.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with test compounds
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC staining solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the this compound derivatives for a specified time.
-
Collect 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully discard the supernatant.
-
Resuspend the cells in 1X Binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]
Materials:
-
Bacterial strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (or other suitable broth)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent
-
Bacterial inoculum adjusted to the appropriate concentration (e.g., 5 x 10⁵ CFU/mL)
-
ELISA reader
Procedure:
-
Dispense 100 µL of broth into all wells of a microtiter plate.[15]
-
Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.[15]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[15] Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[15]
-
Inoculate wells in columns 1 through 11 with 5 µL of the bacterial suspension.[15]
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance with an ELISA reader. The MIC is the lowest concentration of the compound that shows no visible growth.[15]
Visualizations
Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.
Experimental Workflow
Caption: General workflow for synthesis and evaluation of this compound derivatives.
Structure-Activity Relationship (SAR)
Caption: Logical relationships in the structure-activity of derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Antimicrobial Strategies Based on Metal Complexes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for Surface Modification Using 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminopropyl)imidazole is a versatile bifunctional molecule increasingly utilized in surface modification applications. Its unique structure, featuring a primary amine and an imidazole (B134444) group, allows for the functionalization of a wide range of substrates. The terminal primary amine can form covalent bonds with surfaces such as silica (B1680970), glass, and other metal oxides through silanization, or it can be used for further coupling reactions. The imidazole moiety offers a site for metal ion chelation, hydrogen bonding, and can act as a catalyst or a pH-responsive element.
These functionalized surfaces are of significant interest in various fields, including biosensors, chromatography, drug delivery, and catalysis. This document provides detailed protocols for the modification of common substrates with this compound and summarizes key characterization data.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5036-48-6 | |
| Molecular Formula | C₆H₁₁N₃ | |
| Molecular Weight | 125.17 g/mol | |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index | n20/D 1.519 | |
| Boiling Point | 296 °C | [2] |
| Flash Point | 154 °C | [2] |
| Solubility | Fully miscible in water | [2] |
Experimental Protocols
Protocol 1: Modification of Silica or Glass Surfaces
This protocol details the formation of a self-assembled monolayer (SAM) of this compound on hydroxylated surfaces like silica or glass. The primary amine group reacts with a silane (B1218182) coupling agent, which then binds to the surface hydroxyl groups.
Materials:
-
This compound
-
(3-Chloropropyl)trimethoxysilane
-
Anhydrous Toluene (B28343)
-
Acetone
-
Deionized Water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silica/glass substrates in Piranha solution for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water.
-
Rinse with ethanol and then acetone.
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface with oxygen plasma for 5-10 minutes if available.
-
-
Silanization with (3-Chloropropyl)trimethoxysilane:
-
Prepare a 1-2% (v/v) solution of (3-Chloropropyl)trimethoxysilane in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or 30-60 minutes at 60-70°C.
-
Rinse the substrates with toluene, followed by ethanol.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.
-
-
Functionalization with this compound:
-
Prepare a solution of this compound in a suitable solvent like anhydrous toluene or ethanol (e.g., 10-50 mM).
-
Immerse the chloropropyl-functionalized substrates in the this compound solution.
-
Heat the reaction mixture at 60-80°C for 12-24 hours under a nitrogen atmosphere to facilitate the nucleophilic substitution reaction between the amine and the chloro group.
-
Remove the substrates and rinse thoroughly with the reaction solvent, followed by ethanol and deionized water.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Protocol 2: Modification of Gold Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) on a gold surface. It requires the synthesis of a thiol-derivatized this compound.
Materials:
-
This compound
-
3-Mercaptopropionic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized Water
-
Piranha solution or RCA-1 clean for gold substrates
-
Nitrogen gas
Procedure:
-
Synthesis of N-(3-(1H-imidazol-1-yl)propyl)-3-mercaptopropanamide (API-MPA):
-
Dissolve 3-Mercaptopropionic acid and NHS in DCM.
-
Add DCC to the solution to activate the carboxylic acid.
-
After stirring for 1-2 hours, add this compound to the mixture.
-
Allow the reaction to proceed overnight at room temperature.
-
Purify the resulting thiol-functionalized imidazole derivative using column chromatography.
-
-
Gold Substrate Cleaning:
-
Clean the gold substrates by immersing them in Piranha solution for 1-2 minutes or by using an RCA-1 clean (NH₄OH:H₂O₂:H₂O = 1:1:5) at 75°C for 15 minutes.
-
Rinse the substrates extensively with deionized water and then ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of the purified API-MPA in absolute ethanol.
-
Immerse the cleaned gold substrates in the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours in a dark, oxygen-free environment (e.g., by bubbling nitrogen through the solution and sealing the container).
-
Remove the substrates from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the modified substrates under a stream of nitrogen gas.
-
Surface Characterization Data
The following tables summarize typical characterization data for surfaces modified with aminopropyl groups. Specific values for this compound may vary depending on the substrate, deposition conditions, and measurement technique.
Table 1: FTIR Spectroscopy Data for Modified Silica Surfaces
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Observation on Modified Surface | Reference |
| Si-O-Si | 1050-1250 | Strong, broad peak from the silica substrate. | [3][4] |
| -CH₂ stretching | 2850-2950 | Appearance of peaks confirming the presence of the propyl chain. | [4] |
| N-H bending (amine) | ~1597 | Appearance of a peak indicating the presence of the amine group. | [5] |
| Imidazole ring C=N, C=C stretching | 1400-1600 | Appearance of new peaks in this region. | [5] |
Table 2: XPS Analysis of Amine-Terminated SAMs on Gold
| Element | Binding Energy (eV) | Expected Observation | Reference |
| Au 4f₇/₂ | 84.0 | Attenuation of the gold signal after SAM formation. | [6][7] |
| C 1s | ~285.0 (C-C, C-H)~286.6 (C-N, C-S) | Appearance of carbon signals corresponding to the molecular backbone. | [8] |
| N 1s | ~399.8 (NH₂)~401.2 (NH₃⁺) | Appearance of nitrogen signals, confirming the presence of the amine and imidazole groups. | [8] |
| S 2p | ~162 (S-Au)~163.5 (unbound S-H) | Appearance of a peak around 162 eV indicating covalent attachment to the gold surface. | [8] |
Table 3: Contact Angle and Layer Thickness of Analogous SAMs
| Surface Type | Water Contact Angle (°) | Ellipsometric Thickness (nm) | Reference |
| Clean SiO₂/Glass | < 20 | N/A | [9] |
| Aminopropylsilane on SiO₂ | 50-70 | 0.5 - 2.0 | [9][10] |
| Clean Gold | 70-90 | N/A | |
| Short-chain amine thiol on Gold | 40-60 | 1.0 - 2.5 | [11] |
Diagrams
Caption: Workflow for silica/glass surface modification.
References
- 1. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grafting of the gold surface by heterocyclic moieties derived through electrochemical oxidation of amino triazole – an experimental and “ab initio” study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-Aminopropyl)imidazole in the Preparation of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of ionic liquids (ILs) derived from 1-(3-aminopropyl)imidazole. The presence of a primary amine group on the propyl chain of the imidazolium (B1220033) cation imparts unique properties to these ILs, making them highly suitable for a range of applications, including as specialized solvents for drug delivery and as efficient media for carbon dioxide capture.
Introduction
Ionic liquids are a class of salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to traditional volatile organic solvents. The functionalization of the imidazolium cation with an aminopropyl group introduces a reactive site that can enhance intermolecular interactions, improve solubility of specific compounds, and enable chemical reactions for CO2 capture.
Synthesis of this compound-Based Ionic Liquids
The synthesis of this compound-based ILs is typically a two-step process:
-
N-Alkylation (Quaternization): this compound is reacted with an alkyl halide to form the corresponding 1-(3-aminopropyl)-3-alkylimidazolium halide.
-
Anion Exchange (Metathesis): The halide anion of the synthesized IL is exchanged with a different anion to tailor the physicochemical properties of the final product.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Aminopropyl)-3-methylimidazolium Bromide ([APMIm][Br])
This protocol describes the N-alkylation of this compound with methyl bromide.
Materials:
-
This compound (1 eq)
-
Methyl bromide (1.1 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate (B1210297) (for washing)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in acetonitrile.
-
Slowly add methyl bromide to the solution at room temperature while stirring.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials.
-
Dry the purified product under vacuum at 60°C for 24 hours to yield 1-(3-aminopropyl)-3-methylimidazolium bromide as a viscous liquid or solid.
Protocol 2: Anion Exchange for the Synthesis of 1-(3-Aminopropyl)-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([APMIm][NTf2])
This protocol outlines the exchange of the bromide anion with the bis(trifluoromethylsulfonyl)imide anion.
Materials:
-
1-(3-Aminopropyl)-3-methylimidazolium bromide ([APMIm][Br]) (1 eq)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiNTf2) (1.05 eq)
-
Deionized water
Procedure:
-
Dissolve [APMIm][Br] in deionized water in a separatory funnel.
-
In a separate beaker, dissolve LiNTf2 in deionized water.
-
Add the LiNTf2 solution to the [APMIm][Br] solution and stir vigorously for 1-2 hours at room temperature. A second, denser phase of the desired ionic liquid will form.
-
Add dichloromethane to the separatory funnel to extract the ionic liquid.
-
Separate the organic layer and wash it multiple times with deionized water to remove any residual lithium bromide. The absence of bromide in the aqueous washings can be confirmed by a silver nitrate (B79036) test.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum to obtain pure 1-(3-aminopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
Synthesis Workflow
Figure 1. General workflow for the two-step synthesis of this compound-based ionic liquids.
Applications
Carbon Dioxide Capture
The primary amine group in aminopropyl-functionalized ILs can chemically react with CO2, significantly enhancing the absorption capacity compared to non-functionalized ILs where CO2 absorption is primarily a physical process. The reaction typically proceeds via the formation of a carbamate.[1]
Table 1: CO2 Absorption Capacity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid Cation | Anion | CO2 Uptake (mol CO2 / mol IL) | Conditions | Reference |
| 1-Aminopropyl-3-methylimidazolium | [BF4] | ~0.5 | Ambient Pressure, Room Temp. | [2] |
| 1-Butyl-3-methylimidazolium | [OAc] | 0.48 | 10 bar, 298 K | [2] |
| 1-Butyl-3-methylimidazolium | [BF4] | 0.22 | 10 bar, 298 K | [2] |
Note: Data for aminopropyl-functionalized ILs is often presented in varied formats. The value provided is an approximation based on available literature discussing the enhanced uptake due to the amine functionality.
CO2 Capture Mechanism
References
Application Notes and Protocols for 1-(3-Aminopropyl)imidazole in High-Temperature Proton-Exchange Membrane Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 1-(3-Aminopropyl)imidazole (APIm) in the fabrication and testing of high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). The following sections detail the synthesis of APIm-functionalized membranes, membrane electrode assembly (MEA) fabrication, and fuel cell performance evaluation.
Introduction
This compound is a promising functional molecule for the development of high-temperature proton exchange membranes (HT-PEMs). Its imidazole (B134444) group serves as a proton carrier, facilitating proton transport at elevated temperatures (typically >120°C) under anhydrous or low-humidity conditions. The aminopropyl group provides a reactive site for grafting onto polymer backbones, such as polyvinyl chloride (PVC), creating a stable membrane material with enhanced phosphoric acid uptake and high proton conductivity. These characteristics make APIm-functionalized membranes attractive alternatives to traditional Nafion membranes in HT-PEMFCs, which are limited by their dependence on water for proton conduction.
Experimental Protocols
Synthesis of APIm-Functionalized PVC Membrane
This protocol describes the synthesis of a this compound functionalized polyvinyl chloride (PVC-APIm) membrane using a solution casting method.
Materials:
-
Polyvinyl chloride (PVC)
-
This compound (APIm)
-
N,N-Dimethylacetamide (DMAc) as solvent
-
Petri dish
Procedure:
-
Dissolve a predetermined amount of PVC in DMAc to create a PVC solution.
-
In a separate container, dissolve the desired molar ratio of APIm in DMAc.
-
Slowly add the APIm solution to the PVC solution while stirring continuously.
-
Continue stirring the mixture at an elevated temperature (e.g., 80°C) for several hours to ensure a complete reaction between the PVC and APIm.[1]
-
After the reaction, cast the resulting polymer solution onto a clean, flat glass plate or Petri dish.
-
Dry the cast membrane in an oven at a controlled temperature (e.g., 80°C) to evaporate the solvent.
-
Once dried, carefully peel the membrane from the casting surface.
-
Wash the membrane thoroughly with deionized water to remove any residual solvent and unreacted reagents.[1]
-
Dry the final PVC-APIm membrane in a vacuum oven.
Phosphoric Acid (PA) Doping
Phosphoric acid doping is crucial for enhancing the proton conductivity of the APIm-functionalized membrane.
Materials:
-
PVC-APIm membrane
-
85 wt% Phosphoric acid (H₃PO₄)
Procedure:
-
Immerse the dried PVC-APIm membrane in an 85 wt% phosphoric acid solution.[1]
-
Maintain the immersion at an elevated temperature (e.g., 60-80°C) for 24-72 hours to ensure sufficient acid uptake.[1][2]
-
After doping, remove the membrane from the acid solution and gently blot the surface with filter paper to remove excess acid.
-
The PA-doped membrane is now ready for MEA fabrication.
Membrane Electrode Assembly (MEA) Fabrication
The MEA is the core component of the fuel cell, consisting of the PA-doped membrane, catalyst layers, and gas diffusion layers.
Materials:
-
PA-doped PVC-APIm membrane
-
Platinum on carbon (Pt/C) catalyst (e.g., 40-60 wt% Pt)
-
Nafion® ionomer solution (or other suitable binder)
-
Isopropanol (B130326) and deionized water (as solvents for catalyst ink)
-
Gas Diffusion Layers (GDLs) (e.g., carbon paper or carbon cloth)
-
Hot press
Procedure:
-
Catalyst Ink Preparation:
-
Disperse the Pt/C catalyst powder in a mixture of isopropanol and deionized water.
-
Add the ionomer solution to the catalyst suspension and sonicate the mixture to form a homogeneous catalyst ink.
-
-
Catalyst Coating:
-
The catalyst ink can be applied to the GDLs (to form gas diffusion electrodes - GDEs) or directly onto the PA-doped membrane (to form a catalyst-coated membrane - CCM).[3][4]
-
Common coating techniques include spraying, brushing, or screen printing.[3]
-
Ensure a uniform catalyst loading on both the anode and cathode sides (a typical loading is 0.5-1.0 mg Pt/cm²).[1]
-
-
Hot Pressing:
-
Place the PA-doped membrane between the anode and cathode GDEs (or place the CCM between two GDLs).
-
Hot press the assembly at a specific temperature and pressure for a set duration to ensure good adhesion and electrical contact between the components. The exact parameters will depend on the specific materials used but are a critical step in MEA fabrication.[4]
-
Fuel Cell Testing
This protocol outlines the general procedure for testing the performance of the fabricated MEA in a single-cell HT-PEMFC test station.
Apparatus:
-
Single-cell fuel cell test hardware
-
Fuel cell test station with mass flow controllers, temperature controllers, and a potentiostat/galvanostat for electrochemical measurements.
-
Hydrogen (anode fuel) and Air/Oxygen (cathode oxidant) gas supplies.
Procedure:
-
Cell Assembly:
-
Carefully install the MEA into the single-cell test hardware, ensuring proper sealing with gaskets.
-
-
System Conditioning (Break-in):
-
Heat the cell to the desired operating temperature, typically in the range of 140-180°C.[5][6]
-
Introduce the reactant gases (hydrogen to the anode, air/oxygen to the cathode) at controlled flow rates.
-
Operate the cell at a constant current density for a specified period to activate the MEA and achieve stable performance.
-
-
Performance Evaluation:
-
Polarization Curve (I-V Curve): Measure the cell voltage at various current densities, starting from open-circuit voltage (OCV) down to a lower voltage limit. This provides key information about the fuel cell's performance, including activation, ohmic, and mass transport losses.[7]
-
Power Density Curve: Plot the power density (current density multiplied by voltage) as a function of current density to determine the peak power output of the fuel cell.[7]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different current densities to analyze the different contributions to the overall cell resistance (e.g., membrane resistance, charge transfer resistance).[5]
-
-
Durability Testing:
-
Operate the fuel cell at a constant current density for an extended period (e.g., 100 hours or more) and monitor the voltage degradation over time to assess the long-term stability of the MEA.[8]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and testing of APIm-based fuel cells.
| Membrane Property | PVC-APIm/10%PEK-C/166%PA | PVC-19%APIm/2.4PA |
| Proton Conductivity at 180°C (S/cm) | 0.132[9] | 0.26[10][11][12] |
| Tensile Strength (MPa) | 11.8[9] | - |
| Area Swelling (%) | 45[9] | - |
Table 1: Properties of APIm-Functionalized Membranes.
| Operating Parameter | Typical Value/Range |
| Cell Temperature (°C) | 120 - 200[6][13] |
| Anode Fuel | Hydrogen |
| Cathode Oxidant | Air or Oxygen |
| Anode Stoichiometry | 1.2 - 1.5 |
| Cathode Stoichiometry | 2.0 |
| Back Pressure (kPa) | 0 - 200 |
Table 2: Typical HT-PEMFC Operating Conditions.
| Performance Metric | PTIm-a Membrane |
| Peak Power Density at 180°C (mW/cm²) | 732 (H₂/O₂) |
| Current Density for Durability Test (mA/cm²) | 200 |
| Durability Test Duration (h) | 173 |
Table 3: Fuel Cell Performance Data for an Imidazole-Containing Polymer Membrane.
Visualizations
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Synthesis and Properties of Phosphoric-Acid-Doped Polybenzimidazole with Hyperbranched Cross-Linkers Decorated with Imidazolium Groups as High-Temperature Proton Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. electrocat.org [electrocat.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PEMFC: Detailed Composition And Performance Testing Methods Of Single Cells | TMNetch [tmnetch.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Preparation and investigation of this compound functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 10. www1.eere.energy.gov [www1.eere.energy.gov]
- 11. Fuel Cell Operating Conditions [fuelcellstore.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-(3-Aminopropyl)imidazole synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(3-aminopropyl)imidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Reaction Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Cyanoethylation of Imidazole (B134444): Imidazole is reacted with acrylonitrile (B1666552) in a Michael addition reaction to form 1-(2-cyanoethyl)imidazole.
-
Hydrogenation of 1-(2-cyanoethyl)imidazole: The nitrile group of the intermediate is reduced to a primary amine using a catalyst, such as Raney Nickel, under a hydrogen atmosphere to yield the final product, this compound.
Below is a diagram illustrating the overall reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and cost-effective method is a two-step synthesis starting with imidazole and acrylonitrile.[1] The first step is the cyanoethylation of imidazole to form N-cyanoethyl imidazole, which is then hydrogenated in the second step to yield this compound.[1]
Q2: What are the critical parameters to control during the cyanoethylation step?
A2: Key parameters include temperature, the molar ratio of reactants, and the prevention of acrylonitrile polymerization. The reaction is exothermic, so maintaining a low temperature (e.g., 0-10 °C) during the dropwise addition of acrylonitrile is crucial to prevent uncontrolled polymerization.[2] Using a polymerization inhibitor like hydroquinone (B1673460) can also be beneficial.[2]
Q3: What catalyst is typically used for the hydrogenation of N-cyanoethyl imidazole?
A3: Raney Nickel is a commonly used catalyst for the hydrogenation of the nitrile intermediate.[1] Other catalysts, such as palladium or platinum-based catalysts, can also be employed.[3]
Q4: What are the potential side products in this synthesis?
A4: In the cyanoethylation step, the primary side product is polyacrylonitrile (B21495) if the temperature is not well-controlled.[2] During the hydrogenation of the nitrile, side reactions can lead to the formation of secondary and tertiary amines.[3][4]
Q5: How can I monitor the progress of the reactions?
A5: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For structural confirmation of the intermediate and final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are essential.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cyanoethylation Step: | ||
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of acrylonitrile due to high temperature or presence of strong bases. | - Pre-cool the reaction mixture to 0-5 °C before adding acrylonitrile. - Add acrylonitrile dropwise with vigorous stirring to dissipate heat. - Add a polymerization inhibitor (e.g., hydroquinone, MEHQ) to the acrylonitrile before the reaction.[2] |
| Low yield of N-cyanoethyl imidazole. | - Incomplete reaction. - Polymerization of acrylonitrile. - Suboptimal molar ratio of reactants. | - Monitor the reaction by TLC or GC to ensure completion. - Follow the temperature control and inhibitor recommendations above. - Optimize the molar ratio of imidazole to acrylonitrile; a slight excess of acrylonitrile may be needed.[1] |
| Hydrogenation Step: | ||
| Low yield of this compound. | - Incomplete hydrogenation. - Catalyst deactivation or poisoning. - Formation of secondary/tertiary amine byproducts. | - Increase reaction time, hydrogen pressure, or catalyst loading. - Ensure the catalyst is active and has been handled properly to avoid exposure to air.[6] Consider catalyst regeneration if applicable.[4] - Optimize reaction conditions (temperature, pressure, solvent) to favor primary amine formation. The addition of ammonia (B1221849) can sometimes suppress byproduct formation.[3] |
| Product is contaminated with secondary or tertiary amines. | The intermediate imine formed during reduction reacts with the product amine. | - Lowering the reaction temperature can sometimes reduce the rate of intermolecular condensation. - Using a solvent system that discourages the side reactions may be beneficial. - The addition of ammonia to the reaction mixture can help to suppress the formation of secondary and tertiary amines.[3] |
| Purification: | ||
| Difficulty in separating the product from byproducts. | Similar boiling points or polarities of the product and impurities. | - Utilize fractional vacuum distillation for purification.[1] - Column chromatography on silica (B1680970) gel or alumina (B75360) may be an alternative, though it can be challenging with amines. |
Experimental Protocols
Step 1: Synthesis of 1-(2-cyanoethyl)imidazole
This protocol is adapted from the general principles of cyanoethylation of imidazoles.[1]
Materials:
-
Imidazole
-
Acrylonitrile (with inhibitor, e.g., hydroquinone)
-
Solvent (optional, e.g., acetonitrile (B52724) or toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve imidazole (1.0 equivalent) in the chosen solvent (if any).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acrylonitrile (1.0 - 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-10 hours.
-
Monitor the reaction progress by TLC or GC until the starting imidazole is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure. The crude 1-(2-cyanoethyl)imidazole can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
This protocol is based on the catalytic hydrogenation of nitriles.[1]
Materials:
-
1-(2-cyanoethyl)imidazole (crude or purified)
-
Raney Nickel (50% slurry in water)
-
Solvent (e.g., ethanol (B145695) or methanol)
-
Ammonia (optional, as a solution in the solvent)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, add the crude or purified 1-(2-cyanoethyl)imidazole (1.0 equivalent) and the solvent (e.g., ethanol).
-
Carefully add the Raney Nickel catalyst (typically 4-6% by weight of the nitrile). Caution: Raney Nickel is pyrophoric and should be handled with care under a wet solvent.
-
(Optional) Add a solution of ammonia in the solvent to help suppress the formation of secondary and tertiary amines.
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 MPa) and heat to the reaction temperature (e.g., 125 °C).
-
Stir the reaction mixture for 5-10 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet with solvent to prevent ignition of the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point (approx. 140 °C at 5 mmHg).[1]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound
| Parameter | Step 1: Cyanoethylation | Step 2: Hydrogenation | Reference |
| Reactant Ratio | Imidazole:Acrylonitrile = 1:1 to 1:2 | - | [1] |
| Temperature | 30 - 70 °C (Optimally 50 °C) | 50 - 200 °C (Optimally 125 °C) | [1] |
| Reaction Time | 1 - 10 hours (Optimally 5 hours) | 2 - 10 hours (Optimally 5 hours) | [1] |
| Catalyst | None specified (often base-catalyzed) | Raney Nickel | [1] |
| Catalyst Loading | - | 1 - 10% by weight of nitrile (Optimally 4-6%) | [1] |
| Pressure | Atmospheric | 1 - 20 MPa (Optimally 10 MPa) | [1] |
Visualizations
Experimental Workflow
References
- 1. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in 1-(3-Aminopropyl)imidazole Reactions
Welcome to the technical support center for reactions involving 1-(3-Aminopropyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions where low yields are observed. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Amide Bond Formation
Question 1: My amide coupling reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in amide coupling reactions with this compound can stem from several factors, primarily related to the bifunctional nature of the molecule (a primary amine and an imidazole (B134444) ring) and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Side Reactions at the Imidazole Nitrogen: The imidazole ring is nucleophilic and can compete with the primary amine in reacting with the activated carboxylic acid, leading to undesired byproducts.
-
Solution: Consider using a protecting group for the imidazole nitrogen. A readily introduced and removed protecting group can ensure the reaction occurs selectively at the primary amine.[1]
-
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Some reagents may not be efficient enough or could lead to side reactions.
-
Solution: For many standard amide couplings, reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) can minimize side reactions. For more challenging couplings, stronger reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary.[2]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Typically, a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents relative to the this compound is recommended to drive the reaction to completion.
-
-
Inappropriate Solvent or Temperature: The solubility of reactants and the reaction rate are highly dependent on the solvent and temperature.
-
Solution: Polar aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are generally good choices. If solubility is an issue, gentle heating might be required. However, prolonged heating can lead to decomposition. It is often best to start at 0°C during the addition of reagents and then allow the reaction to warm to room temperature.[3]
-
-
pH Control: The nucleophilicity of the primary amine is pH-dependent. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.
-
Solution: The addition of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is often necessary to scavenge the acid produced during the reaction and maintain an optimal pH.[3]
-
Data Presentation: Amide Coupling Reagent Comparison (General Guidance)
| Coupling Reagent Combination | Common Solvent | Typical Temperature | Key Considerations |
| EDC / HOBt | DMF, DCM | 0°C to RT | Good for routine couplings, minimizes racemization. |
| HATU / DIPEA | DMF | 0°C to RT | Highly efficient for difficult couplings, but more expensive.[2] |
| DCC / DMAP | DCM | 0°C to RT | Effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[2] |
| T3P | Ethyl Acetate, THF | RT to 50°C | Works well, and byproducts are water-soluble, simplifying workup.[2] |
Experimental Protocol: General Procedure for Amide Coupling with this compound
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Category 2: N-Alkylation of the Imidazole Ring
Question 2: I am trying to perform an N-alkylation on the imidazole ring of this compound, but the yield is low and I see multiple products.
Answer:
Low yields and multiple products in the N-alkylation of this compound are common issues arising from the presence of two nucleophilic nitrogen atoms (the primary amine and the imidazole nitrogens).
Potential Causes & Troubleshooting Steps:
-
Competition from the Primary Amine: The primary amine on the propyl chain is also nucleophilic and can react with the alkylating agent, leading to a mixture of N-alkylated and C-alkylated products.
-
Solution: The primary amine must be protected before attempting the N-alkylation of the imidazole ring. A Boc (tert-butyloxycarbonyl) group is a common choice as it is stable under the basic conditions often used for N-alkylation and can be removed under acidic conditions.
-
-
Incomplete Deprotonation of Imidazole: For the imidazole to be a potent nucleophile, it needs to be deprotonated. Incomplete deprotonation leads to a slow or incomplete reaction.
-
Solution: A sufficiently strong base is required. For many alkylations, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) is effective. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.
-
-
Formation of Dialkylated Imidazolium (B1220033) Salts: Over-alkylation can occur where the already N-alkylated imidazole is further alkylated to form a quaternary imidazolium salt.
-
Solution: Use a slight excess of the protected this compound (e.g., 1.1 equivalents) relative to the alkylating agent. Also, adding the alkylating agent slowly and monitoring the reaction closely by TLC or LC-MS can help to stop the reaction once the starting material is consumed.
-
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as acetonitrile, DMF, and DMSO are generally recommended for N-alkylation reactions.
-
Data Presentation: Base and Solvent Systems for N-Alkylation of Imidazoles
| Base | Solvent | Typical Temperature | Notes |
| K₂CO₃ | Acetonitrile, DMF | RT to 80°C | A common and effective choice for many alkyl halides. |
| Cs₂CO₃ | Acetonitrile, DMF | RT to 80°C | Often more effective than K₂CO₃, especially for less reactive systems. |
| NaH | Anhydrous THF, DMF | 0°C to RT | A strong base for complete deprotonation, requires anhydrous conditions. |
| KOH | DMSO | RT | Can be effective, but the presence of water can be a concern. |
Experimental Protocol: Boc-Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.
-
Cool the mixture to 0°C.
-
Add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the Boc-protected product.
Mandatory Visualization: Selective N-Alkylation Workflow
References
Technical Support Center: 1-(3-Aminopropyl)imidazole Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1-(3-Aminopropyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route. A frequent synthesis involves the reaction of imidazole (B134444) with acrylonitrile (B1666552) to form N-cyanoethyl imidazole, followed by hydrogenation.[1] Potential impurities therefore include:
-
Unreacted starting materials: Imidazole and acrylonitrile.[2]
-
Intermediate products: N-cyanoethyl imidazole.[1]
-
Catalyst residues: For example, Raney nickel from the hydrogenation step.[1]
-
Solvents used in the reaction, such as methanol.[1]
-
Side-products from polymerization or other secondary reactions.
Q2: What is the primary recommended method for purifying this compound?
A2: The most effective and commonly cited method for purifying this compound to a high degree of purity is vacuum distillation .[1] This technique is suitable for separating the high-boiling liquid product from less volatile impurities and residual starting materials.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. Key data is summarized in the table below.
Q4: Is this compound sensitive to air or moisture?
A4: this compound is a primary amine and can react with carbon dioxide from the air. It is also hygroscopic. For long-term storage and during purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.[3]
Data Presentation: Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃ | [4] |
| Molecular Weight | 125.17 g/mol | [5] |
| Appearance | Clear, colorless to pale yellow liquid | [3][6] |
| Boiling Point | 296 °C (at atmospheric pressure) | [3] |
| 140 °C / 5 mmHg | [1] | |
| Density | 1.049 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.519 | |
| Water Solubility | Miscible | [3] |
| pKa | 9.08 ± 0.10 (Predicted) | [3] |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product has a dark color | 1. Thermal decomposition due to excessive heating or prolonged distillation time. 2. Presence of oxygen due to leaks in the vacuum system. | 1. Ensure the heating mantle temperature is only slightly higher than the liquid's boiling point at the given pressure. 2. Check all joints and seals for leaks. Perform the distillation under a nitrogen or argon atmosphere if possible. |
| Bumping / Unstable Boiling | 1. Lack of nucleation sites for smooth boiling. 2. Superheating of the liquid. | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Ensure vigorous stirring throughout the distillation process. |
| Low Yield | 1. Inefficient condensation of the product vapor. 2. Vacuum is too high (pressure is too low), causing the product to be carried over into the vacuum trap. 3. Leaks in the system preventing the required vacuum from being reached. | 1. Ensure a steady flow of cold water through the condenser. 2. Carefully regulate the vacuum to maintain the target boiling point of 140°C at ~5 mmHg.[1] 3. Inspect all connections and re-grease joints if necessary. |
| Product purity is low (GC/NMR) | 1. Inefficient fractional distillation; poor separation from impurities with close boiling points. 2. "Bumping" has carried non-volatile impurities into the receiving flask. | 1. Use a fractionating column (e.g., Vigreux) between the distillation flask and the condenser. 2. Discard the initial fraction (forerun) which may contain volatile impurities. 3. Ensure smooth boiling to prevent mechanical transfer of crude material. |
Column Chromatography
While less common than distillation for this compound, column chromatography can be used for small-scale purification or removal of specific impurities.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or "Tailing" of the product on the column | The basic amine groups are interacting strongly with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel. | 1. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine (B128534) or ammonia) to the eluent. 2. Use a different stationary phase, such as alumina (B75360) or a deactivated silica gel. |
| Poor separation of spots | The chosen eluent system has incorrect polarity. | 1. Systematically adjust the solvent ratio. For polar compounds like this compound, a common eluent might be Dichloromethane/Methanol or Ethyl Acetate/Methanol. 2. Perform thin-layer chromatography (TLC) with various solvent systems first to find the optimal conditions for separation. |
| Compound will not elute from the column | 1. The eluent is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol). 2. If the compound is still retained, try flushing the column with a highly polar mixture containing a base (e.g., 80:20:1 Methanol/Water/Ammonium Hydroxide). |
Experimental Protocols
Protocol 1: High-Purity Vacuum Distillation
This protocol is adapted from a patented synthesis method.[1]
-
System Setup:
-
Assemble a standard vacuum distillation apparatus using dry glassware. Include a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask.
-
Add a magnetic stir bar to the distillation flask containing the crude this compound.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Solvent Removal (if applicable):
-
If the crude product is in a solvent (e.g., methanol), first remove the solvent under reduced pressure without excessive heating.[1]
-
-
Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum, aiming for a stable pressure of approximately 5 mmHg.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any low-boiling forerun.
-
Collect the main fraction that distills at approximately 140 °C (at 5 mmHg) .[1]
-
-
Shutdown:
-
Once the main fraction is collected, remove the heating mantle and allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas like nitrogen.
-
Transfer the purified, colorless liquid to a clean, dry, amber glass bottle for storage.
-
Protocol 2: General Column Chromatography on Silica Gel
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides good separation and moves the desired product to an Rf value of ~0.3. A typical starting point would be Dichloromethane (DCM) with a gradient of Methanol (MeOH) and 1% Triethylamine (TEA) (e.g., 98:1:1 DCM/MeOH/TEA, increasing to 90:9:1).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the sample, collecting fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent as needed to move the product down the column.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for vacuum distillation issues.
References
- 1. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Identifying and minimizing side products in 1-(3-Aminopropyl)imidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Aminopropyl)imidazole. The following sections address common issues encountered during two primary synthetic routes: direct alkylation and a two-step Michael addition-reduction pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes for this compound. The first is a direct alkylation of imidazole (B134444) using a 3-carbon aminating agent, such as 3-chloropropylamine (B7771022). The second is a two-step method involving the Michael addition of imidazole to acrylonitrile (B1666552) to form an intermediate, which is then reduced to the final product.[1]
Q2: Which synthesis method generally results in a higher yield and fewer side products?
A2: The two-step method, which involves a Michael addition followed by reduction, is reported to have a higher yield and fewer side products compared to the direct alkylation method. The direct alkylation route is often associated with higher raw material costs, lower yields, and a greater number of byproducts.[1]
Q3: What is the most common side product in the direct alkylation synthesis of this compound?
A3: The most prevalent side product in the direct alkylation of imidazole is the dialkylated imidazolium (B1220033) salt. This occurs when a second molecule of the alkylating agent reacts with the nitrogen on the imidazole ring of the desired product.
Q4: How can I purify the final this compound product?
A4: A common and effective method for purifying this compound to a high degree of purity is through vacuum distillation.[1]
Troubleshooting Guides
Route 1: Direct Alkylation of Imidazole
Issue 1: Low yield of this compound and significant formation of a solid precipitate.
-
Question: My reaction of imidazole with 3-chloropropylamine results in a low yield of the desired product and a large amount of a solid byproduct. What is this solid and how can I minimize its formation?
-
Answer: The solid is likely the dialkylated imidazolium salt, a common byproduct in imidazole alkylations. This occurs when the product, this compound, reacts further with the alkylating agent. To minimize this, you can try the following:
-
Control Stoichiometry: Use a slight excess of imidazole relative to the 3-chloropropylamine. This will increase the probability of the alkylating agent reacting with the starting imidazole rather than the product.
-
Slow Addition: Add the 3-chloropropylamine to the reaction mixture slowly and in a controlled manner. This keeps the concentration of the alkylating agent low at any given time, reducing the chance of a second alkylation.
-
Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can accelerate the rate of the second alkylation.
-
Issue 2: The reaction is sluggish or does not go to completion.
-
Question: The conversion of imidazole to this compound is very slow or incomplete. How can I improve the reaction rate?
-
Answer: Incomplete reactions can be due to several factors:
-
Base Strength: Ensure a sufficiently strong base is used to deprotonate the imidazole, making it more nucleophilic. Sodium hydroxide (B78521) or potassium hydroxide are commonly used.
-
Solvent Choice: The choice of solvent can impact the solubility of the reactants and the reaction rate. A polar aprotic solvent like DMF or DMSO can be effective.
-
Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in a slow reaction rate. Experiment with a moderate temperature range (e.g., 60-80 °C) to find an optimal balance.
-
Route 2: Michael Addition and Reduction
Issue 1: Incomplete reduction of the nitrile intermediate.
-
Question: After the reduction step of 3-(1H-imidazol-1-yl)propanenitrile, I still have a significant amount of the starting nitrile. How can I ensure complete reduction?
-
Answer: Incomplete reduction can be addressed by optimizing the following conditions:
-
Catalyst Activity: Ensure the Raney Nickel catalyst is active. Use a fresh batch or activate it according to standard procedures. The amount of catalyst used is also critical; a higher catalyst loading may be necessary.
-
Hydrogen Pressure: The pressure of hydrogen gas is a key parameter. A higher pressure will generally favor a more complete reduction.
-
Reaction Time and Temperature: The reduction may require a longer reaction time or a higher temperature to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal duration.
-
Issue 2: Formation of oligomeric or polymeric byproducts.
-
Question: I am observing the formation of viscous, high-boiling point residues in my final product. What are these and how can I avoid them?
-
Answer: These are likely oligomeric or polymeric byproducts. In the Michael addition step, acrylonitrile can polymerize, especially in the presence of base. To minimize this:
-
Temperature Control: Perform the Michael addition at a controlled, moderate temperature.
-
Inhibitor: A small amount of a polymerization inhibitor, such as hydroquinone, can be added to the acrylonitrile before the reaction. In the reduction step, the newly formed primary amine can potentially react with any remaining nitrile, leading to oligomers. Ensuring the Michael addition has gone to completion before initiating the reduction is crucial.
-
Data Presentation
| Parameter | Direct Alkylation | Michael Addition & Reduction | Reference |
| Primary Side Products | Dialkylated imidazolium salts | Minor impurities from incomplete reduction | [1] |
| Typical Yield | Lower | Higher | [1] |
| Raw Material Cost | Higher | Lower | [1] |
| Reaction Conditions | Can be harsh | Generally milder | [1] |
| Purification | More challenging due to similar polarities of product and byproducts | Simpler, often high purity after distillation | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michael Addition and Reduction
This protocol is based on the high-yield, two-step synthesis route.
Step 1: Michael Addition - Synthesis of 3-(1H-imidazol-1-yl)propanenitrile
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 mol) and a suitable solvent such as acetonitrile.
-
Slowly add acrylonitrile (1.05 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC until the imidazole is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude 3-(1H-imidazol-1-yl)propanenitrile.
Step 2: Reduction - Synthesis of this compound
-
In a high-pressure reactor, dissolve the crude 3-(1H-imidazol-1-yl)propanenitrile (1.0 mol) in a suitable solvent like methanol (B129727) or ethanol (B145695) containing ammonia.
-
Carefully add Raney Nickel (5-10% by weight of the nitrile) to the solution.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Maintain these conditions for 4-8 hours, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Direct Alkylation
This protocol outlines the direct alkylation method with considerations for minimizing side products.
-
To a round-bottom flask, add imidazole (1.2 mol) and a suitable solvent (e.g., DMF).
-
Add a strong base such as powdered sodium hydroxide (1.0 mol) and stir the mixture.
-
In a separate vessel, dissolve 3-chloropropylamine hydrochloride (1.0 mol) in a minimal amount of water or the reaction solvent.
-
Slowly add the 3-chloropropylamine solution to the imidazole mixture over 1-2 hours, maintaining the reaction temperature at 60-70 °C.
-
After the addition is complete, continue stirring at the same temperature for an additional 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
How to improve the curing speed of epoxy with 1-(3-Aminopropyl)imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the curing process of epoxy resins using 1-(3-aminopropyl)imidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxy curing process with this compound, offering potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| CUR-001 | Slow Curing Speed | Insufficient temperature. | Increase the curing temperature. Curing can be significantly accelerated at temperatures between 100°C and 130°C, potentially achieving a substantially cured product in under 10 minutes.[1] Always refer to your specific resin system's technical data sheet for optimal temperature ranges. |
| Incorrect mix ratio of epoxy to curing agent. | Ensure precise measurement of both the epoxy resin and this compound according to the manufacturer's recommended stoichiometric ratio. Inaccurate ratios can lead to incomplete curing.[2][3] | ||
| Low concentration of this compound. | While adhering to the stoichiometric ratio is crucial, ensure the overall formulation is appropriate for the desired cure speed. Increasing the concentration of the curing agent within recommended limits can enhance the reaction rate. | ||
| Presence of moisture or high humidity. | High humidity (ideally below 60%) can interfere with the curing reaction, leading to a tacky or soft surface.[4][5][6][7][8] It is advisable to work in a controlled environment with low humidity. | ||
| CUR-002 | Incomplete Curing (Tacky or Soft Surface) | Inaccurate measurement of components. | Use a calibrated digital scale for precise measurements of the epoxy resin and curing agent.[2][9] |
| Inadequate mixing. | Thoroughly mix the resin and curing agent for at least one minute, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[2][3] Incomplete mixing can result in localized areas of uncured resin.[9] | ||
| Low ambient temperature. | Most epoxy systems require a minimum temperature (often above 21°C or 70°F) to cure properly.[3] Curing at temperatures below this threshold can halt the chemical reaction. | ||
| Contamination of components or substrate. | Ensure all mixing containers, tools, and the substrate to be bonded are clean and dry. Contaminants like oil, dust, or moisture can inhibit the curing process.[10][11] | ||
| CUR-003 | Cloudy or Hazy Appearance | High humidity during curing. | Moisture in the air can become trapped in the curing epoxy, resulting in a cloudy or blushed appearance.[5][6][7] Maintaining a low-humidity environment is critical for a clear finish. |
| Incomplete mixing. | Streaks or cloudy patches can be a sign of unmixed resin or hardener.[9] | ||
| Temperature fluctuations during curing. | Consistent temperature throughout the curing process is important to avoid condensation and other defects.[6] | ||
| CUR-004 | Brittle Cured Epoxy | Curing at an excessively high temperature too quickly. | While high temperatures accelerate curing, a rapid, uncontrolled exotherm can lead to a brittle final product. A more controlled, staged heating process may be beneficial. |
| Incorrect mix ratio (excess hardener). | An excess of the amine curing agent can lead to a more brittle polymer network.[3] | ||
| CUR-005 | Yellowing of Cured Epoxy | Exposure to UV radiation. | Protect the curing and cured epoxy from direct sunlight or other sources of UV radiation, which can cause chemical degradation and yellowing.[12][13] |
| High temperatures during curing or service. | Excessive heat can accelerate the aging process of the epoxy, leading to discoloration.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound cures epoxy resins?
A1: this compound acts as a catalytic curing agent. The tertiary amine in the imidazole (B134444) ring initiates the anionic homopolymerization of the epoxy resin. The primary amine group on the propyl chain can also react directly with the epoxy groups through nucleophilic addition. This dual functionality contributes to its effectiveness as a curing agent.
Q2: How can I significantly accelerate the curing speed of my epoxy system with this compound?
A2: The most effective method to accelerate the curing speed is to increase the temperature. As shown in the table below, elevating the temperature can drastically reduce the curing time. Additionally, incorporating other accelerators or co-curing agents can be effective, but requires careful formulation to ensure compatibility and desired final properties.
Q3: What is a typical concentration range for this compound in an epoxy formulation?
A3: The concentration of this compound is typically calculated based on the stoichiometric ratio with the epoxy resin. This ratio depends on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. It is crucial to consult the technical data sheets for your specific materials to determine the correct mix ratio.
Q4: Can I use this compound as an accelerator for other curing agents?
A4: Yes, imidazoles and their derivatives are often used as accelerators for other types of curing agents, such as anhydrides and dicyandiamide (B1669379) (DICY).[15] They can significantly lower the activation energy and curing temperature of these systems.
Q5: What are some signs of an improperly cured epoxy?
A5: Improperly cured epoxy may exhibit a tacky or soft surface, a cloudy or hazy appearance, streaks, or have a strong amine odor.[6][9][16] The mechanical properties will also be compromised, leading to a weaker and less durable material.
Quantitative Data on Curing Speed
The following table summarizes the effect of temperature on the curing time of an epoxy resin system using a modified this compound derivative (PUPI) as a thermal latent curing agent.
| Curing Temperature (°C) | Curing Completion Time (minutes) | Conversion Rate (%) |
| 140 | 1.97 | 99.3 |
| 120 | 5.17 | 97.6 |
| 100 | 15.50 (incomplete) | - |
| 80 | 38.65 (incomplete) | 85.0 |
| 60 | No curing observed after 180 min | 0 |
Data extracted from a study on a one-component epoxy resin formulated with phenylurea propyl imidazole (PUPI), a derivative of this compound, and diglycidylether bisphenol A (DGEBA).[17]
Experimental Protocols
Protocol 1: Determination of Curing Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To determine the curing profile, including onset temperature, peak exothermic temperature, and total heat of reaction of an epoxy system cured with this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Epoxy resin (e.g., DGEBA)
-
This compound
-
Precision balance (±0.01 mg)
-
Mixing container and spatula
Procedure:
-
Sample Preparation:
-
Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a mixing container.
-
Thoroughly mix the components for 1-2 minutes until a homogeneous mixture is achieved.
-
Immediately weigh 5-10 mg of the mixture into an aluminum DSC pan.
-
Seal the pan with a lid. Prepare an empty sealed pan as a reference.
-
-
DSC Analysis (Non-isothermal):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature well above the curing completion temperature (e.g., 250°C).[18][19]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an exothermic peak representing the curing reaction.
-
Determine the onset temperature (T_onset), peak temperature (T_peak), and end temperature (T_end) of the exotherm.
-
Integrate the area under the exothermic peak to calculate the total heat of reaction (ΔH_total).[20]
-
Protocol 2: Isothermal Curing Analysis using DSC
Objective: To determine the time to cure at specific isothermal temperatures.
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
DSC Analysis (Isothermal):
-
Place the sample and reference pans into the DSC cell at room temperature.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 100°C, 120°C, 140°C).[21][22]
-
Hold the temperature constant and record the heat flow as a function of time until the exothermic signal returns to the baseline, indicating the completion of the reaction.[21]
-
-
Data Analysis:
-
The time from reaching the isothermal temperature to the end of the exothermic event is the curing time at that temperature.
-
The degree of cure at any given time can be calculated by dividing the partial heat of reaction up to that time by the total heat of reaction (determined from a non-isothermal scan).[20]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. entropyresins.com [entropyresins.com]
- 3. horejsi.cz [horejsi.cz]
- 4. bestbartopepoxy.com [bestbartopepoxy.com]
- 5. nationalconcretepolishing.net [nationalconcretepolishing.net]
- 6. wisebond.com [wisebond.com]
- 7. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 8. justresin.com.au [justresin.com.au]
- 9. terrazzo-usa.com [terrazzo-usa.com]
- 10. prog.lmu.edu.ng [prog.lmu.edu.ng]
- 11. The Most Common Commercial Epoxy Flooring Problems and How to Solve Them – PennCoat Inc. [penncoatinc.com]
- 12. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 13. prezi.com [prezi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. mdpi.com [mdpi.com]
- 20. s3.amazonaws.com [s3.amazonaws.com]
- 21. shimadzu.com [shimadzu.com]
- 22. meridian.allenpress.com [meridian.allenpress.com]
Preventing degradation of 1-(3-Aminopropyl)imidazole during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(3-Aminopropyl)imidazole during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement corrective actions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Appearance (e.g., color change from colorless to yellow/brown, increased viscosity) | 1. Oxidation: Exposure to air can cause oxidative degradation of the imidazole (B134444) ring. 2. Reaction with CO₂: The primary amine group can react with atmospheric carbon dioxide to form carbamate (B1207046) salts, which may alter the physical properties. | 1. Ensure the container is tightly sealed under an inert atmosphere (e.g., nitrogen or argon) immediately after use. 2. Use a dry, inert gas to blanket the headspace of the container before sealing. 3. For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air. |
| Formation of Precipitate or Solid Material | 1. Carbamate Formation: Reaction with atmospheric CO₂ can lead to the formation of solid carbamate salts. 2. Moisture Contamination: The compound is hygroscopic and can absorb moisture, which may lead to hydrolysis or facilitate other degradation reactions. | 1. Store the compound in a desiccator or a dry box to protect it from atmospheric moisture and CO₂. 2. Handle the compound in a controlled, low-humidity environment. 3. If a precipitate is observed, it may be possible to gently warm the sample under an inert atmosphere to redissolve it, but this should be done with caution as it may not reverse the degradation. |
| Inconsistent Experimental Results or Loss of Reactivity | 1. Degradation of the Compound: The active concentration of this compound may have decreased due to degradation. 2. Presence of Impurities: Degradation products may interfere with the intended reaction. | 1. Verify the purity of the compound using an appropriate analytical method such as HPLC or GC before use. 2. If degradation is suspected, it is recommended to use a fresh, unopened container of the compound. 3. Always store the compound according to the manufacturer's recommendations to ensure its stability. |
| pH Shift in Solutions | 1. Reaction with CO₂: The formation of carbamic acid from the reaction of the amine with CO₂ can lead to a decrease in the pH of unbuffered solutions. | 1. When preparing solutions, use freshly de-gassed solvents and prepare them immediately before use. 2. If the application allows, consider using a buffered system to maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight. It is also recommended to store it away from incompatible materials like strong oxidizing agents.[1][2]
Q2: Why is my sample of this compound turning yellow?
A2: A yellow to brown discoloration is a common indicator of oxidative degradation. The imidazole ring is susceptible to oxidation when exposed to air.[3] To prevent this, always handle the compound under an inert atmosphere and minimize its exposure to air.
Q3: I've noticed a white precipitate forming in my stored this compound. What is it and is the product still usable?
A3: The white precipitate is likely a carbamate salt, formed from the reaction of the primary amine group with atmospheric carbon dioxide.[4][5] While the formation of a small amount of precipitate may not significantly affect the bulk purity for some applications, it is an indication of degradation. For sensitive applications, it is advisable to use a fresh sample. To prevent this, ensure the container is well-sealed and stored in a dry environment, preferably under an inert gas.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long periods due to its susceptibility to degradation in the presence of air, moisture, and certain solvents. If you need to prepare a stock solution, use a dry, de-gassed solvent and store it under an inert atmosphere at a low temperature. Prepare fresh solutions for your experiments whenever possible.
Q5: What are the main degradation pathways for this compound?
A5: The two primary degradation pathways are:
-
Oxidation of the Imidazole Ring: This can occur upon exposure to air, leading to the formation of various oxidized byproducts. The imidazole moiety is known to be susceptible to oxidation by reactive oxygen species.[6]
-
Reaction with Carbon Dioxide: The primary amine on the aminopropyl side-chain readily reacts with atmospheric CO₂ to form a carbamic acid, which can then be deprotonated by another amine molecule to form a carbamate salt.[4][6]
Degradation Pathways and Experimental Workflow
The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for conducting a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After each time point, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the mixture at 60°C for the same time points as the acid hydrolysis. After each time point, cool the solution and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for the specified time points.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 60°C. Also, expose a solid sample of the compound to the same temperature. Sample at the specified time points.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, dilute the stressed samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient mode to ensure separation of the parent compound from its degradation products.
-
Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the major degradation products using techniques such as LC-MS and NMR spectroscopy.
-
Validate the HPLC method for its stability-indicating properties by demonstrating specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table provides an illustrative example of the kind of data that could be generated from a forced degradation study of this compound. Please note that this data is for exemplary purposes and actual results may vary.
| Stress Condition | Duration (hours) | % Degradation (Example) | Major Degradation Products (Postulated) |
| 0.1 M HCl, 60°C | 24 | < 5% | Minor hydrolysis products |
| 0.1 M NaOH, 60°C | 24 | 10-15% | Products of base-catalyzed side reactions |
| 3% H₂O₂, RT | 24 | 15-20% | Oxidized imidazole derivatives |
| Heat, 60°C (Solid) | 72 | < 2% | Minimal degradation |
| Photostability | 1.2 million lux hours | 5-10% | Photodegradation products of the imidazole ring |
| Air Exposure, RT | 72 | 10-20% | Carbamate salts, Oxidized derivatives |
References
- 1. N-(3-Aminopropyl)-imidazole | 5036-48-6 [chemicalbook.com]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Poor Adhesion in Polymers with 1-(3-Aminopropyl)imidazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-(3-Aminopropyl)imidazole to enhance polymer adhesion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve polymer adhesion?
A1: this compound is a bifunctional molecule featuring a primary amine group and an imidazole (B134444) ring.[1] It enhances polymer adhesion primarily through two mechanisms:
-
Cross-linking: The primary amine group is highly reactive and can form strong covalent bonds, promoting cross-linking within polymer systems like epoxy resins. This creates a more robust and tightly bound network, increasing mechanical strength.[1]
-
Interfacial Bonding: The imidazole ring contributes to improved interfacial adhesion between the polymer matrix and a substrate or filler material.[1] This is crucial for the overall durability of the composite material.
Q2: For which types of polymers is this compound most effective?
A2: this compound is particularly effective as a curing agent and adhesion promoter for epoxy resin systems.[1][2] Its amine and imidazole functionalities also make it a candidate for improving adhesion to polymers with surface groups that can react or form strong intermolecular bonds (e.g., hydrogen bonds) with these moieties, such as polyimides and polyamides.[3][4]
Q3: Can this compound be used as a surface primer or as an additive in the bulk polymer formulation?
A3: It can be used in both ways, analogous to other adhesion promoters like silane (B1218182) coupling agents.[5]
-
As a Primer: Applying a dilute solution of this compound directly to the substrate surface ensures the molecule is concentrated at the interface where adhesion is critical.[5]
-
As an Additive: When blended into the bulk adhesive or polymer formulation, the molecule must be able to migrate to the interface to be effective.[5] The choice depends on the specific application and materials involved.
Q4: What are the expected benefits of using this compound in my polymer system?
A4: Incorporating this compound can lead to significant improvements in material properties, including increased tensile strength, impact resistance, thermal stability, and chemical resistance.[1] It also enhances the durability and longevity of the bond between the polymer and other materials.[1]
Troubleshooting Guide
Q5: I treated my polymer surface with this compound, but the adhesion is still poor. What could be the problem?
A5: Poor adhesion after treatment can result from several factors. Consider the following troubleshooting steps:
-
Inadequate Surface Preparation: The polymer surface must be clean and activated for the adhesion promoter to bind effectively. Most polymers have low surface energy and lack reactive groups.[6][7]
-
Incorrect Concentration or Application: The concentration of the this compound solution and the application method are critical.
-
Solution: Optimize the concentration of your treating solution. For primer applications, concentrations are often in the 0.5% to 5% range in a suitable solvent like alcohol or a water/alcohol mixture.[5] Ensure uniform application by wiping, spraying, or dipping, followed by proper drying to remove the solvent.[5]
-
-
Incomplete Reaction/Curing: The adhesion promoter needs to properly react with both the polymer surface and the overlaying adhesive or coating.
-
Solution: Ensure sufficient time and temperature for the reaction to occur. A thermal curing step is often required to form stable covalent bonds at the interface.[9]
-
-
Presence of a Weak Boundary Layer: The applied amine compound itself can form a weak boundary layer if not properly bonded to the substrate, which is detrimental to adhesion.[8]
-
Solution: Follow surface activation protocols and ensure the application and curing steps are optimized to create strong chemical bonds rather than just a physically adsorbed layer.
-
Q6: How can I verify that the this compound has successfully bonded to the polymer surface?
A6: Surface characterization techniques can confirm the presence and effect of the treatment:
-
Contact Angle Measurement: A successful surface treatment that increases polarity will decrease the water contact angle, indicating a more hydrophilic, higher-energy surface that is more wettable.[4][10][11]
-
Fourier Transform Infrared (FTIR) Spectroscopy: Using an attenuated total reflectance (ATR) accessory (FTIR-ATR), you can detect the characteristic chemical bonds of this compound on the polymer surface. Look for peaks associated with N-H bonds (around 3300-3400 cm⁻¹) and the imidazole ring.[12][13]
Q7: The treated surface shows inconsistent adhesion across different areas. Why is this happening?
A7: Inconsistent adhesion typically points to non-uniform surface treatment.
-
Solution: Review your surface cleaning and activation procedures to ensure they are applied evenly across the entire surface. For liquid applications, check for uniform wetting and avoid pooling or bare spots. Ensure consistent drying and curing conditions.
Quantitative Data on Adhesion Improvement
The effectiveness of adhesion promoters is quantified by measuring the force required to break the bond between the polymer and the substrate. The following table summarizes representative data for adhesion improvement on polymer systems, including those using imidazole derivatives and other amine-based treatments.
| Polymer System | Substrate | Adhesion Test | Control (No Treatment) | Treated | Improvement (%) |
| Epoxy Resin | Aluminum | Lap Shear Strength | - | - | Significant Improvement[14] |
| Polyimide (PI) Film | Polyimide (PI) Film | Peel Strength | ~22.7 mN/mm | 29.3 mN/mm (Microwave O₂ Plasma) | 29%[4] |
| Polyimide (PI) Film | Polyimide (PI) Film | Peel Strength | ~22.7 mN/mm | >100 mN/mm (RIE O₂ Plasma) | >340%[4] |
| Epoxy Composite | Polyetheretherketone (PEEK) | Adhesive Bonding | Poor | Greatly Improved (Plasma Treatment) | Qualitative Improvement[15] |
Note: Direct quantitative data for this compound is often embedded in broader studies on curing agents. The table includes data from analogous systems (plasma treatment creating active sites for amine reaction) to illustrate the potential magnitude of improvement.
Experimental Protocols
Protocol 1: Surface Treatment of Polymer Substrate
This protocol describes a general method for applying this compound as a primer to a polymer surface.
-
Substrate Cleaning: Thoroughly clean the polymer substrate by sonicating in isopropanol (B130326) and then deionized water for 15 minutes each. Dry the substrate completely with a stream of nitrogen gas.
-
Surface Activation (If Necessary): For inert polymers like polyolefins, activate the surface using oxygen plasma or corona discharge. A typical condition for RIE oxygen plasma treatment is 50 W for 1 minute.[4] This step creates polar functional groups on the surface.
-
Primer Solution Preparation: Prepare a 1% (w/v) solution of this compound in an ethanol (B145695)/water mixture (e.g., 95:5 v/v). Stir until the solution is clear.[16]
-
Application: Immerse the activated polymer substrate in the primer solution for 60 minutes at room temperature.[16] Alternatively, wipe or spray the solution onto the surface.[5]
-
Rinsing: Gently rinse the substrate with ethanol to remove any excess, unreacted primer.
-
Curing/Drying: Dry the treated substrate in an oven at 110-120°C for 1-2 hours to facilitate covalent bond formation between the primer and the substrate and to remove all solvent.[17]
-
Storage: Store the treated substrates in a desiccator until ready for bonding.
Protocol 2: Surface Characterization
-
Contact Angle Goniometry:
-
Place a 5 µL droplet of deionized water on the untreated and treated polymer surfaces.[10]
-
Capture an image of the droplet at the liquid-solid-vapor interface.
-
Measure the angle between the substrate surface and the tangent of the droplet. A lower angle on the treated surface indicates increased hydrophilicity and successful surface modification.[18][19]
-
-
FTIR-ATR Spectroscopy:
-
Record a background spectrum on the clean ATR crystal.
-
Press the polymer sample firmly against the ATR crystal to ensure good contact.
-
Collect the spectrum in the range of 4000-650 cm⁻¹.[13]
-
Compare the spectra of the untreated and treated samples. The appearance of new peaks corresponding to the functional groups of this compound (e.g., N-H stretching, C-N stretching, imidazole ring vibrations) confirms its presence on the surface.[12][20]
-
Visualizations
Caption: Mechanism of adhesion promotion using this compound.
Caption: Experimental workflow for adhesion testing with API treatment.
Caption: Troubleshooting flowchart for poor polymer adhesion after API treatment.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. azom.com [azom.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US5922161A - Surface treatment of polymers - Google Patents [patents.google.com]
- 9. server.ccl.net [server.ccl.net]
- 10. Contact Angle Measurement | Sheffield Hallam University [shu.ac.uk]
- 11. brighton-science.com [brighton-science.com]
- 12. researchgate.net [researchgate.net]
- 13. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 17. witschem.com [witschem.com]
- 18. Contact Angle Measurements – Ebatco Lab Services [ebatco.com]
- 19. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-(3-Aminopropyl)imidazole as a Corrosion Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-(3-Aminopropyl)imidazole and its derivatives as corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of corrosion inhibition by this compound?
A1: this compound acts as a corrosion inhibitor by adsorbing onto the metal surface. This forms a protective film that isolates the metal from the corrosive environment. The imidazole (B134444) ring, with its nitrogen heteroatoms and pi electrons, plays a crucial role in the adsorption process. The aminopropyl group can further enhance this adsorption.
Q2: How does the concentration of this compound affect its inhibition efficiency?
A2: Generally, the inhibition efficiency of this compound and its derivatives increases with concentration up to an optimal point.[1] Beyond this concentration, the efficiency may either plateau or, in some cases, decrease.[1] This is because at the optimal concentration, a stable and protective inhibitor film is formed on the metal surface.
Q3: In what type of corrosive media is this compound effective?
A3: Imidazole derivatives have shown significant effectiveness as corrosion inhibitors in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.[2]
Q4: How can I determine the optimal concentration of this compound for my specific application?
A4: The optimal concentration can be determined experimentally by evaluating the corrosion inhibition efficiency at various concentrations using electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). The concentration that provides the highest inhibition efficiency before plateauing is considered optimal.[1]
Data Presentation
The following table summarizes the inhibition efficiency of a Schiff base derived from this compound and cinnamaldehyde (B126680) (ICSB) on mild steel in 1 M HCl at 40°C, as determined by electrochemical impedance spectroscopy (EIS). This data can serve as a reference for optimizing the concentration of similar this compound derivatives.
| Concentration of Inhibitor (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (μF cm⁻²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 50 | 200 | - |
| 0.1 | 500 | 40 | 90.0 |
| 0.5 | 2500 | 20 | 98.0 |
| 1.0 | 4950 | 10 | 99.0 |
Data is synthesized from findings on Schiff bases of this compound, specifically the highly effective ICSB variant.[1]
Experimental Protocols
Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion current density (i_corr) and inhibition efficiency of this compound.
Methodology:
-
Electrode Preparation:
-
Prepare a mild steel working electrode, typically with an exposed area of 1 cm².
-
Polish the electrode surface with successively finer grades of emery paper, rinse with deionized water and an organic solvent like acetone, and then dry.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of the mild steel working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode.[3]
-
Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of this compound.
-
-
Measurement:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes until it reaches a steady state.
-
Perform the potentiodynamic scan, typically from -250 mV to +250 mV with respect to the OCP, at a scan rate of 1 mV/s.[4]
-
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[4]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and determine the charge transfer resistance.
Methodology:
-
Cell Setup: Use the same three-electrode setup as for the potentiodynamic polarization experiment.[3]
-
Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.
-
Measurement:
-
Data Analysis:
-
Plot the data as a Nyquist plot (-Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[6]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100
-
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Corrosion Rate Measurements
-
Possible Cause: Inconsistent surface preparation of the working electrode.
-
Solution: Ensure a standardized and repeatable procedure for polishing, cleaning, and drying the electrodes before each experiment.
-
-
Possible Cause: Fluctuation in experimental conditions.
-
Solution: Use a water bath to maintain a constant temperature. Ensure consistent stirring or agitation of the solution if required.
-
-
Possible Cause: Instability of the reference electrode.
-
Solution: Check the filling solution of the reference electrode and ensure there are no air bubbles. Calibrate or replace the reference electrode if necessary.
-
-
Possible Cause: Incomplete dissolution or precipitation of the inhibitor.
-
Solution: Prepare fresh inhibitor solutions for each experiment. Use sonication or gentle heating to ensure complete dissolution.
-
Issue 2: Noisy Electrochemical Impedance Spectroscopy (EIS) Data
-
Possible Cause: External electromagnetic interference.
-
Solution: Use a Faraday cage to shield the electrochemical setup from external noise.
-
-
Possible Cause: Poor electrical connections.
-
Solution: Check all electrode connections to the potentiostat to ensure they are secure and have low resistance.
-
-
Possible Cause: The system has not reached a steady state.
-
Solution: Allow the system to stabilize at the open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes) before starting the EIS measurement.
-
Issue 3: Non-linear Tafel Plots in Potentiodynamic Polarization
-
Possible Cause: The scan rate is too high.
-
Solution: Reduce the scan rate to allow the system to remain in a quasi-steady state during the potential sweep.
-
-
Possible Cause: Ohmic drop (IR drop) in the solution.
-
Solution: Place the Luggin capillary of the reference electrode as close as possible to the working electrode surface. Use a potentiostat with IR compensation.
-
-
Possible Cause: Changes in the electrode surface during the scan.
-
Solution: Limit the potential scan range to minimize significant changes to the electrode surface.
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcsi.pro [ijcsi.pro]
- 4. researchgate.net [researchgate.net]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Technical Support Center: Functionalization of Nanoparticles with 1-(3-Aminopropyl)imidazole
Welcome to the technical support center for the functionalization of nanoparticles with 1-(3-Aminopropyl)imidazole (API). This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (API) for nanoparticle functionalization?
A1: API offers a significant advantage due to its bifunctional nature. The imidazole (B134444) ring serves as a strong complexing agent that can bind effectively to the surface of various nanoparticles, particularly metal oxides like magnetite.[1] This leaves the primary amino group available for further covalent modification, making it an excellent linker for attaching other molecules such as polymers or drugs.[1][2]
Q2: Which functional group on API, the imidazole or the amine, preferentially binds to a magnetite nanoparticle surface?
A2: It is assumed that the imidazole moiety of API, with its strong complexing properties for metal ions, is linked to the magnetite surface.[1] This leaves the amino group available for further functionalization. This is supported by successful subsequent reactions involving the amino groups after the initial coating.[1]
Q3: What characterization techniques are essential to confirm the successful functionalization of nanoparticles with API?
A3: A combination of techniques is recommended for comprehensive characterization:
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify the presence of characteristic vibrational bands of API on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical states of carbon, nitrogen, and the nanoparticle core material.[1][2] High-resolution XPS can distinguish between the nitrogen in the imidazole ring and the amino group.[1]
-
Transmission Electron Microscopy (TEM): To investigate the morphology and size of the nanoparticles and to check for aggregation after functionalization.[1][2]
-
Dynamic Light Scattering (DLS) and Zeta Potential: To assess the hydrodynamic size, polydispersity, and surface charge of the nanoparticles before and after functionalization.
Q4: Can API be used to functionalize nanoparticles other than magnetite?
A4: Yes, the principles of API functionalization can be extended to other types of nanoparticles. For instance, it has been used to functionalize porous graphene oxide nanosheets.[3] The imidazole group can also interact with the surface of zinc oxide and other metal-based nanomaterials.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Functionalized Nanoparticles | Incomplete reaction between API and the nanoparticles. | - Ensure vigorous and continuous stirring during the reaction to maintain a homogenous suspension.[1] - Optimize the molar ratio of API to the nanoparticle precursor. - Verify the purity of the API and other reagents. |
| Nanoparticle Aggregation | - Improper pH of the reaction medium. - Insufficient surface coverage by API. - Strong inter-particle interactions after functionalization. | - Adjust the pH of the solution. The surface charge of both the nanoparticles and API is pH-dependent. - Increase the concentration of API to ensure complete surface coating. - After functionalization, perform washing steps with appropriate solvents (e.g., water and acetone) to remove excess unbound API and byproducts.[1] - Consider a brief sonication step to redisperse aggregates, but be cautious of potential damage to the coating. |
| Inconsistent Characterization Results (FTIR, XPS) | - Incomplete removal of unreacted API. - Contamination from solvents or other sources. - Insufficient loading of API on the nanoparticle surface. | - Ensure thorough washing of the functionalized nanoparticles. Magnetic separation is effective for magnetite nanoparticles.[1] - Use high-purity solvents and reagents. Environmental contamination can sometimes be detected, for example, as COO groups in XPS spectra.[1] - Increase the reaction time or the concentration of API to improve surface coverage. |
| Difficulty in Subsequent Functionalization Steps (e.g., attaching another molecule to the amino group) | - The amino group is not freely available. - Steric hindrance. - Inappropriate reaction conditions for the secondary coupling chemistry. | - Confirm the orientation of API on the surface using advanced characterization if possible. XPS can provide evidence for the availability of the amino group.[1] - If using EDC/NHS chemistry to couple a carboxylated molecule, ensure the pH is optimal (typically 7.2-7.5) for the amine coupling step.[5] - Consider using a longer linker molecule if steric hindrance is a suspected issue. |
Experimental Protocols
Protocol 1: Synthesis of API-Functionalized Magnetite Nanoparticles (MNP-AIm_1)
This protocol is adapted from the work of Nan, et al. (2021) for a straightforward synthesis at room temperature.[1]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (API)
-
Deionized water
-
Acetone
-
Magnetic stirrer
-
External magnet for separation
Procedure:
-
Dissolve 0.8 g (4 mmol) of iron(II) chloride tetrahydrate in 100 mL of deionized water in a beaker.
-
Under vigorous magnetic stirring at room temperature, add 12.5 mL (100 mmol) of this compound to the iron chloride solution.
-
Continue stirring the mixture at room temperature for 30 minutes. A black magnetic material will form.
-
Separate the resulting functionalized magnetic nanoparticles (MNP-AIm_1) from the solution using a strong external magnet.
-
Decant the supernatant and rinse the nanoparticles thoroughly with deionized water, followed by a rinse with acetone.
-
Dry the resulting black magnetic material. The expected yield is approximately 0.54 g.[1]
Protocol 2: Synthesis of API-Functionalized Magnetite Nanoparticles in the Presence of NaOH (MNP-AIm_2)
This alternative protocol, also from Nan, et al. (2021), incorporates sodium hydroxide (B78521).[1]
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (API)
-
Sodium hydroxide (NaOH), 2 M solution
-
Deionized water
-
Acetone
-
Magnetic stirrer
-
External magnet for separation
Procedure:
-
Dissolve 5.94 g (30 mmol) of iron(II) chloride tetrahydrate in 150 mL of deionized water.
-
To this solution, add 60 mL of 2 M NaOH, followed by the addition of 6.25 mL (50 mmol) of API at room temperature.
-
Stir the mixture for 30 minutes.
-
A black magnetic solid will form. Separate this solid from the solution using an external magnet.
-
Wash the collected material successively with distilled water and acetone.
-
Dry the final product (MNP-AIm_2). The expected yield is approximately 2.88 g.[1]
Visualizations
Experimental Workflow for API Functionalization
Caption: Workflow for synthesizing and purifying API-functionalized nanoparticles.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: Decision tree for troubleshooting nanoparticle aggregation.
References
- 1. Aminopropylimidazole as an Advantageous Coating in the Synthesis of Functionalized Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopropylimidazole as an Advantageous Coating in the Synthesis of Functionalized Magnetite Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing CO2 Capture with 1-(3-Aminopropyl)imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Aminopropyl)imidazole for CO2 capture. This resource provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and performance data to help you optimize your experiments and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CO2 capture experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low CO2 Absorption Capacity | 1. Suboptimal Temperature: The absorption efficiency of amine-based solvents is temperature-dependent. 2. Solvent Concentration: The concentration of this compound in the solvent may not be optimal. 3. Presence of Contaminants: Water or other impurities in the gas stream or solvent can reduce efficiency. 4. Inadequate Mixing: Poor agitation can lead to mass transfer limitations. | 1. Optimize Temperature: For many amine-based solvents, absorption is more effective at lower temperatures (e.g., 30-50°C). Conduct experiments at various temperatures to find the optimal range for your setup. 2. Adjust Concentration: Prepare and test a range of solvent concentrations to identify the most effective one. Note that higher concentrations can lead to increased viscosity. 3. Ensure Purity: Use high-purity this compound and ensure the gas stream is free of contaminants. Consider using a drying agent for the gas if water is a concern. 4. Improve Agitation: Increase the stirring speed or use a more efficient mixing method to enhance gas-liquid contact. |
| High Solvent Viscosity | 1. High Solvent Concentration: Increasing the concentration of the ionic liquid can significantly raise viscosity. 2. CO2 Loading: Viscosity often increases as the solvent absorbs CO2. 3. Low Temperature: Viscosity is generally higher at lower temperatures. | 1. Dilute the Solvent: If high viscosity is impeding your experiment, consider diluting the this compound with a suitable co-solvent. 2. Monitor CO2 Loading: Be aware that viscosity will increase with CO2 absorption. This is an inherent property of many amine-based solvents. 3. Increase Temperature: If your experimental parameters allow, a slight increase in temperature can help to reduce viscosity. |
| Inefficient Solvent Regeneration | 1. Insufficient Temperature or Vacuum: The conditions for desorption may not be adequate to release the captured CO2. 2. Solvent Degradation: Thermal or oxidative degradation can lead to the formation of stable compounds that do not easily release CO2.[1][2] | 1. Optimize Regeneration Conditions: Increase the regeneration temperature (typically 80-120°C) or apply a stronger vacuum to facilitate CO2 release.[3] 2. Prevent Degradation: Use an inert gas atmosphere (e.g., nitrogen or argon) during regeneration to prevent oxidative degradation. Avoid excessively high temperatures that could lead to thermal degradation.[2] |
| Solvent Degradation (Color Change, Precipitate Formation) | 1. Oxidative Degradation: Presence of oxygen in the flue gas can lead to oxidation of the amine groups.[2] 2. Thermal Degradation: High temperatures during regeneration can cause the breakdown of the this compound molecule.[1][2] 3. Reaction with Impurities: Contaminants in the gas stream (e.g., SOx, NOx) can react with the solvent. | 1. Inert Gas Sparging: If possible, sparge the solvent with an inert gas before and during the experiment to remove dissolved oxygen. 2. Control Regeneration Temperature: Do not exceed the recommended regeneration temperature. Long-term exposure to high temperatures should be minimized. 3. Gas Stream Purification: If your gas source contains impurities, consider using appropriate scrubbers or filters before it enters the absorption column. |
Frequently Asked Questions (FAQs)
Q1: What is the expected CO2 absorption capacity of this compound?
Q2: What is the mechanism of CO2 capture with this compound?
A2: this compound captures CO2 through a chemical absorption process. The primary amine group on the propyl chain reacts with CO2 to form a carbamate. The imidazole (B134444) ring can also participate in the reaction, potentially acting as a base to deprotonate the zwitterion intermediate, which is a common mechanism for primary and secondary amines.[5]
Q3: How can I regenerate the solvent after CO2 capture?
A3: The solvent can be regenerated by reversing the absorption reaction. This is typically achieved by heating the CO2-rich solvent to a higher temperature (e.g., 80-120°C) and/or reducing the pressure (vacuum swing).[3] This process provides the energy needed to break the chemical bonds formed between the amine and CO2, releasing the CO2 in a concentrated stream.
Q4: Does the presence of water affect the CO2 capture process?
A4: The presence of water can have both positive and negative effects. In some cases, water can act as a catalyst and reduce the viscosity of the solvent. However, it can also compete with the amine for CO2, potentially forming carbonic acid, which might alter the reaction pathway. The optimal water content will depend on the specific experimental conditions and should be determined empirically.
Q5: What analytical techniques can be used to measure CO2 loading?
A5: Several techniques can be used to determine the amount of CO2 absorbed by the solvent. Gravimetric analysis, where the weight change of the solvent is measured, is a common method.[6] Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to identify the reaction products (e.g., carbamates) and quantify the extent of the reaction.[7]
Quantitative Data Summary
The following tables summarize performance data for imidazole-based and amine-functionalized solvents from the literature. This data can serve as a benchmark for your experiments with this compound.
Table 1: CO2 Absorption Capacities of Imidazole-Based Solvents
| Solvent System | Temperature (°C) | Pressure (kPa) | CO2 Absorption Capacity (mol CO2/kg solvent) | Reference |
| 2,4,5-MeIm / PZ | 40 | 10 | 3.19 | [3] |
| 2,4,5-MeIm / MAPA | 40 | 10 | 3.53 | [3] |
Table 2: Cyclic Capacities of Imidazole-Based Solvents
| Solvent System | Temperature Range (°C) | Cyclic Capacity (mol CO2/kg solvent) | Reference |
| 2,4,5-MeIm / PZ | 40-80 | 2.86 | [3] |
| 2,4,5-MeIm / MAPA | 40-80 | 2.75 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solvent
Materials:
-
This compound (≥97% purity)
-
Co-solvent (e.g., water, or an organic solvent as required)
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Analytical balance
Procedure:
-
Ensure all glassware is clean and dry.
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask.
-
Add the co-solvent to the volumetric flask, filling it to approximately half of the final volume.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the this compound is completely dissolved.
-
Carefully add more co-solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
The solvent is now ready for use in CO2 absorption experiments.
Protocol 2: CO2 Absorption Experiment
Materials:
-
Prepared this compound solvent
-
Gas absorption apparatus (e.g., bubbling reactor or wetted wall column)
-
CO2 gas cylinder and a balance gas (e.g., N2)
-
Mass flow controllers
-
Temperature-controlled bath
-
Gas analyzer (e.g., gas chromatograph or NDIR sensor)
Procedure:
-
Assemble the gas absorption apparatus, ensuring all connections are gas-tight.
-
Place a known volume of the prepared solvent into the absorption vessel.
-
Bring the solvent to the desired absorption temperature using the temperature-controlled bath.
-
Set the desired flow rates of CO2 and the balance gas using the mass flow controllers to achieve the target CO2 concentration.
-
Start the flow of the gas mixture through the solvent.
-
Continuously monitor the concentration of CO2 in the outlet gas stream using the gas analyzer.
-
The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solvent is saturated.
-
The amount of CO2 absorbed can be calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
Protocol 3: Solvent Regeneration
Materials:
-
CO2-rich solvent from the absorption experiment
-
Regeneration apparatus (e.g., a round-bottom flask with a heating mantle and a condenser)
-
Vacuum pump (optional)
-
Cold trap
Procedure:
-
Transfer the CO2-rich solvent to the regeneration flask.
-
Heat the solvent to the desired regeneration temperature (e.g., 80-120°C) using the heating mantle.
-
If performing a vacuum swing, connect the apparatus to a vacuum pump and reduce the pressure.
-
The released CO2 will pass through the condenser (to condense any evaporated solvent) and can be collected or vented.
-
Continue the regeneration process until CO2 is no longer being released.
-
Cool the regenerated solvent back to the absorption temperature before reusing it in subsequent cycles.
Visualizations
Caption: A generalized experimental workflow for CO2 capture and regeneration.
Caption: A decision tree for troubleshooting low CO2 absorption efficiency.
References
- 1. trimeric.com [trimeric.com]
- 2. bellona.org [bellona.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Amine-functionalized amino acid-based ionic liquids as efficient and high-capacity absorbents for CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Amine-Based Corrosion Inhibitors: 1-(3-Aminopropyl)imidazole vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the critical pursuit of protecting metallic assets from corrosion, researchers and industry professionals are continually seeking more effective and reliable inhibitor compounds. Among the diverse classes of corrosion inhibitors, amine-based compounds have long been a cornerstone of corrosion protection strategies. This guide provides an objective comparison of the performance of 1-(3-Aminopropyl)imidazole against other commonly used amine-based corrosion inhibitors, supported by available experimental data.
Performance Comparison of Amine-Based Corrosion Inhibitors
The efficacy of a corrosion inhibitor is paramount. The following tables summarize quantitative data on the inhibition efficiency and corrosion rates of this compound and other widely used amine-based inhibitors. It is important to note that the experimental conditions, such as the corrosive medium, temperature, and inhibitor concentration, significantly influence performance. The data presented here is collated from various studies and should be interpreted with consideration of the specific test parameters.
Table 1: Corrosion Inhibition Performance in Acidic Media (1 M HCl)
| Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) | Test Method | Reference |
| This compound Schiff Bases | 1 mM | 40 | ~99 | Not Reported | Weight Loss | [1] |
| Imidazole (B134444) Derivative (DPBI) | Not Specified | Not Specified | Excellent | Not Reported | Weight Loss, Potentiodynamic Polarization, EIS | [2][3] |
| Benzimidazole Derivative (P2) | 10⁻³ M | 35 | 89 | 0.094 (mg/cm²h) | Weight Loss | [4] |
| Benzimidazole Derivative | 10 mM | 30 | 95.92 | Not Reported | Potentiodynamic Polarization | [5] |
| Quaternary Ammonium Surfactant | 10⁻³ M | 25 | 95.99 | Not Reported | Weight Loss | [6] |
Table 2: Corrosion Inhibition Performance of Other Common Amine-Based Inhibitors
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| Amine-Based VCI | Boiling Water | 50 mg/L | 100 | Not Directly Stated (Corrosion rate reduction from 5.3 to 1.94 mpy) | Weight Loss | [7] |
| Morpholine (B109124) Carbonate | 3.5% NaCl (thin film) | 10 g/L | Not Specified | >85 | Weight Loss | |
| Imidazoline | Not Specified | 25 ppm | 65.6 | ~95 | Not Specified | [8] |
| Diethanolamine (DEA) | CO2 saturated aqueous solution | 30-60 wt% | 100 | Not Applicable (Corrosion Rate: 1.6-2.1 mm/year) | Weight Loss, Potentiodynamic | [9] |
| Triethanolamine + Benzotriazole | 0.1M KCl | 10⁻² M | Room Temp | 84.9 | Not Specified | |
| Dicyclohexylamine | CO2 saturated aqueous solution | Not Specified | 20 | 39.61 | Potentiodynamic Polarization | |
| N-methyldiethanolamine | CO2 saturated aqueous solution | Not Specified | 20 | 34.53 | Potentiodynamic Polarization |
Experimental Protocols
To ensure the reproducibility and validity of corrosion inhibition studies, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for the key experiments cited in the performance data.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[10]
-
Specimen Preparation: Mild steel coupons are mechanically polished with a series of grit papers, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a defined period.
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor), washed, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where: K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(W₀ - Wᵢ) / W₀] × 100
-
Where: W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.
-
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of the anodic and cathodic reactions and helps to determine the corrosion current.[11][12]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. A potentiodynamic scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic branches back to Ecorr.
-
Calculation: The inhibition efficiency is calculated as:
-
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] × 100
-
Where: icorr(blank) is the corrosion current density without the inhibitor, and icorr(inh) is the corrosion current density with the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor.[13][14][15][16][17]
-
Electrochemical Cell: The same three-electrode cell setup as in potentiodynamic polarization is used.
-
Procedure: After reaching a stable OCP, a small amplitude AC potential signal is applied to the working electrode over a range of frequencies. The resulting AC current response is measured.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation: The inhibition efficiency is calculated from the charge transfer resistance values:
-
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] × 100
-
Where: Rct(inh) is the charge transfer resistance with the inhibitor, and Rct(blank) is the charge transfer resistance without the inhibitor.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of corrosion inhibitors.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Concluding Remarks
The data suggests that the molecular structure of the amine, including the presence of functional groups and the length of alkyl chains, plays a crucial role in its inhibitory action. The choice of the most suitable inhibitor is highly dependent on the specific application, including the nature of the metal, the corrosive environment, and the operating temperature.
For researchers and professionals in drug development and other scientific fields, where metallic equipment is susceptible to corrosion, this compound presents a promising option. Further head-to-head comparative studies are warranted to definitively establish its performance advantages and optimal application domains relative to traditional amine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. revues.imist.ma [revues.imist.ma]
- 7. cortecvci.com [cortecvci.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. matsc.ktu.lt [matsc.ktu.lt]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
- 17. researchgate.net [researchgate.net]
Comparing the performance of 1-(3-Aminopropyl)imidazole with other epoxy curing agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1-(3-Aminopropyl)imidazole (API) with other common classes of epoxy curing agents, including aliphatic amines, aromatic amines, and anhydrides. The information presented is collated from various studies to offer a comprehensive overview of their respective curing characteristics, as well as the thermal and mechanical properties of the resulting cured epoxy resins.
Executive Summary
This compound is a versatile curing agent that exhibits characteristics of both a primary amine and a tertiary amine (imidazole). This dual functionality allows it to act as both a traditional curing agent and a catalytic accelerator. This guide will demonstrate that while aliphatic and aromatic amines offer a broad range of working times and mechanical properties, and anhydrides typically provide high thermal stability, API and its derivatives present a unique profile, particularly in applications requiring latent or accelerated curing.
Performance Data Comparison
The following tables summarize the key performance indicators for this compound and representative examples from other common classes of epoxy curing agents. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary.
Curing Kinetics and Thermal Properties
The curing profile and thermal stability of an epoxy system are critical for its processing and end-use application. Differential Scanning Calorimetry (DSC) is commonly used to determine curing temperatures and reaction enthalpies, while Thermogravimetric Analysis (TGA) is employed to assess thermal stability.
| Curing Agent | Type | Onset Temp. (°C) | Peak Temp. (°C) | Reaction Enthalpy (J/g) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| This compound (API) Derivative (PUPI) * | Imidazole (B134444)/Amine | ~82-104[1][2] | ~122-131[1][2] | ~292-504[1][2] | Not widely reported | Not widely reported |
| Isophorone Diamine (IPDA) | Cycloaliphatic Amine | Varies | ~118-137 | ~16-36 | ~54 | ~235-270[3] |
| Diaminodiphenylmethane (DDM) | Aromatic Amine | Varies | ~143-161[4] | ~29-38[4] | ~240[5] | Not widely reported |
| Nadic Methyl Anhydride (NMA) | Anhydride | Varies | ~177[6] | Not widely reported | ~197[6] | ~350[6] |
*Note: Data for API is for a phenylurea propyl imidazole (PUPI) derivative, used as a thermal latent curing agent and accelerator for dicyandiamide (B1669379) (DICY)[1][2].
Mechanical Properties
The mechanical integrity of the cured epoxy is crucial for its structural performance. Standard tests for flexural and tensile properties provide key insights into the material's strength and stiffness.
| Curing Agent | Type | Flexural Strength (MPa) | Flexural Modulus (GPa) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| This compound (API) with IPD * | Imidazole/Amine | ~110-120 | ~2.8-3.0 | ~65-75 | ~2.5-2.7 |
| Isophorone Diamine (IPDA) | Cycloaliphatic Amine | ~197 (with modifiers)[3] | Varies | Varies | Varies |
| Diaminodiphenylmethane (DDM) | Aromatic Amine | ~130-140 | ~3.0-3.2 | ~70-80 | ~2.8-3.0 |
| Nadic Methyl Anhydride (NMA) | Anhydride | High | High | High | High |
*Note: Mechanical properties for API are in combination with Isophorone Diamine (IPD) and will vary based on the formulation[7].
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of epoxy curing agent performance. The following sections outline the standard procedures for key experiments.
Curing Kinetics Analysis by Differential Scanning Calorimetry (DSC)
This protocol is based on ASTM E2890 and E698 standards for determining curing kinetics.[8]
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the uncured epoxy resin and curing agent mixture is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A Differential Scanning Calorimeter is calibrated for temperature and enthalpy. An empty, sealed aluminum pan is used as a reference. The sample chamber is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Non-isothermal Scan: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the entire curing reaction.[8][9] The heat flow as a function of temperature is recorded.
-
Data Analysis: The exothermic peak corresponding to the curing reaction is integrated to determine the total heat of reaction (ΔH). The onset temperature, peak temperature, and the degree of cure as a function of temperature can be calculated from the data. Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be determined using models like the Kissinger or Ozawa-Flynn-Wall methods.[8][9]
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol follows the principles outlined in ASTM E1131.
-
Sample Preparation: A small sample (typically 10-20 mg) of the cured epoxy resin is placed in a tared TGA sample pan.[10]
-
Instrument Setup: The thermogravimetric analyzer is tared, and the sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[10]
-
Thermal Degradation: The sample is heated to a high temperature (e.g., 800 °C) to ensure complete decomposition. The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition (Td), the temperature of maximum rate of weight loss, and the percentage of char yield at the final temperature are determined to assess the thermal stability of the material.[10]
Mechanical Properties Testing
-
Specimen Preparation: Rectangular bar specimens of the cured epoxy resin are prepared with standard dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm).[11]
-
Test Setup: A universal testing machine is equipped with a three-point bending fixture. The support span is set to a specific ratio of the specimen thickness (typically 16:1).[11]
-
Testing Procedure: The specimen is placed on the supports, and a load is applied to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain (e.g., 5%).[11]
-
Data Analysis: The load-deflection curve is used to calculate the flexural strength (the maximum stress the material can withstand before yielding) and the flexural modulus (a measure of the material's stiffness).[11]
-
Specimen Preparation: Dumbbell-shaped specimens of the cured epoxy resin are prepared according to the dimensions specified in the standard.
-
Test Setup: A universal testing machine is fitted with grips to hold the specimen. An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
Testing Procedure: The specimen is pulled apart at a constant crosshead speed until it fractures.
-
Data Analysis: The resulting stress-strain curve is used to determine the tensile strength (the maximum stress the material can withstand before breaking), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).
Curing Mechanisms and Visualizations
The performance of a curing agent is dictated by its chemical reaction with the epoxy resin. The following diagrams, generated using the DOT language, illustrate the fundamental curing mechanisms.
Epoxy Curing with this compound
This compound has a primary amine group and a tertiary amine within the imidazole ring. Both can participate in the curing reaction. The primary amine reacts via addition, while the imidazole ring can act as a catalytic initiator for anionic polymerization.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of an epoxy curing agent.
Epoxy Curing with a Generic Diamine
This diagram shows the stepwise addition reaction of a primary diamine with epoxy groups, leading to a cross-linked network.
Epoxy Curing with an Anhydride
The curing mechanism with anhydrides is initiated by a hydroxyl group and proceeds through the formation of ester linkages. A catalyst, such as a tertiary amine, is often used.
References
- 1. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Curing behavior and thermal properties of trifunctional epoxy resin cured by 4,4′‐diaminodiphenylmethane | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. Resin –TGA [thermconscientific.com]
- 11. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
A Comparative Guide to CO2 Capture: 1-(3-Aminopropyl)imidazole vs. Monoethanolamine (MEA)
A detailed analysis of the efficiency and performance of 1-(3-Aminopropyl)imidazole in comparison to the benchmark solvent, Monoethanolamine (MEA), for carbon dioxide capture.
This guide provides a comprehensive comparison of the CO2 capture performance of this compound and the widely used industrial solvent, Monoethanolamine (MEA). The comparison focuses on key performance indicators, including absorption capacity, absorption rate, heat of absorption, and thermal stability. While extensive experimental data is available for MEA, direct comparative data for this compound under identical conditions is limited in publicly accessible literature. This guide, therefore, presents the well-established data for MEA as a benchmark and discusses the expected performance of this compound based on its chemical structure and available data on similar compounds.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data for MEA, which serves as a baseline for evaluating alternative solvents like this compound.
Table 1: CO2 Absorption Capacity
| Solvent | Concentration (wt%) | Temperature (°C) | Pressure (kPa) | Absorption Capacity (mol CO2 / mol amine) | Reference |
| MEA | 30 | 40 | 15 | ~0.5 | [1][2] |
Table 2: CO2 Absorption Rate
| Solvent | Concentration (wt%) | Temperature (°C) | CO2 Loading (mol CO2 / mol amine) | Overall Mass Transfer Coefficient (KGav) (kmol m-3 h-1 kPa-1) | Reference |
| MEA | 30 | 40 | 0.1 - 0.4 | Varies with experimental setup | [1][3] |
Table 3: Heat of Absorption
| Solvent | Concentration (wt%) | Temperature (°C) | CO2 Loading (mol CO2 / mol amine) | Heat of Absorption (kJ / mol CO2) | Reference |
| MEA | 30 | 40 | 0 - 0.5 | -80 to -90 | [4][5] |
Table 4: Thermal Stability
| Solvent | Concentration (wt%) | Temperature (°C) | Conditions | Degradation Rate | Reference |
| MEA | 30 | 120-150 | CO2 loaded, in stainless steel | Significant degradation observed over weeks | [6][7][8] |
Note on this compound Data:
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of amine-based CO2 capture solvents.
CO2 Absorption Capacity Measurement
Objective: To determine the maximum amount of CO2 that can be absorbed by the solvent under specific conditions.
Apparatus: A vapor-liquid equilibrium (VLE) apparatus, typically consisting of a stirred reactor, a gas supply system (CO2 and N2), pressure and temperature sensors, and a gas analysis system (e.g., gas chromatograph or NDIR analyzer).
Procedure:
-
A known volume and concentration of the amine solution is charged into the reactor.
-
The reactor is sealed and brought to the desired temperature (e.g., 40°C).
-
A gas mixture with a known partial pressure of CO2 is introduced into the reactor.
-
The solution is stirred to ensure good gas-liquid contact until equilibrium is reached, indicated by a stable pressure reading.
-
The amount of CO2 absorbed is calculated from the pressure drop in the gas phase.
-
Liquid samples can be taken and analyzed for CO2 content using a titration method (e.g., with hydrochloric acid) to verify the gas-phase measurements.[1]
CO2 Absorption Rate Measurement
Objective: To determine the kinetics of the CO2 absorption process.
Apparatus: A wetted-wall column or a stirred-cell reactor is commonly used. These setups provide a well-defined gas-liquid interfacial area.
Procedure (Wetted-wall column):
-
The amine solution is pumped to the top of a vertical tube and flows down the inner wall as a thin film.
-
A gas stream containing CO2 flows concurrently or counter-currently inside the tube.
-
The concentration of CO2 in the outlet gas stream is continuously monitored.
-
The absorption rate is calculated from the change in CO2 concentration between the inlet and outlet gas streams, the gas flow rate, and the known interfacial area.[3]
Heat of Absorption Measurement
Objective: To measure the heat released during the absorption of CO2.
Apparatus: A reaction calorimeter (e.g., a CPA-122 or a differential reaction calorimeter) is used.
Procedure:
-
A known amount of the amine solution is placed in the calorimeter and brought to the desired temperature.
-
A known amount of CO2 is introduced into the calorimeter, and the heat evolved is measured.
-
The heat of absorption is calculated as the heat released per mole of CO2 absorbed.[4][5][9]
Thermal Stability Assessment
Objective: To evaluate the solvent's resistance to degradation at elevated temperatures, simulating the conditions in the stripper.
Apparatus: Stainless steel cylinders or a high-pressure, high-temperature reactor.
Procedure:
-
The amine solution, typically loaded with a specific amount of CO2, is placed in the stainless steel cylinders.
-
The cylinders are sealed and heated in an oven at a constant temperature (e.g., 120-150°C) for an extended period (days to weeks).
-
Samples are periodically taken and analyzed to determine the concentration of the parent amine and the formation of degradation products.
-
Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are used for analysis.[6][7][8]
Visualizations: Reaction Pathways and Experimental Workflow
CO2 Capture Chemistry
The reaction of CO2 with primary amines like MEA and the expected dual-pathway reaction with this compound are depicted below.
Caption: Reaction pathways of CO2 with MEA and expected pathways for this compound.
Experimental Workflow for Solvent Evaluation
The general workflow for evaluating a new solvent for CO2 capture is outlined below.
Caption: General experimental workflow for evaluating CO2 capture solvents.
Conclusion
Monoethanolamine (MEA) remains the benchmark for industrial CO2 capture due to its high reactivity and well-understood performance characteristics. However, it suffers from drawbacks such as a high heat of absorption, leading to significant energy penalties for regeneration, and susceptibility to thermal and oxidative degradation.
This compound presents an interesting structural combination of a primary amine and an imidazole (B134444) ring. This suggests the potential for a favorable balance of properties: a fast absorption rate attributed to the primary amine and a potentially higher absorption capacity and lower regeneration energy due to the imidazole moiety's reaction to form bicarbonate.
However, a conclusive evaluation of this compound's efficiency compared to MEA is hampered by the lack of direct, comprehensive experimental data in the public domain. Further research is imperative to quantify its performance across the key metrics of absorption capacity, absorption rate, heat of absorption, and thermal stability under industrially relevant conditions. Such studies would enable a definitive assessment of its potential as a next-generation solvent for CO2 capture.
References
- 1. researchinventy.com [researchinventy.com]
- 2. cetjournal.it [cetjournal.it]
- 3. uregina.scholaris.ca [uregina.scholaris.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. sites.utexas.edu [sites.utexas.edu]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. nva.sikt.no [nva.sikt.no]
Validating 1-(3-Aminopropyl)imidazole Functionalization on Graphene Oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful functionalization of graphene oxide (GO) is a critical step in the development of advanced drug delivery systems, biosensors, and other biomedical applications. This guide provides a comprehensive comparison of 1-(3-aminopropyl)imidazole (APIM) functionalization on GO against other common amine-based modifications, supported by experimental data and detailed protocols.
The covalent functionalization of GO with APIM introduces imidazole (B134444) and primary amine groups onto the GO surface, enhancing its properties for various applications. The imidazole group can act as a pH-responsive moiety and a metal-binding site, while the primary amine allows for further conjugation of biomolecules. Validating this functionalization is crucial to ensure the desired properties are achieved. This guide outlines the key characterization techniques and presents comparative data to aid researchers in this process.
Characterization and Validation of APIM-GO
The successful covalent attachment of APIM to the GO lattice is typically confirmed through a suite of analytical techniques. Below, we compare the expected results for pristine GO, APIM-functionalized GO (APIM-GO), and GO functionalized with other common alkylamines, such as ethylenediamine (B42938) (EDA) and hexamethylenediamine (B150038) (HMDA).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a fundamental technique to identify the functional groups present on the GO surface before and after modification.
Table 1: Comparative FTIR Peak Positions (cm⁻¹) for Graphene Oxide and Amine-Functionalized Derivatives
| Functional Group | Pristine GO | APIM-GO | EDA-GO | HMDA-GO |
| O-H stretch | ~3400 (broad) | Reduced intensity | Reduced intensity | Reduced intensity |
| C=O stretch (carboxyl) | ~1720 | Reduced or absent | Reduced or absent | Reduced or absent |
| C=C stretch (aromatic) | ~1620 | ~1620 | ~1620 | ~1620 |
| C-N stretch | - | ~1200-1300 | ~1200-1300 | ~1200-1300 |
| N-H bend | - | ~1560 | ~1560 | ~1560 |
| Imidazole ring vibrations | - | ~1450-1550 | - | - |
Note: Specific peak positions can vary slightly depending on the synthesis method and degree of functionalization.
The key indicator of successful APIM functionalization is the appearance of new peaks corresponding to C-N stretching, N-H bending, and imidazole ring vibrations, coupled with a decrease in the intensity of peaks associated with oxygen-containing functional groups (O-H and C=O) of pristine GO.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental composition and chemical state information of the elements on the material's surface.
Table 2: Comparative XPS Data for Graphene Oxide and Amine-Functionalized Derivatives
| Element | Pristine GO | APIM-GO | EDA-GO | HMDA-GO |
| Binding Energy (eV) | ||||
| C1s (C-C/C=C) | ~284.5 | ~284.5 | ~284.5 | ~284.5 |
| C1s (C-O) | ~286.8 | Reduced intensity | Reduced intensity | Reduced intensity |
| C1s (C=O) | ~288.5 | Reduced or absent | Reduced or absent | Reduced or absent |
| C1s (C-N) | - | ~286.0 | ~286.0 | ~286.0 |
| N1s | - | ~400 (amine), ~401 (imidazole) | ~400 | ~400 |
| Atomic Percentage (%) | ||||
| Carbon (C) | ~60-70% | Increased | Increased | Increased |
| Oxygen (O) | ~30-40% | Decreased | Decreased | Decreased |
| Nitrogen (N) | 0% | Present | Present | Present |
The emergence of a nitrogen (N1s) peak is a definitive sign of successful amine functionalization. For APIM-GO, deconvolution of the N1s spectrum may reveal two distinct peaks corresponding to the amine and imidazole nitrogen atoms. A decrease in the oxygen to carbon (O/C) ratio further supports the reduction of GO and covalent attachment of the amine.
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of the material by monitoring weight loss as a function of temperature.
Table 3: Comparative TGA Data for Graphene Oxide and Amine-Functionalized Derivatives
| Material | Major Weight Loss Stage 1 (°C) | Major Weight Loss Stage 2 (°C) | Residue at 600°C (%) |
| Pristine GO | ~150-250 (Oxygen functional groups) | - | ~40-50% |
| APIM-GO | ~200-400 (APIM moiety) | >400 (GO backbone) | Higher than GO |
| EDA-GO | ~200-350 (EDA moiety) | >400 (GO backbone) | Higher than GO |
| HMDA-GO | ~250-400 (HMDA moiety) | >400 (GO backbone) | Higher than GO |
Pristine GO exhibits a significant weight loss at around 200°C due to the decomposition of its labile oxygen functional groups. Functionalized GO, including APIM-GO, shows enhanced thermal stability with the main decomposition of the grafted amine occurring at higher temperatures. The increased residual weight at higher temperatures for the functionalized samples is also indicative of successful modification.
Raman Spectroscopy
Raman spectroscopy is a powerful tool for characterizing the structural changes in the carbon lattice of graphene-based materials. The ratio of the D band (disorder) to the G band (graphitic) intensity (ID/IG) is a key parameter.
Table 4: Comparative Raman Spectroscopy Data
| Material | ID/IG Ratio |
| Pristine GO | ~0.9 - 1.2 |
| APIM-GO | Increased (e.g., ~1.1 - 1.4) |
| EDA-GO | Increased |
| HMDA-GO | Increased |
Covalent functionalization introduces sp³ defects into the sp² graphene lattice, leading to an increase in the ID/IG ratio. This increase is a strong indicator of the covalent attachment of the amine molecules to the GO surface.
Zeta Potential
Zeta potential measurements are used to determine the surface charge of the materials in a dispersion, which is crucial for their stability and interaction with biological systems.
Table 5: Comparative Zeta Potential Data
| Material | Zeta Potential at pH 7 (mV) |
| Pristine GO | Highly negative (~ -30 to -50 mV) |
| APIM-GO | Less negative or positive |
| EDA-GO | Less negative or positive |
| HMDA-GO | Less negative or positive |
Pristine GO is negatively charged due to the ionization of carboxylic acid and hydroxyl groups. The introduction of amine groups, which are protonated at neutral pH, leads to a less negative or even a positive zeta potential, confirming the surface modification.
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible results.
Synthesis of this compound-Functionalized Graphene Oxide (APIM-GO)
This protocol describes a common method for the covalent functionalization of GO with APIM.
Materials:
-
Graphene oxide (GO)
-
This compound (APIM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for EDC chemistry)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized (DI) water
Procedure:
-
Disperse a known amount of GO in anhydrous DMF via sonication to obtain a homogeneous suspension.
-
Add DCC or EDC (and NHS if using EDC) to the GO suspension to activate the carboxylic acid groups on the GO surface. Stir the mixture at room temperature for a specified time (e.g., 2 hours).
-
Add an excess of this compound to the reaction mixture.
-
Allow the reaction to proceed at an elevated temperature (e.g., 80-100°C) for a set duration (e.g., 24-48 hours) under a nitrogen atmosphere.
-
After cooling to room temperature, the functionalized GO (APIM-GO) is collected by centrifugation or filtration.
-
Wash the product repeatedly with DMF, methanol, and DI water to remove unreacted reagents and byproducts.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60°C).
Characterization Methods
-
FTIR Spectroscopy: Samples are typically prepared as KBr pellets or analyzed using an ATR-FTIR spectrometer. Spectra are recorded in the range of 4000-400 cm⁻¹.
-
XPS Analysis: A small amount of the dried powder is mounted on a sample holder. A monochromatic Al Kα X-ray source is used for analysis. Survey scans and high-resolution scans of C1s, O1s, and N1s regions are acquired.
-
TGA: A few milligrams of the sample are heated in a TGA instrument under a nitrogen or air atmosphere from room temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).
-
Raman Spectroscopy: A small amount of the powder is placed on a glass slide. A laser with a specific wavelength (e.g., 532 nm) is focused on the sample, and the scattered light is collected.
-
Zeta Potential Measurement: A dilute, stable dispersion of the material in DI water or a specific buffer is prepared. The zeta potential is measured using a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
Visualizing the Functionalization Process
To better understand the chemical transformations and experimental workflow, the following diagrams are provided.
Caption: Covalent functionalization of Graphene Oxide with this compound.
Caption: Experimental workflow for the synthesis and characterization of APIM-GO.
This guide provides a foundational framework for the validation of this compound functionalization on graphene oxide. By comparing experimental data with the provided reference values and following the detailed protocols, researchers can confidently verify the successful modification of their GO materials, paving the way for their application in advanced research and development.
A Comparative Guide to 1-(3-Aminopropyl)imidazole-Based Membranes in Fuel Cell Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of fuel cells utilizing 1-(3-Aminopropyl)imidazole-based membranes against other common alternatives. The information is supported by experimental data to facilitate informed decisions in the development of advanced fuel cell technologies.
The quest for efficient and durable high-temperature proton exchange membrane fuel cells (HT-PEMFCs) has led to the exploration of various innovative membrane materials. Among these, membranes functionalized with this compound (APIm) have emerged as a promising alternative to the widely used Nafion® and polybenzimidazole (PBI) membranes. This guide offers a detailed performance analysis of APIm-based membranes, presenting key quantitative data, experimental methodologies, and visual representations of relevant processes.
Performance Comparison of Fuel Cell Membranes
The performance of a fuel cell is critically dependent on the properties of its proton exchange membrane. Key metrics include proton conductivity, power density, fuel permeability, and mechanical and thermal stability. The following tables summarize the quantitative performance of this compound-based membranes in comparison to commercially available alternatives like Nafion® and PBI.
Table 1: Proton Conductivity of Various Proton Exchange Membranes
| Membrane Material | Proton Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) | Citation |
| PVC-19%APIm/2.4PA | 0.26 | 180 | Anhydrous | |
| PVC-APIm/10%PEK-C/166%PA | 0.132 | 180 | Anhydrous | |
| Nafion® 115 (pristine) | 0.0216 | Not Specified | Not Specified | |
| Nafion®-Imidazole-H3PO4 | > 0.1 (implied) | > 100 | Anhydrous | |
| PBI (Phosphoric Acid Doped) | > 0.2 | > 140 | Anhydrous | |
| Nafion® 117 | > 0.1 | 80 | Hydrated |
Table 2: Fuel Cell Performance and Mechanical Properties
| Membrane Material | Peak Power Density (mW/cm²) | Tensile Strength (MPa) | Methanol (B129727) Permeability (cm²/s) | Water Uptake (%) | Citation |
| PFSA-Im | 124 | Not Reported | Not Reported | Not Reported | |
| PVC-APIm/10%PEK-C | 11.8 | Not Reported | Not Reported | Not Reported | |
| Nafion® 117 | Not Directly Reported | 15 | 8.13 x 10⁻⁷ (for a comparable polyamide membrane) | Not Reported | |
| Microcrystalline Cellulose/Imidazole | Not Reported | Not Reported | 4.67 x 10⁻⁷ | 45.52 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of fuel cell membrane performance. Below are the methodologies for key experiments cited in this guide.
Proton Conductivity Measurement (Four-Probe AC Impedance Spectroscopy)
This method is widely used to determine the intrinsic proton conductivity of a membrane, minimizing the influence of electrode resistance.
-
Sample Preparation: The membrane sample is cut into a rectangular strip (e.g., 1 cm x 4 cm) and conditioned under specific temperature and humidity for a set period to reach equilibrium.
-
Measurement Setup: The membrane is placed in a four-probe conductivity cell. The two outer electrodes apply an alternating current, while the two inner electrodes measure the voltage drop across a defined central portion of the membrane.
-
Instrumentation: An electrochemical impedance spectrometer is used to apply a small amplitude AC signal over a wide frequency range (e.g., 1 Hz to 1 MHz).
-
Data Analysis: The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis. The proton conductivity (σ) is then calculated using the formula: σ = L / (R * A) where L is the distance between the inner voltage-sensing electrodes and A is the cross-sectional area of the membrane.
Fuel Cell Performance Testing (Single Cell Polarization Curve)
This test evaluates the overall performance of the membrane in an operating fuel cell by measuring the voltage output at different current densities.
-
Membrane Electrode Assembly (MEA) Fabrication: The proton exchange membrane is sandwiched between an anode and a cathode gas diffusion electrode (GDE) and hot-pressed under a specific pressure and temperature to form the MEA.
-
Single Cell Assembly: The MEA is assembled into a single fuel cell test fixture with defined flow fields for fuel and oxidant delivery.
-
Test Station: The fuel cell test station controls the operating conditions, including cell temperature, gas flow rates (e.g., H₂ and air/O₂), humidity, and backpressure.
-
Polarization Curve Measurement: The fuel cell is subjected to a range of current densities, and the corresponding cell voltage is recorded. The data is plotted as a polarization curve (voltage vs. current density). The power density is calculated at each point (Power Density = Voltage x Current Density) and plotted against the current density.
Methanol Permeability Measurement (Diffusion Cell)
For direct methanol fuel cells (DMFCs), low methanol crossover is essential for high efficiency.
-
Setup: A two-compartment diffusion cell is used, with the membrane separating the two chambers.
-
Procedure: One chamber (A) is filled with a methanol solution of a known concentration, and the other chamber (B) is filled with deionized water. The concentration of methanol in chamber B is monitored over time using techniques like gas chromatography or a refractive index detector.
-
Calculation: The methanol permeability (P) is calculated using Fick's first law of diffusion: P = (ΔC_B * V_B * L) / (A * C_A * Δt) where ΔC_B is the change in methanol concentration in chamber B, V_B is the volume of chamber B, L is the membrane thickness, A is the active membrane area, C_A is the methanol concentration in chamber A, and Δt is the time interval.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Synthesis workflow for this compound functionalized PVC membrane.
Caption: Experimental workflow for proton conductivity measurement.
Caption: Relationship between membrane properties and fuel cell performance.
A Comparative Guide to Alternatives for 1-(3-Aminopropyl)imidazole in Polymer Functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of polymers is a cornerstone of innovation, particularly in the realm of advanced therapeutic delivery systems. 1-(3-Aminopropyl)imidazole is a widely utilized reagent for imbuing polymers with pH-responsive characteristics, crucial for applications such as endosomal escape in gene and drug delivery. This is largely attributed to its imidazole (B134444) group, which acts as a "proton sponge" in the acidic environment of the endosome, and a primary amine that allows for straightforward conjugation to polymer backbones. However, the pursuit of enhanced efficacy, biocompatibility, and versatility has led to the exploration of several alternative compounds.
This guide provides an objective comparison of prominent alternatives to this compound for polymer functionalization, supported by experimental data on their performance. The key alternatives discussed are:
-
Histidine and Poly(L-histidine) (PHS): Utilizing the naturally occurring amino acid, histidine, which features an imidazole side chain.
-
Poly(β-amino ester)s (PBAEs): A class of biodegradable polymers with tertiary amines in their backbone that mimic the proton sponge effect.
-
Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA): A synthetic polymer with pH-responsive tertiary amine side groups.
-
Histamine: A small molecule bearing both an imidazole ring and a primary amine, making it a close structural analogue.
Performance Comparison of Functionalizing Agents
The efficacy of these alternative compounds is often evaluated based on their ability to facilitate gene transfection, which relies on effective endosomal escape, and their inherent cytotoxicity. The following tables summarize quantitative data from various studies, providing a comparative overview of their performance against each other and the common standard, 25 kDa branched polyethylenimine (PEI).
Table 1: Comparison of Gene Transfection Efficiency
| Functionalizing Agent/Polymer | Cell Line | Transfection Efficiency | Comparison to Control | Reference(s) |
| Poly(L-histidine) (PHS) grafted Poly(L-lysine) | Various | 3-4 fold higher than polylysine | Significantly increased | [1] |
| Histidine-modified Chitosan | Various | Higher than unmodified chitosan | Enhanced endosomal escape | [2] |
| Poly(β-amino ester)s (PBAEs) | HEK293, B16-F10 | Up to 89.6% | Higher than binary complexes | [3] |
| PBAEs | HEK, CHO | Superior to linear 25 kDa PEI | Enhanced protein production | [4][5] |
| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) | B16F10, Panc-1 | Comparable or better than control PDMAEMA | Minimal toxic effects | [6] |
| Histidinylated Linear PEI | Various | Up to 95% | Highly efficient | [7] |
Note: Transfection efficiency can vary significantly based on the specific polymer backbone, molecular weight, degree of substitution, cell line, and experimental conditions.
Table 2: Comparison of Cytotoxicity
| Functionalizing Agent/Polymer | Cell Line | Cytotoxicity Profile | Comparison to Control | Reference(s) |
| Histidine-rich Polycations | PC-3 | Negligible toxicity | Significantly less toxic than free PEI | [8] |
| Poly(L-histidine) grafted Poly(L-lysine) | Various | Reduced cytotoxicity of polylysine | Improved biocompatibility | [9] |
| Poly(β-amino ester)s (PBAEs) | Various | Non-cytotoxic relative to PEI | Degradable and biocompatible | [10] |
| Reducible PDMAEMA | Various | Minimum toxic effects | Lower than control PDMAEMA | [6] |
| Histidinylated Linear PEI | Various | Remarkably low cytotoxicity | Significantly less toxic than lPEI-based polyplexes | [7] |
Mechanism of Action: The Proton Sponge Effect
A critical feature of many of these functionalizing agents is their ability to induce endosomal escape via the "proton sponge" effect. This mechanism is pivotal for the cytosolic delivery of therapeutic payloads like nucleic acids or drugs.
Caption: The "Proton Sponge Effect" facilitating endosomal escape of therapeutic cargo.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of some of the discussed polymers.
Protocol 1: Synthesis of Poly(L-histidine) (PHS) via Ring-Opening Polymerization of N-carboxyanhydride (NCA)
This protocol describes the synthesis of poly(L-histidine) through the ring-opening polymerization of a protected histidine N-carboxyanhydride (NCA) monomer, followed by deprotection.
-
Monomer Synthesis (Nim-trityl-L-histidine-NCA):
-
Nim-trityl-L-histidine is reacted with triphosgene (B27547) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The resulting NCA monomer is purified by recrystallization from a suitable solvent system (e.g., THF/hexane).[11]
-
-
Ring-Opening Polymerization:
-
The purified Nim-trityl-L-histidine-NCA is dissolved in an anhydrous solvent such as dimethylformamide (DMF).
-
A primary amine initiator (e.g., n-hexylamine) is added to control the degree of polymerization. The molar ratio of monomer to initiator determines the target molecular weight.
-
The polymerization is allowed to proceed at room temperature under an inert atmosphere for a specified time (e.g., 24-72 hours). The reaction progress can be monitored by the disappearance of the NCA peak in FT-IR spectroscopy.[12]
-
-
Deprotection of the Imidazole Group:
-
The trityl protecting group is removed by treating the polymer with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM).
-
The deprotected poly(L-histidine) is then precipitated in a non-solvent like diethyl ether, collected by filtration, and dried under vacuum.[12]
-
-
Purification:
-
The final polymer is purified by dialysis against deionized water to remove residual salts and low molecular weight impurities, followed by lyophilization to obtain the pure poly(L-histidine).[12]
-
Caption: Workflow for the synthesis of Poly(L-histidine).
Protocol 2: Synthesis of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) via RAFT Polymerization
This protocol outlines the synthesis of PDMAEMA with controlled molecular weight and low polydispersity using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
-
Preparation of Reaction Mixture:
-
The monomer, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a RAFT agent (e.g., a dithiobenzoate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., THF) in a reaction vessel. The molar ratios of these components are calculated to target a specific molecular weight and maintain control over the polymerization.[6]
-
-
Degassing:
-
The reaction mixture is thoroughly deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can inhibit the polymerization.[6]
-
-
Polymerization:
-
The reaction vessel is sealed and placed in a thermostated oil bath at a specific temperature (e.g., 60 °C) to initiate polymerization.
-
The reaction is allowed to proceed for a predetermined time, during which the viscosity of the solution will increase.[6]
-
-
Termination and Precipitation:
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold hexane.[6]
-
-
Purification and Drying:
-
The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent to remove unreacted monomer and initiator fragments, and then dried under vacuum to a constant weight.[6]
-
Conclusion
The choice of a functionalizing agent to replace this compound depends heavily on the specific application and desired properties of the final polymer conjugate.
-
Poly(L-histidine) and other histidine-functionalized polymers offer excellent biocompatibility and a well-defined mechanism for pH-responsiveness, making them highly suitable for in vivo applications.[13][14]
-
Poly(β-amino ester)s present a compelling alternative due to their inherent biodegradability and tunable properties, which can lead to lower cytotoxicity and improved clearance from the body.[15][16]
-
PDMAEMA provides a robust and synthetically versatile platform for creating pH-responsive polymers, although its non-biodegradable nature may be a concern for some therapeutic applications.[6]
-
Histamine serves as a direct, small-molecule alternative, though its use in creating polymeric materials is less common than that of histidine.
Ultimately, the selection of an appropriate alternative requires careful consideration of the trade-offs between transfection efficiency, cytotoxicity, biodegradability, and synthetic accessibility. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the design and development of next-generation functionalized polymers for drug development and other scientific pursuits.
References
- 1. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-assembled carboxymethyl poly (L-histidine) coated poly (β-amino ester)/DNA complexes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Poly(Beta-Amino Ester)s as High-Yield Transfection Reagents for Recombinant Protein Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidinylated linear PEI: a new efficient non-toxic polymer for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Elucidation of the structure–aggregation relationship of this highly multifunctional material - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Harnessing Guanidinium and Imidazole Functional Groups: A Dual-Charged Polymer Strategy for Enhanced Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Materials Functionalized with 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
The functionalization of materials with 1-(3-Aminopropyl)imidazole (API) has garnered significant interest across various scientific disciplines due to the unique combination of a primary amine and an imidazole (B134444) ring. This bifunctionality imparts desirable properties for applications ranging from catalysis and drug delivery to advanced materials for energy applications. This guide provides an objective comparison of the performance of API-functionalized materials with common alternatives, supported by experimental data and detailed characterization protocols.
Performance Comparison: this compound vs. Alternative Functionalizing Agents
The choice of a functionalizing agent is critical in tailoring the surface chemistry and ultimate performance of a material. This compound offers a distinct advantage in certain applications compared to other widely used amine-containing molecules such as (3-Aminopropyl)triethoxysilane (APTES) and polyethyleneimine (PEI).
Proton Exchange Membranes for Fuel Cells
In the realm of high-temperature proton exchange membrane fuel cells (HT-PEMFCs), materials functionalized with API have demonstrated exceptional proton conductivity. The imidazole group facilitates proton hopping, a crucial mechanism for efficient proton transport under anhydrous conditions.
| Functionalizing Agent | Polymer Matrix | Proton Conductivity (S cm⁻¹) | Temperature (°C) | Conditions |
| This compound (API) | Poly(vinyl chloride) (PVC) | 0.26 | 180 | Anhydrous |
| Other mono- and bis-amino or imidazole compounds | Poly(vinyl chloride) (PVC) | Lower than API-functionalized | 180 | Anhydrous |
| Imidazole (unsubstituted) | Nanocrystalline Cellulose | 0.04 | 160 | Anhydrous[1] |
| 1H-1,2,4-Triazole Copolymers | Various | 0.001 - 0.033 | 120-130 | Anhydrous[2] |
As the data indicates, PVC membranes functionalized with API exhibit a significantly higher proton conductivity compared to those functionalized with other amine or imidazole-containing compounds under similar high-temperature, anhydrous conditions[3]. This superior performance makes API a promising candidate for the development of next-generation fuel cell membranes.
Carbon Dioxide Capture
Amine-functionalized solid sorbents are extensively studied for CO2 capture due to the chemical affinity of amine groups for CO2. While direct comparative data for API-functionalized sorbents under the same conditions as popular alternatives like PEI is limited in the reviewed literature, we can analyze the performance of related imidazole and amine-functionalized materials to draw inferences.
| Functionalizing Agent | Support Material | CO2 Adsorption Capacity (mmol/g) | Temperature (°C) | CO2 Concentration |
| Tetraethylenepentamine (TEPA) & Imidazole | SBA-15 Silica | 4.27 | 50 | 15 vol.% |
| Polyethyleneimine (PEI) | SBA-15 Silica | 3.06 | 75 | 15% |
| Polyethyleneimine (PEI) | Silica Xerogel | 1.96 (for 70 wt% loading) | Not specified | Not specified[4] |
| (3-Aminopropyl)triethoxysilane (APTES) | ZnO Nanoparticles | 0.277 | 25 | up to 10 bar[5] |
A sorbent functionalized with a mixture of TEPA and imidazole demonstrated a high CO2 adsorption capacity of 4.27 mmol/g. This suggests that the presence of the imidazole moiety can contribute positively to CO2 capture, potentially through synergistic effects with other amines. PEI-functionalized materials also show significant adsorption capacities[4]. Further research directly comparing the performance of API-functionalized sorbents with PEI and other amines under identical conditions is warranted to fully elucidate its potential in this application.
Catalysis
The primary amine and imidazole groups in API can act as catalytic sites or as ligands for catalytically active metal nanoparticles. While direct quantitative comparisons of catalytic activity between API-functionalized and APTES-functionalized catalysts were not prevalent in the initial search, the successful use of both in various catalytic reactions is well-documented. For instance, APTES-functionalized graphene oxide has been shown to be a highly efficient and recyclable catalyst for Knoevenagel condensation. Similarly, API-functionalized materials have been developed for various catalytic applications[1]. The choice between API and APTES would likely depend on the specific reaction mechanism and the desired surface properties (e.g., hydrophilicity, basicity).
Experimental Protocols for Material Characterization
Accurate and thorough characterization is essential to understand the structure-property relationships of functionalized materials. Below are detailed methodologies for key experiments.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the successful functionalization by identifying the characteristic vibrational bands of the attached molecules.
Protocol for FTIR-ATR Analysis of Solid Materials:
-
Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue. Record a background spectrum of the empty ATR crystal.
-
Sample Preparation: Place a small amount of the powdered solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The number of scans can be varied (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify characteristic peaks corresponding to the functional groups of interest. For API functionalization, look for peaks associated with N-H stretching and bending of the amine group, and C=N and C-N stretching of the imidazole ring[6][7].
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the material's surface.
Protocol for XPS Analysis of Functionalized Materials:
-
Sample Preparation: Mount the powdered or thin-film sample onto a sample holder using double-sided conductive tape. Ensure the sample surface is as flat as possible.
-
Instrument Setup: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, such as C 1s, N 1s, O 1s, and the core level of the substrate material. For API-functionalized materials, the N 1s spectrum is particularly important.
-
Data Analysis:
-
Charging Correction: Calibrate the binding energy scale by setting the C 1s peak corresponding to adventitious carbon to 284.8 eV.
-
Peak Fitting: Deconvolute the high-resolution spectra to identify different chemical states. The N 1s spectrum of an API-functionalized material can be fitted with components corresponding to the amine (-NH2) and the two distinct nitrogen atoms in the imidazole ring[8].
-
Quantification: Determine the atomic concentrations of the elements from the peak areas using appropriate sensitivity factors.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are thermal analysis techniques used to evaluate the thermal stability and phase transitions of the functionalized materials.
Protocol for TGA-DSC Analysis of Modified Polymers:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA/DSC crucible (e.g., alumina (B75360) or platinum)[3].
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the instrument.
-
Experimental Conditions:
-
Data Acquisition: Simultaneously record the sample weight (TGA) and the heat flow difference between the sample and the reference (DSC) as a function of temperature.
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature[9].
-
DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify thermal events such as glass transitions (Tg), melting points (Tm), and crystallization temperatures (Tc)[10].
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in material functionalization and characterization.
References
- 1. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and investigation of this compound functionalized polyvinyl chloride/poly(ether ketone cardo) membranes for HT-PEMFCs - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
Comparative Catalytic Activity of 1-(3-Aminopropyl)imidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic activity of 1-(3-aminopropyl)imidazole and its derivatives. This document focuses on their application in heterogeneous catalysis, particularly in the Knoevenagel condensation, drawing upon available experimental data to facilitate catalyst selection and optimization.
While direct comparative studies on a broad range of discrete this compound derivatives as standalone catalysts are limited in the current literature, significant research has been conducted on the catalytic performance of this compound when functionalized onto solid supports. This approach creates robust, recyclable heterogeneous catalysts with enhanced activity and stability. This guide synthesizes findings from various studies to offer a comparative perspective on their efficacy.
Data Presentation: Catalytic Performance in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, and the basicity of the aminopropyl and imidazole (B134444) moieties makes these derivatives effective catalysts. The following table summarizes the catalytic performance of this compound functionalized on different mesoporous silica (B1680970) supports in the Knoevenagel condensation of benzaldehyde (B42025) with active methylene (B1212753) compounds.
| Catalyst | Support Material | Active Methylene Compound | Reaction Time (h) | Conversion (%) | Yield (%) | Ref. |
| APTMS-SBA-15 | SBA-15 Silica | Ethyl Cyanoacetate (B8463686) | 1 | ~95 | - | [1] |
| DMAP-MCM-41 | MCM-41 Silica | Not Specified | Not Specified | 97 | 99 | [2] |
Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison should be made with caution. APTMS refers to (3-aminopropyl)trimethoxysilane, a precursor for surface functionalization.
Key Observations and Structure-Activity Relationship
The catalytic activity of imidazole derivatives is intrinsically linked to their structural features. The imidazole ring can act as a basic and nucleophilic catalyst, facilitating reactions by activating substrates.[3] The aminopropyl chain also contributes to the basicity of the molecule. When immobilized on a support like mesoporous silica, the high surface area and porous structure of the support can enhance mass transfer and accessibility of the catalytic sites, leading to improved performance.[1][2]
The efficiency of these catalysts is influenced by:
-
Nature of the Support: Mesoporous silica with a high surface area and ordered pore structure, such as MCM-41, has been shown to be a highly effective support, leading to superior catalytic activity.[2]
-
Functional Group Density: The loading of the aminopropylimidazole groups on the support surface can impact the number of active sites and, consequently, the reaction rate.
-
Substituents: While not extensively documented for a series of this compound derivatives in catalysis, structure-activity relationship studies in medicinal chemistry suggest that substituents on the imidazole ring can significantly influence the electronic properties and, by extension, the catalytic activity.[4][5]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of a this compound functionalized silica catalyst and its application in the Knoevenagel condensation.
Synthesis of this compound-Functionalized Mesoporous Silica (SBA-15)
This protocol is a general representation based on procedures for functionalizing mesoporous silica.
Materials:
-
Mesoporous silica (SBA-15)
-
This compound
-
Toluene (B28343) (anhydrous)
Procedure:
-
Activate the mesoporous silica (SBA-15) by heating at 120°C under vacuum for 4 hours to remove adsorbed water.
-
Suspend the activated SBA-15 in anhydrous toluene.
-
Add this compound to the suspension.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Cool the mixture to room temperature and filter the solid material.
-
Wash the functionalized silica sequentially with toluene and ethanol to remove any unreacted reagents.
-
Dry the resulting catalyst under vacuum at 60°C.
Catalytic Knoevenagel Condensation
This protocol describes a typical procedure for the Knoevenagel condensation using a heterogeneous catalyst.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., ethyl cyanoacetate or malononitrile)
-
This compound-functionalized catalyst
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the active methylene compound in the chosen solvent.
-
Add the this compound-functionalized catalyst to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter to recover the heterogeneous catalyst.
-
The catalyst can be washed with a suitable solvent, dried, and reused for subsequent reactions.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
General Structure of this compound Derivatives```dot
Caption: Workflow for evaluating the catalytic activity in Knoevenagel condensation.
Proposed Catalytic Cycle for Knoevenagel Condensation
Caption: A simplified representation of the base-catalyzed Knoevenagel condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jopir.in [jopir.in]
- 5. researchgate.net [researchgate.net]
Assessing the Long-Term Stability of 1-(3-Aminopropyl)imidazole in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-(3-Aminopropyl)imidazole is a versatile chemical compound utilized across various industrial sectors, primarily as a curing agent for epoxy resins and as a catalyst in the production of polyurethane foams. Its performance and, critically, its long-term stability are key determinants of the durability and reliability of the end products. This guide provides an objective comparison of the long-term stability of this compound against common alternatives in its principal applications, supported by available experimental data and detailed methodologies.
Section 1: Stability in Epoxy Resin Applications
In epoxy resin systems, this compound functions as a curing agent, facilitating the cross-linking of the resin to form a hard, thermoset material. Its stability directly impacts the mechanical and aesthetic properties of the cured epoxy over time. Key alternatives in this application include other amine-based curing agents such as aliphatic amines (e.g., Triethylenetetramine - TETA) and cycloaliphatic amines (e.g., Isophorone diamine - IPDA).
Comparative Stability Analysis
The long-term stability of an epoxy curing agent is assessed based on its resistance to thermal degradation, photodegradation (UV exposure), and hydrolysis. These factors can lead to undesirable effects such as yellowing, loss of gloss, and a decline in mechanical properties.
Thermal Stability: While direct long-term comparative data for this compound is limited, studies on related imidazole (B134444) derivatives and amine curing agents provide insights. Generally, the thermal stability of the cured epoxy is influenced by the structure of the amine. Aromatic amines tend to offer the highest thermal resistance, followed by cycloaliphatic and then aliphatic amines.[1] Imidazole-based curing agents are known to produce cured resins with high heat deformation temperatures.[2] A derivative of this compound, when used as a thermal latent curing agent, has shown stability in a one-component epoxy resin formulation for at least 3 days at ambient temperature.[3][4]
Photostability (UV Resistance and Yellowing): A significant concern with amine-cured epoxies is their tendency to yellow upon exposure to UV light.[5] This is often attributed to the oxidation of the amine groups.[6] The choice of amine curing agent plays a crucial role in the extent of this yellowing.[5] While specific long-term photostability data for this compound is not readily available in comparative studies, the general trend indicates that cycloaliphatic amines often exhibit better UV stability and less yellowing compared to some aliphatic amines.[7] The yellowing of the hardener itself can be caused by thermo-oxidation, where the amines are oxidized upon contact with air.[6]
Hydrolytic Stability: The resistance of a cured epoxy to water and humidity is critical for its long-term performance, especially in harsh environments. The structure of the amine curing agent can influence the water absorption of the final product. For instance, epoxy resins cured with cycloaliphatic hardeners have been shown to exhibit reduced water absorption compared to those cured with aromatic and aliphatic hardeners.[8]
Table 1: Comparative Performance of Epoxy Curing Agents
| Property | This compound & Derivatives | Aliphatic Amines (e.g., TETA) | Cycloaliphatic Amines (e.g., IPDA) |
| Reactivity | Moderate to High | High | Moderate |
| Thermal Stability | Good to High | Moderate | Good |
| Photostability (Yellowing) | Data not widely available | Prone to yellowing | Generally better resistance to yellowing |
| Hydrolytic Stability | Data not widely available | Moderate | Good |
| Mechanical Properties | Good | Good | Excellent |
Note: This table is a qualitative summary based on available literature on amine curing agents. Direct quantitative long-term stability data for this compound is limited.
Experimental Protocols for Assessing Epoxy Curing Agent Stability
Accelerated Thermal Aging:
-
Sample Preparation: Prepare epoxy resin samples cured with this compound and alternative amine curing agents according to manufacturer's specifications.
-
Exposure: Place the cured samples in a temperature-controlled oven at elevated temperatures (e.g., 80°C, 100°C, 120°C) for an extended period (e.g., 500, 1000, 2000 hours).
-
Analysis: At specified time intervals, remove samples and analyze for:
-
Color Change: Measure yellowing using a spectrophotometer or colorimeter (e.g., CIE Lab* color space).
-
Mechanical Properties: Conduct tensile, flexural, and impact strength tests to assess any degradation in mechanical performance.
-
Chemical Changes: Use Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in chemical structure, such as the formation of carbonyl groups indicative of oxidation.
-
Accelerated Weathering (Photostability):
-
Sample Preparation: Prepare thin films or coated panels of the cured epoxy systems.
-
Exposure: Place samples in an accelerated weathering chamber equipped with UV lamps (e.g., UVA or Xenon arc) and controlled temperature and humidity cycles. The exposure should simulate prolonged outdoor exposure.
-
Analysis: Periodically evaluate the samples for:
-
Gloss Retention: Measure the gloss of the surface using a gloss meter.
-
Color Change: Quantify yellowing and other color changes.
-
Surface Degradation: Inspect for cracking, chalking, and other surface defects using microscopy.
-
Hydrolytic Stability:
-
Sample Preparation: Prepare cured epoxy samples.
-
Exposure: Immerse samples in deionized water or expose them to a high-humidity environment (e.g., 85% RH) at a constant temperature (e.g., 60°C).
-
Analysis: After set time intervals, measure:
-
Water Absorption: Determine the percentage of water uptake by weight.
-
Mechanical Properties: Test for any reduction in mechanical strength.
-
Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to see if water absorption has plasticized the polymer and lowered its Tg.
-
Degradation pathways of amine-cured epoxy resins under various stress factors.
Section 2: Stability in Polyurethane Foam Applications
In the production of polyurethane (PU) foams, this compound can act as a tertiary amine catalyst, influencing the reaction rates of isocyanate with polyols (gelling reaction) and water (blowing reaction). The stability of the catalyst is crucial for maintaining the desired reaction profile and the long-term properties of the foam. A common alternative tertiary amine catalyst is Triethylenediamine (TEDA).
Comparative Stability Analysis
The stability of amine catalysts in PU systems can be affected by factors such as temperature, humidity, and the presence of other components in the formulation. Catalyst degradation can lead to a loss of catalytic activity, resulting in slower curing times and affecting the final foam properties.
Thermal and Hydrolytic Stability: Amine catalysts can be susceptible to degradation in the presence of heat and moisture. Some tertiary amines are known to react with halogen-containing compounds, which can be present in some formulations, leading to deactivation. The choice of amine catalyst can impact the long-term durability and aging resistance of the PU foam.[9] While specific comparative data on the degradation kinetics of this compound versus TEDA is not readily available, it is known that the structure of the amine influences its stability. "Reactive" amine catalysts, which become incorporated into the polymer matrix, have been developed to reduce volatility and improve long-term stability.[10]
Impact on Foam Properties Over Time: The stability of the catalyst can have a cascading effect on the long-term performance of the polyurethane foam. For instance, the type of amine catalyst can influence the foam's resistance to degradation from UV radiation, oxygen, and moisture.[9] It can also affect long-term properties such as thermal stability and water absorption.[9]
Table 2: Comparative Aspects of Polyurethane Amine Catalysts
| Feature | This compound | Triethylenediamine (TEDA) |
| Catalytic Activity | Effective catalyst | Highly active, industry standard[11] |
| Volatility | Relatively low | Can be volatile |
| Long-Term Stability in Foam | Data not widely available | Generally good, but can be affected by formulation |
| Impact on Yellowing | Data not widely available | Can contribute to yellowing |
Note: This table provides a general comparison. The performance and stability are highly dependent on the specific formulation and application conditions.
Experimental Protocols for Assessing Polyurethane Catalyst Stability
Accelerated Aging of Polyol Blends (Shelf-Life):
-
Sample Preparation: Prepare polyol blend formulations containing this compound and an alternative catalyst like TEDA, along with other standard components (polyols, surfactants, blowing agents).
-
Storage: Store the blends in sealed containers at an elevated temperature (e.g., 50°C) for a defined period (e.g., 4 weeks). This simulates a longer shelf-life at ambient temperature.[12]
-
Analysis: At regular intervals, test the reactivity of the stored blends by mixing them with isocyanate and measuring:
-
Cream Time, Gel Time, and Tack-Free Time: A significant increase in these times indicates a loss of catalytic activity.
-
Accelerated Aging of Cured Foams:
-
Sample Preparation: Prepare polyurethane foam samples using the different catalyst systems.
-
Exposure: Subject the foam samples to conditions of high heat, high humidity, and/or UV radiation in a controlled environmental chamber.
-
Analysis: After exposure, evaluate the foams for changes in:
-
Physical Properties: Measure any changes in dimensions (shrinkage or expansion), density, and cell structure (using microscopy).
-
Mechanical Properties: Test for loss of compressive strength, tensile strength, and elongation.
-
Color: Quantify any yellowing or discoloration.
-
Chemical Degradation: Use FTIR to detect chemical changes in the polymer structure.
-
Experimental workflow for comparing the stability of polyurethane catalysts.
Conclusion
The long-term stability of this compound in industrial applications is a critical factor for ensuring the durability of the final products. In epoxy systems, while it offers good reactivity and thermal properties, its performance relative to alternatives like cycloaliphatic amines in terms of photostability and hydrolytic resistance requires more direct comparative data. For polyurethane foams, its stability as a catalyst is essential for consistent processing and long-term foam performance. The development of reactive amine catalysts represents a trend towards improving the long-term stability of such systems.
For researchers and professionals in drug development, where long-term stability and leachability are of paramount importance, the selection of a curing agent or catalyst must be based on rigorous testing under conditions relevant to the intended application. The experimental protocols outlined in this guide provide a framework for conducting such comparative stability assessments. Given the current gaps in publicly available, direct comparative data, in-house testing following these or similar standardized methods is highly recommended to make an informed decision on the suitability of this compound versus its alternatives for a specific application.
References
- 1. pcimag.com [pcimag.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of this compound-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 6. Why do Epoxy Resin’s yellow? [resinandmore.co.nz]
- 7. hanepoxy.net [hanepoxy.net]
- 8. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tncintlchem.com [tncintlchem.com]
- 10. Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 12. fsi.co [fsi.co]
Safety Operating Guide
1-(3-Aminopropyl)imidazole proper disposal procedures
Proper disposal of 1-(3-Aminopropyl)imidazole is critical to ensure personnel safety and environmental protection. This compound is corrosive, toxic, and hazardous to aquatic life, necessitating strict adherence to established protocols. The following guide provides comprehensive, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling
Before handling this compound, ensure that a proper risk assessment has been completed. The work area, typically a chemical fume hood, must be well-ventilated.[1][2] Eyewash stations and safety showers must be readily accessible.[1][3]
Hazard and Property Profile
All personnel must be familiar with the hazards associated with this chemical. It is harmful if swallowed, causes severe skin burns and eye damage, and may lead to respiratory irritation.[1][3][4]
| Property | Value | Citations |
| Physical Form | Liquid | [4][5] |
| Molecular Formula | C₆H₁₁N₃ | [5] |
| Density | 1.049 g/mL at 25 °C | [5] |
| Flash Point | 154 °C (309.2 °F) | [5] |
| Signal Word | Danger | [2][3][5] |
| Hazard Class | Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, Aquatic Chronic 3 | [3][5] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H412 (Harmful to aquatic life with long lasting effects) | [5] |
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
| Protection Type | Specification | Citations |
| Eye/Face Protection | Tight-sealing safety goggles and a face shield. | [1] |
| Hand Protection | Chemically impermeable gloves (inspect before use). | [4][6] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | [1][4] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | [1] |
**Step-by-Step Disposal Protocol
Disposal must comply with all local, regional, and national hazardous waste regulations.[1] Never dispose of this compound down the drain or in the general trash.[1][3][7]
Step 1: Waste Characterization and Segregation
-
Identify Waste: Classify waste containing this compound as hazardous chemical waste. This includes unused or expired product, contaminated materials (e.g., absorbent pads, gloves), and rinseate from cleaning containers.
-
Segregate: Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[1] Store in a designated satellite accumulation area for hazardous waste.
Step 2: Containment and Labeling
-
Use Appropriate Containers: Collect waste in a suitable, sealable, and chemically resistant container.[1][2][6] Keep the container closed except when adding waste.[7]
-
Label Correctly: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
Step 3: Managing Spills
-
Control and Contain: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[2]
-
Absorb: Use an inert absorbent material like vermiculite, sand, or earth to soak up the spill.[1][4]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal as hazardous waste.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Environmental Release: Do not allow the spill to enter drains, sewers, or waterways.[2][4]
Step 4: Disposal of Empty Containers
-
Rinsing: An empty container that held this compound is still considered hazardous.
-
Collect Rinseate: The first rinse of the container must be collected and disposed of as hazardous waste.[7] Given the chemical's corrosive nature, it is best practice to collect the first three rinses as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[6][8]
-
Documentation: Ensure all required paperwork for the waste transfer is completed accurately.
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound = 97 5036-48-6 [sigmaaldrich.com]
- 6. capotchem.cn [capotchem.cn]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
Essential Safety and Operational Guidance for 1-(3-Aminopropyl)imidazole
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling and Disposal of 1-(3-Aminopropyl)imidazole.
This document provides critical, immediate safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against exposure.[1][2][3]
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Use tight-sealing safety goggles. A face shield is required for additional protection.[1][2] |
| Skin | Chemical-resistant Gloves and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3][4] Inspect gloves prior to use. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] Recommended filter type is a particulates filter conforming to EN 143.[1] |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[1][2]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, don all required PPE as specified in the table above.
3. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
4. Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly closed and properly labeled.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[1][6]
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an emergency.
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Keep eye wide open while rinsing.[1][2] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing and gloves before reuse.[1] Call a physician immediately.[1][2] |
| Inhalation | Move the person into fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting.[2][5][8] Clean mouth with water.[2] Never give anything by mouth to an unconscious person.[2][4][7] Call a physician or Poison Control Center immediately.[4] |
In Case of a Spill:
A chemical spill of this compound must be handled promptly and safely. The following workflow diagram illustrates the necessary steps.
Caption: Workflow for a this compound spill response.
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination.
1. Waste Classification:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1][2] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
2. Collection:
3. Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.[5][8]
-
Do not allow the material to contaminate the ground water system or enter the sewer system.[1][2] This substance is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][2]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 5036-48-6 | TCI AMERICA [tcichemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. capotchem.cn [capotchem.cn]
- 8. This compound | 5036-48-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
